molecular formula C8H6BrNO4 B2630520 6-Bromo-2-methyl-3-nitrobenzoic acid CAS No. 1207341-14-7

6-Bromo-2-methyl-3-nitrobenzoic acid

Cat. No.: B2630520
CAS No.: 1207341-14-7
M. Wt: 260.043
InChI Key: XQABXCWLMRTEQI-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.043. The purity is usually 95%.
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Properties

IUPAC Name

6-bromo-2-methyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQABXCWLMRTEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromo-2-methyl-3-nitrobenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2-methyl-3-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized aromatic compound crucial for advanced organic synthesis. This document delves into its physicochemical properties, outlines a detailed synthesis protocol grounded in established electrophilic aromatic substitution chemistry, explores its applications as a versatile intermediate in drug discovery and medicinal chemistry, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a technical understanding of this valuable synthetic building block.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The strategic placement of bromo, methyl, and nitro groups on the benzoic acid core makes it a reactive and versatile intermediate for constructing complex molecular architectures.

PropertyValueSource
CAS Number 1207341-14-7[1]
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[1]

Synthesis Protocol: Nitration of 6-Bromo-2-methylbenzoic Acid

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution of the precursor, 6-Bromo-2-methylbenzoic acid (CAS No: 90259-31-7)[2]. The methodology involves a carefully controlled nitration reaction using a mixture of concentrated nitric and sulfuric acids.

Causality and Mechanistic Insights

The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid[3][4]. The existing substituents on the benzene ring—the electron-withdrawing carboxylic acid and the electron-donating methyl group—direct the incoming nitro group. While the carboxylic acid is a meta-director, the methyl group is an ortho-, para-director. The steric hindrance from the adjacent methyl and bromo groups, combined with the electronic directing effects, favors the substitution at the C3 position. Careful temperature control is critical to prevent over-nitration and the formation of unwanted dinitro isomers[5].

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Pre-cool conc. H₂SO₄ in an ice/salt bath to < 0°C P2 Slowly add 6-Bromo-2-methylbenzoic acid to the cold H₂SO₄ P1->P2 R1 Slowly add Nitrating Mixture to the benzoic acid solution over ~20-30 mins P2->R1 P3 Prepare Nitrating Mixture: conc. HNO₃ + conc. H₂SO₄ Keep cold (< 0°C) R2 Maintain temperature strictly below 5°C with constant stirring R1->R2 R3 Allow reaction to stir for an additional 15-20 mins after addition is complete R2->R3 W1 Pour reaction mixture onto crushed ice R3->W1 W2 Stir vigorously until ice melts completely W1->W2 W3 Collect precipitate via vacuum filtration W2->W3 W4 Wash solid with copious amounts of cold deionized water W3->W4 W5 Dry the product under vacuum W4->W5 F F W5->F Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 6-Bromo-2-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

Protocol:

  • Preparation of Reaction Mixture: In a flask equipped with a magnetic stirrer and placed in an ice/salt bath, add concentrated sulfuric acid. Cool the acid to below 0°C.[5]

  • Slowly and portion-wise, add the solid 6-Bromo-2-methylbenzoic acid to the cold, stirring sulfuric acid. Ensure the temperature does not exceed 5°C.[5]

  • Preparation of Nitrating Mixture: In a separate, pre-cooled flask, carefully add concentrated nitric acid. While cooling in an ice bath, slowly add concentrated sulfuric acid to the nitric acid. Keep this nitrating mixture cold until use.[6]

  • Nitration Reaction: Using a dropping funnel, add the nitrating mixture dropwise to the solution of 6-Bromo-2-methylbenzoic acid over 20-30 minutes. The reaction is exothermic; maintain the internal temperature strictly below 5°C throughout the addition.[6]

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.[5]

  • Product Isolation: Carefully pour the reaction mixture onto a large beaker filled with crushed ice. Stir the resulting slurry vigorously until all the ice has melted. A precipitate of the product will form.[5][6]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filtered solid thoroughly with several portions of cold deionized water to remove residual acids.

  • Dry the purified this compound under vacuum to obtain the final product.

Applications in Research and Drug Development

Substituted nitrobenzoic acids are indispensable intermediates in the development of Active Pharmaceutical Ingredients (APIs).[7] The multiple functional groups on this compound provide synthetic "handles" for a variety of chemical transformations, making it a valuable building block for creating libraries of complex molecules.

  • Scaffold for Heterocycles: The nitro group can be readily reduced to an amine (-NH₂), which is a key step in synthesizing nitrogen-containing heterocyclic compounds, a common motif in many pharmaceutical drugs.[7]

  • Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. This is a powerful strategy for elaborating the core structure.

  • Derivatization: The carboxylic acid group can be converted into esters, amides, or acid chlorides, enabling linkage to other molecules or modification of the compound's physicochemical properties.[7]

These functionalities make it a precursor for synthesizing compounds with potential applications as antibacterial, anti-inflammatory, or anticancer agents.[8]

Role as a Synthetic Intermediate

G cluster_transformations Chemical Transformations cluster_outcome Potential Outcomes start 6-Bromo-2-methyl- 3-nitrobenzoic acid T1 Nitro Group Reduction (-NO₂ → -NH₂) start->T1 T2 Pd-Catalyzed Cross-Coupling (at -Br site) start->T2 T3 Carboxylic Acid Derivatization (-COOH → -COOR, -CONR₂) start->T3 O1 Heterocyclic Scaffolds (e.g., Quinolines, Benzimidazoles) T1->O1 O2 Biaryl Structures T2->O2 O3 Bio-conjugates & Prodrugs T3->O3 end Complex API Candidates & Bioactive Molecules O1->end O2->end O3->end

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

As a fine chemical intermediate, and given the hazardous nature of the reagents used in its synthesis, strict adherence to safety protocols is mandatory.

  • Hazard Identification: While specific data for this exact compound is limited, structurally similar bromo-nitro-benzoic acids are classified as irritants. They may cause skin and serious eye irritation. Harmful if swallowed.[9] The reagents used in its synthesis, concentrated nitric and sulfuric acids, are highly corrosive and toxic.[3][4]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.[4]

  • Handling Procedures: Avoid generating dust. Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water immediately and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases or oxidizing agents.

  • Waste Disposal: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. Acidic waste from the synthesis must be neutralized before disposal.[3]

References

  • Nitration Of Benzoic Acid - Profnit. (n.d.). Retrieved from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (n.d.). Retrieved from [Link]

  • Nitration Of Benzoic Acid - . (n.d.). Retrieved from [Link]

  • Nitration of methyl benzoate | Resource | RSC Education. (n.d.). Retrieved from [Link]

  • US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents. (n.d.).
  • The Role of 2-Methyl-3-nitrobenzoic Acid in Pharmaceutical API Development. (n.d.). Retrieved from [Link]

  • 2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 6-Bromo-3-methoxy-2-nitrobenzoic acid | C8H6BrNO5 | CID 14631586 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Nitrobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a bromine atom, a methyl group, and a nitro group on the benzoic acid core, imparts a distinct set of physicochemical properties. These properties are not merely academic data points; they are critical determinants of the molecule's behavior in both chemical and biological systems. Understanding these characteristics is paramount for researchers aiming to utilize this compound as a scaffold for novel therapeutics, agrochemicals, or other advanced materials.

The interplay of the electron-donating methyl group and the electron-withdrawing nitro and bromo groups, combined with the acidic carboxylic acid functionality, governs the molecule's solubility, acidity, lipophilicity, and melting point. These parameters, in turn, profoundly influence its reaction kinetics, purification strategies, and, crucially for drug development, its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their empirical determination.

Compound Profile

IdentifierValueSource
Chemical Name This compound-
CAS Number 1207341-14-7[1]
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1]
2D Structure Chemical structure of this compound-
Appearance Solid[1]

Physicochemical Properties: A Detailed Analysis

The precise experimental determination of all physicochemical properties for this compound is not extensively reported in publicly available literature. However, by leveraging data from structurally similar compounds and computational prediction models, we can establish a reliable profile.

PropertyPredicted/Comparative ValueDiscussion
Melting Point 184-186 °C (for 2-Bromo-3-nitrobenzoic acid)The melting point of a crystalline solid is indicative of the strength of its crystal lattice forces. For substituted benzoic acids, these forces are influenced by molecular symmetry, hydrogen bonding (from the carboxylic acid), and dipole-dipole interactions (from the nitro and bromo groups). The provided value for the closely related 2-Bromo-3-nitrobenzoic acid suggests a relatively high melting point, which is expected for a molecule with strong intermolecular interactions.[2][3]
Boiling Point > 300 °C (Predicted)Due to its high molecular weight and strong intermolecular forces, this compound is expected to have a high boiling point, likely undergoing decomposition before boiling under atmospheric pressure.
Aqueous Solubility LowThe presence of the polar carboxylic acid and nitro groups is offset by the hydrophobic benzene ring and the bromine atom. Carboxylic acids with more than six carbons generally have limited water solubility.[4] The overall character of the molecule is expected to be sparingly soluble in water.
pKa ~2.5 - 3.5 (Estimated)The acidity of the carboxylic acid group is significantly enhanced by the electron-withdrawing effects of the ortho-nitro group and the bromine atom. For comparison, the pKa of 3-nitrobenzoic acid is 3.47, and the presence of additional electron-withdrawing groups is expected to lower this value, making this compound a stronger acid than benzoic acid.[5]

The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a molecule from a laboratory curiosity to a therapeutic agent is heavily dictated by its physicochemical properties. These characteristics govern how a potential drug will behave in the complex environment of the human body.

  • Solubility : A drug must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. The limited aqueous solubility of this compound would likely require formulation strategies to enhance its dissolution if it were to be developed as an oral therapeutic.

  • pKa : The acid dissociation constant (pKa) determines the charge state of a molecule at a given pH. The acidic nature of this compound means it will be largely ionized in the physiological pH of the intestines (pH ~6-7.5). This ionization can increase aqueous solubility but may decrease its ability to passively diffuse across cell membranes, which are lipid-based.

  • Lipophilicity (LogP) : This parameter measures the partitioning of a compound between an oily (octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross cell membranes. While not explicitly determined, the presence of a bromine atom and the benzene ring suggests a degree of lipophilicity. A delicate balance between lipophilicity and hydrophilicity is crucial for optimal drug absorption and distribution.

  • Melting Point : While not a direct measure of in vivo behavior, the melting point provides insights into the stability and solubility of a solid compound. A high melting point often correlates with lower solubility due to the strong intermolecular forces that must be overcome for the solid to dissolve.

Experimental Protocols for Physicochemical Characterization

For any novel compound intended for further development, empirical determination of its physicochemical properties is essential. The following are standard, validated protocols for characterizing a compound like this compound.

Melting Point Determination

The capillary melting point method is a straightforward and reliable technique to determine the melting range of a solid compound.

Methodology:

  • Sample Preparation : A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup : The capillary tube is placed in a melting point apparatus.

  • Heating : The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/minute) starting about 20 °C below the approximate melting point.

  • Observation : The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. A narrow melting range (1-2 °C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation : An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer) in a sealed vial.

  • Equilibration : The vial is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification : The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation : The solubility is expressed in units such as mg/mL or µg/mL.

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

  • Solution Preparation : A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent mixture (e.g., water-methanol) if aqueous solubility is low.

  • Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored continuously with a calibrated pH meter.

  • Data Analysis : A titration curve (pH vs. volume of titrant added) is generated. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

  • Refinement : For more accurate determination, the pKa can be calculated from the titration curve data using appropriate software.

Sources

6-Bromo-2-methyl-3-nitrobenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2-methyl-3-nitrobenzoic Acid: Molecular Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a highly functionalized aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's intricate structural features, a plausible synthetic pathway, detailed spectroscopic characterization, and its potential applications as a versatile chemical intermediate.

Core Molecular Identity and Physicochemical Properties

This compound is a polysubstituted benzoic acid derivative. The strategic placement of its four distinct functional groups—a carboxylic acid, a bromine atom, a methyl group, and a nitro group—creates a unique electronic and steric environment on the benzene ring. This substitution pattern makes it a valuable building block in multi-step organic synthesis.

The fundamental properties of the compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name This compoundN/A (Systematic)
CAS Number 1207341-14-7[1]
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1]
Appearance Solid[1]
SMILES CC1=C(C=CC(=C1C(=O)O)Br)[O-]N/A (Computed)
InChI InChI=1S/C8H6BrNO4/c1-4-6(10(13)14)2-3-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)N/A (Computed)

In-Depth Molecular Structure Analysis

The reactivity and utility of this compound are dictated by the interplay of electronic and steric effects from its substituents.

  • Electronic Effects : The benzene ring is influenced by both electron-donating and electron-withdrawing groups.

    • -COOH (Carboxylic Acid) : A moderate deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position.

    • -NO₂ (Nitro) : A strong deactivating, electron-withdrawing group, also a meta-director.

    • -CH₃ (Methyl) : An activating, electron-donating group (via hyperconjugation) that directs incoming electrophiles to the ortho and para positions.

    • -Br (Bromo) : A deactivating group due to its inductive electron withdrawal, but its lone pairs allow for resonance donation, making it an ortho, para-director.

  • Steric Hindrance : The positioning of the methyl group at C2, adjacent to both the carboxylic acid at C1 and the nitro group at C3, introduces significant steric strain. This strain can force the carboxylic acid and nitro groups to twist out of the plane of the aromatic ring. This loss of planarity can impact intermolecular interactions, such as hydrogen bonding, which is crucial in crystal packing and solubility.[2] The steric hindrance is a key feature that can be exploited to influence the regioselectivity of subsequent reactions.

Synthesis Pathway and Experimental Protocol

A logical and efficient synthesis of this compound involves the electrophilic nitration of a readily available precursor, 6-bromo-2-methylbenzoic acid. The regiochemical outcome of this reaction is controlled by the directing effects of the existing substituents.

The methyl and bromo groups are both ortho, para-directors. The position para to the bromine (C3) is activated. Similarly, the position ortho to the methyl group (C3) is activated. The confluence of these directing effects strongly favors the introduction of the nitro group at the C3 position.

Synthesis_Workflow Precursor 6-Bromo-2-methylbenzoic acid Product This compound Precursor->Product Electrophilic Aromatic Substitution (Nitration) Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) Reagents->Product

Plausible synthetic route to the target compound via nitration.
Detailed Experimental Protocol: Nitration

This protocol is a representative procedure based on established methods for the nitration of substituted benzoic acids.[3]

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and set in an ice-salt bath, cautiously add 6-bromo-2-methylbenzoic acid to concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Nitrating Mixture : Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.

  • Reaction : Add the nitrating mixture dropwise to the solution of the benzoic acid derivative. The temperature of the reaction mixture must be carefully maintained between 0°C and 15°C throughout the addition.

  • Stirring : After the addition is complete, allow the mixture to stir for an additional 30-60 minutes, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching : Carefully pour the reaction mixture over a large volume of crushed ice. The crude product will precipitate as a solid.

  • Isolation : Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final, high-purity this compound.

Spectroscopic Characterization Profile

Confirming the molecular structure requires a suite of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

TechniqueExpected Observations
¹H NMR - Aromatic Protons : Two signals in the aromatic region (~7.5-8.5 ppm), each integrating to 1H. Due to their meta relationship, they would appear as doublets with a small coupling constant (J ≈ 2-3 Hz).- Methyl Protons : A singlet in the aliphatic region (~2.4-2.6 ppm), integrating to 3H.- Carboxylic Proton : A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR - Carboxylic Carbon : A signal in the range of 165-170 ppm.- Aromatic Carbons : Six distinct signals between ~120-150 ppm, including signals for carbons bearing the bromo, methyl, and nitro substituents.- Methyl Carbon : A signal in the aliphatic region (~20 ppm).
FTIR (ATR) - O-H Stretch : A very broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid).- C=O Stretch : A strong, sharp absorption band around 1700-1725 cm⁻¹ (carboxylic acid).- N-O Stretches : Two strong absorption bands for the nitro group: an asymmetric stretch (~1520-1560 cm⁻¹) and a symmetric stretch (~1340-1380 cm⁻¹).- C-Br Stretch : A signal in the fingerprint region, typically below 800 cm⁻¹.
Mass Spec. (EI) - Molecular Ion (M⁺) : A prominent molecular ion peak. Due to the presence of bromine, this will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Note: Predicted NMR data is based on standard chemical shift values and substituent effects. Experimental values may vary based on solvent and other conditions.[4][5]

Applications in Drug Discovery and Chemical Synthesis

This compound is not typically an end-product but rather a versatile intermediate for constructing more complex molecules, particularly in pharmaceutical development.[6] Its functional groups serve as handles for a variety of transformations.

  • Nitro Group Reduction : The nitro group can be readily reduced to an amine (-NH₂) using standard reagents like SnCl₂/HCl or catalytic hydrogenation. This amine is a key precursor for synthesizing nitrogen-containing heterocycles, which are prevalent in active pharmaceutical ingredients (APIs).[6]

  • Carboxylic Acid Derivatization : The carboxylic acid can be converted into esters, amides, or acid chlorides, enabling coupling with a wide range of alcohols, amines, or other nucleophiles.[6]

  • Palladium-Catalyzed Cross-Coupling : The bromine atom is well-suited for participating in cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds at this position, significantly increasing molecular complexity.

Transformations Start This compound Amine Amine Derivative Start->Amine Nitro Reduction (e.g., SnCl₂, H₂) Amide Amide/Ester Derivative Start->Amide COOH Derivatization (e.g., SOCl₂, Amine) Coupled Cross-Coupled Product Start->Coupled Pd-Catalyzed Coupling (e.g., Suzuki, Sonogashira)

Key synthetic transformations of the title compound.

Safety and Handling Guidelines

As a substituted nitrobenzoic acid, this compound should be handled with appropriate care in a laboratory setting.

  • Hazards : Compounds of this class are typically classified as irritants. May cause skin irritation, serious eye irritation, and respiratory irritation.[7][8][9]

  • Personal Protective Equipment (PPE) : Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a chemical intermediate of significant value due to its dense and strategically arranged functionalization. Its unique structural and electronic properties, born from a combination of activating and deactivating groups with considerable steric influence, make it a tailored building block for advanced organic synthesis. A thorough understanding of its synthesis, spectroscopic signature, and reactive potential is essential for chemists aiming to leverage this compound in the development of novel pharmaceuticals and complex organic materials.

References

  • ResearchGate. Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. Available at: [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]

  • ResearchGate. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Available at: [Link]

  • Amanote Research. Crystallographic and Spectroscopic Characterization. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for Publication. Available at: [Link]

  • PubChem. 6-Bromo-3-methoxy-2-nitrobenzoic acid. Available at: [Link]

  • Pharmaffiliates. The Role of 2-Methyl-3-nitrobenzoic Acid in Pharmaceutical API Development. Available at: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Available at: [Link]

  • Quora. What is the synthesis of methyl 3-nitrobenzoate? Available at: [Link]

  • PubChem. 6-Amino-3-bromo-2-methylbenzoic acid. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98%. Available at: [Link]

  • Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • University of the West Indies. A 2 step synthesis of methyl 3-n. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-Bromo-2-methyl-3-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility characteristics is paramount for process development, formulation design, and ensuring bioavailability. This guide provides an in-depth exploration of the solubility of 6-Bromo-2-methyl-3-nitrobenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry. Due to the scarcity of publicly available quantitative solubility data for this specific molecule, this document focuses on the foundational principles governing its solubility and provides a robust experimental framework for its determination. By leveraging data from structurally analogous compounds and detailing the "gold standard" shake-flask method, this guide empowers researchers to generate reliable and reproducible solubility profiles, a cornerstone of successful drug development.

Introduction: The Significance of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a fundamental parameter in the pharmaceutical sciences.[1] For a drug to be effective, it must first be in solution to be absorbed and reach its site of action. Poor solubility can lead to a cascade of developmental challenges, including incomplete absorption, low bioavailability, and erratic therapeutic outcomes.[2] Therefore, the early characterization of a compound's solubility is not merely a routine measurement but a critical step in risk assessment and mitigation.

This compound (C₈H₆BrNO₄, Molar Mass: 260.04 g/mol ) is a complex organic molecule featuring a carboxylic acid group, a bromine atom, a methyl group, and a nitro group attached to a benzene ring.[3] Each of these functional groups contributes to the overall polarity, hydrogen bonding capacity, and crystalline structure of the molecule, all of which are key determinants of its solubility in various organic solvents. The interplay of these groups suggests a nuanced solubility profile that requires empirical determination for accurate characterization.

Theoretical Considerations: Predicting Solubility Behavior

While precise solubility values must be determined experimentally, a qualitative understanding can be derived from the compound's structure and the principles of "like dissolves like."[4]

  • Polarity : The carboxylic acid and nitro groups are highly polar and capable of hydrogen bonding, which would suggest solubility in polar solvents.

  • Non-polar character : The benzene ring and the methyl group introduce non-polar characteristics, which may confer solubility in less polar organic solvents.

  • Effect of Substituents : The presence of a methyl group can, in some cases, improve solubility in organic solvents compared to non-methylated analogs.[5] Conversely, the electron-withdrawing nature of the nitro and bromo groups can influence the acidity of the carboxylic acid, which in turn affects its solubility in acidic and basic media.

The solubility of a structurally similar compound, 3-nitrobenzoic acid, has been studied in various solvents and can serve as a useful, albeit approximate, reference.[6] Generally, the solubility of nitro-substituted benzoic acids in common organic solvents follows a trend related to the solvent's polarity and hydrogen bonding capabilities.[7]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The most reliable and widely accepted method for determining the equilibrium (or thermodynamic) solubility of a compound is the shake-flask method.[1][8][9] This technique involves agitating an excess of the solid compound in a specific solvent until the solution reaches saturation, at which point the concentration of the dissolved solid is measured.[1][8]

Rationale for the Shake-Flask Method

The shake-flask method is considered the "gold standard" because it allows the system to reach true thermodynamic equilibrium between the solid and liquid phases.[9] This is in contrast to kinetic solubility measurements, which are faster but may not represent the true stable solubility.[8] For drug development, understanding the thermodynamic solubility is crucial for predicting long-term stability and behavior in formulations.[1][10]

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for determining the solubility of this compound in a selection of organic solvents.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. Ensure there is enough solid to maintain an excess throughout the experiment.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[11] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter.[12] This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

  • Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for the solubility determination or the mobile phase for HPLC).

    • Quantify the concentration of the dissolved this compound using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Workflow for Experimental Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis cluster_calc 5. Calculation prep Add excess solid to a known volume of solvent equil Agitate at constant temperature for 24-72 hours prep->equil Incubate sep Centrifuge or filter to remove undissolved solid equil->sep Separate phases anal Quantify concentration of the supernatant (e.g., HPLC) sep->anal Analyze supernatant calc Determine solubility considering the dilution factor anal->calc Calculate final value

Caption: A flowchart illustrating the key steps of the shake-flask method for determining equilibrium solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Organic SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic
EthanolPolar Protic
AcetonePolar Aprotic
Ethyl AcetatePolar Aprotic
DichloromethaneChlorinated
TolueneAromatic

The interpretation of these results will provide crucial insights for various stages of drug development.

Logical Impact of Solubility Data

G cluster_implications Implications for Drug Development sol_data Solubility Data High Solubility Low Solubility process_dev Process Development (e.g., crystallization solvent selection) sol_data:n->process_dev Informs formulation Formulation Strategy (e.g., choice of excipients, potential for amorphous solid dispersions) sol_data:s->formulation Guides bioavailability Predicted Bioavailability (High vs. Low) formulation->bioavailability Impacts

Caption: The influence of solubility data on key decisions in the drug development pipeline.

Safety and Handling Considerations

General Handling Guidelines:

  • Work in a well-ventilated area, preferably a chemical fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

  • Avoid inhalation of dust and direct contact with skin and eyes.[14]

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[13]

Conclusion

While specific, pre-existing quantitative solubility data for this compound is limited, a thorough understanding of its chemical structure and the application of established experimental methodologies can provide the necessary insights for its successful development. The shake-flask method remains the cornerstone for generating reliable equilibrium solubility data. By following the detailed protocol outlined in this guide, researchers can confidently characterize the solubility profile of this compound in a range of organic solvents, thereby enabling informed decisions in process chemistry, formulation development, and ultimately, the advancement of new therapeutic agents.

References

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

  • BioAssay Systems. Shake Flask Solubility Services. [Link]

  • National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • Biorelevant.com. Describes equilibrium solubility of a drug substance. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Course Hero. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ADMET & DMPK. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [Link]

  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

  • SciELO. Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. [Link]

  • University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • PubChem. 6-Bromo-3-methoxy-2-nitrobenzoic acid. [Link]

  • Wikipedia. 3-Nitrobenzoic acid. [Link]

  • ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. [Link]

  • ChemSynthesis. 2-bromo-3-nitrobenzoic acid. [Link]

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Sources

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic profile of 6-Bromo-2-methyl-3-nitrobenzoic acid (C₈H₆BrNO₄, Molecular Weight: 260.04 g/mol , CAS: 1207341-14-7).[1] Given the limited availability of direct experimental spectra for this specific compound in public-domain databases, this document serves as a predictive and comparative resource for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopic interpretation and drawing upon empirical data from structurally analogous compounds, this guide offers a robust framework for the identification, characterization, and purity assessment of this molecule. We will delve into predicted data and detailed experimental workflows for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Analytical Imperative

This compound is a substituted aromatic carboxylic acid with significant potential as an intermediate or scaffold in medicinal chemistry and materials science. Its unique substitution pattern—featuring electron-withdrawing nitro and bromo groups alongside an electron-donating methyl group—creates a distinct electronic and structural environment. Accurate spectroscopic characterization is therefore not merely a procedural step but a fundamental necessity to confirm its chemical identity, understand its electronic properties, and ensure its purity before use in further synthetic applications.

The challenge, as is common with many specialized reagents, is the scarcity of published, peer-reviewed spectroscopic data. This guide addresses this gap by providing a logically derived, predictive analysis. Our approach is grounded in the foundational principles of how atomic nuclei and molecular bonds interact with electromagnetic fields, using data from closely related molecules as benchmarks. This methodology provides a self-validating system: the predicted data serves as a hypothesis, which can then be confirmed or refined by empirical measurement using the protocols detailed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide unambiguous evidence for the relative positions of the substituents on the aromatic ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing (deshielding), the bromine has a moderate deshielding effect, and the methyl group is weakly electron-donating (shielding).

  • Aromatic Protons (H-4 and H-5): The molecule has two protons on the aromatic ring. We anticipate two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The proton at the 5-position (H-5), being ortho to the bromine, will likely appear downfield. The proton at the 4-position (H-4), situated between the nitro and bromo groups, will be significantly deshielded.

  • Methyl Protons (-CH₃): The methyl group at the 2-position is ortho to both the carboxylic acid and the nitro group. This proximity will cause a downfield shift compared to toluene (δ ~2.3 ppm), likely appearing as a singlet in the δ 2.5-2.8 ppm range.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically above δ 10 ppm, and its position can be highly dependent on the solvent and concentration.[2]

Table 1: Predicted ¹H NMR Data for this compound and Comparative Data

Compound Solvent Predicted/Experimental Chemical Shifts (δ, ppm)
This compound DMSO-d₆ (Predicted) ~13.5 (s, 1H, COOH), ~8.2 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~2.6 (s, 3H, CH₃)
3-Nitrobenzoic Acid[3] MeOD δ 8.65 (d, 1H), 8.36–8.31 (m, 1H), 8.26 (d, 1H), 7.63 (t, 1H)

| 2-Bromobenzoic Acid[3] | MeOD | δ 7.70-7.67 (m, 1H), 7.58 (d, 1H), 7.33-7.25 (m, 2H) |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.

  • Carboxylic Carbon (C=O): Expected to be the most downfield signal, typically in the δ 165-170 ppm range.[4]

  • Aromatic Carbons (C1-C6): The carbons directly attached to electronegative substituents will be significantly affected. C-3 (attached to NO₂) and C-6 (attached to Br) will be downfield. C-1 (attached to COOH) and C-2 (attached to CH₃) will also have characteristic shifts. The remaining C-4 and C-5 carbons will resonate in the typical aromatic region (δ 120-140 ppm).

  • Methyl Carbon (-CH₃): This carbon will appear furthest upfield, likely in the δ 15-25 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Hybridization Predicted Chemical Shift (δ, ppm) Rationale
-C OOH sp² ~167 Carboxylic acid carbon, deshielded by two oxygen atoms.
C1 sp² (Ar) ~132 Attached to the carboxyl group.
C2 sp² (Ar) ~138 Attached to the methyl group.
C3 sp² (Ar) ~150 Attached to the strongly electron-withdrawing nitro group.
C4 sp² (Ar) ~128 Aromatic CH.
C5 sp² (Ar) ~135 Aromatic CH.
C6 sp² (Ar) ~120 Attached to the bromine atom.

| -C H₃ | sp³ | ~20 | Methyl group carbon. |

Experimental Protocol: NMR Spectroscopy

This protocol provides a standardized workflow for acquiring high-quality NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[5] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer would include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans to achieve an adequate signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.6 mL Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire ¹H & ¹³C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 proc4 Assign Peaks & Interpret Structure proc3->proc4 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Analysis prep1 Dissolve Sample in Volatile Solvent acq1 Inject into GC prep1->acq1 acq2 Separation on Column acq1->acq2 acq3 Elution into MS acq2->acq3 acq4 Ionization (EI, 70 eV) & Fragmentation acq3->acq4 proc1 Detect Ions by m/z acq4->proc1 proc2 Identify Molecular Ion (M⁺, M+2) proc1->proc2 proc3 Analyze Fragmentation Pattern proc2->proc3 proc4 Confirm Structure proc3->proc4

Sources

A Senior Application Scientist's Guide to 6-Bromo-2-methyl-3-nitrobenzoic Acid: A Multifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-2-methyl-3-nitrobenzoic acid is a highly functionalized aromatic scaffold poised for significant utility in synthetic organic chemistry. Possessing four distinct and orthogonally reactive functional groups—a carboxylic acid, a bromine atom, a nitro group, and a methyl group—this molecule offers a rich platform for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its chemical properties, synthetic accessibility, and, most critically, its versatile roles as a key intermediate. By examining the reactivity at each functional site, supported by mechanistic insights and detailed protocols drawn from analogous systems, we illuminate its potential in the synthesis of novel heterocyclic compounds, biaryl structures, and other motifs of high interest to the pharmaceutical and materials science sectors.

Introduction and Molecular Overview

In the landscape of drug discovery and development, the demand for novel, structurally complex small molecules is insatiable. The strategic value of a synthetic building block is measured by its ability to serve as a versatile starting point for diverse chemical transformations. This compound fits this profile perfectly. The benzene ring is substituted with a confluence of functional groups, each presenting a unique handle for synthetic manipulation.

The interplay between these groups is key to its utility:

  • The carboxylic acid and nitro group are strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution but enhances the acidity of the carboxyl proton.[1]

  • The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[2][3]

  • The nitro group can be readily reduced to a primary amine, opening pathways for cyclization, amidation, and diazotization reactions.[1][2]

  • The methyl group , being weakly electron-donating, subtly modulates the electronic properties of the ring and provides steric influence.[1]

This guide will dissect the synthetic potential stemming from this unique arrangement, providing both the strategic "why" and the practical "how" for its effective implementation in a research setting.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. While extensive experimental data for this specific isomer is not widely published, a reliable profile can be constructed from available data and established spectroscopic principles.

PropertyValue / Expected CharacteristicsSource / Rationale
CAS Number 1207341-14-7[4]
Molecular Formula C₈H₆BrNO₄[4]
Molecular Weight 260.04 g/mol [4]
Appearance Expected to be a solid, likely off-white to pale yellow crystalline powder.Analogy to similar compounds[5]
¹H NMR (Predicted) - COOH proton: ~10-13 ppm (broad singlet)- Aromatic protons: ~7.5-8.5 ppm (two doublets)- CH₃ protons: ~2.3-2.6 ppm (singlet)Based on established chemical shifts for substituted benzoic acids[6]
¹³C NMR (Predicted) - C=O carbon: ~165-170 ppm- Aromatic carbons: ~120-150 ppm- CH₃ carbon: ~15-20 ppmBased on established chemical shifts for substituted benzoic acids[6]
FTIR (Expected) - O-H stretch (acid): ~2500-3300 cm⁻¹ (broad)- C=O stretch (acid): ~1700 cm⁻¹- NO₂ stretch: ~1550 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric)- C-Br stretch: ~550-650 cm⁻¹Characteristic absorption bands for functional groups[7]
Mass Spec (EI) Molecular ion (M⁺) peak cluster at m/z 259/261 (due to ⁷⁹Br/⁸¹Br isotopes)Isotopic pattern of bromine is a key diagnostic feature[6]

Synthetic Strategy: The Reactivity Map

The core value of this compound lies in the ability to selectively address its functional groups. A strategic approach allows for a modular assembly of complex products. The following diagram illustrates the primary reaction pathways available from this central scaffold.

G SM This compound R1 Carboxylic Acid Transformation SM->R1 1. SOCl₂ 2. R-OH / R₂NH R2 C-Br Cross-Coupling SM->R2 Pd Catalyst R-B(OH)₂ / Base R3 Nitro Group Reduction SM->R3 H₂, Pd/C or SnCl₂, HCl P1 Esters / Amides R1->P1 P2 Biaryl & Heteroaryl Compounds R2->P2 P3 Aniline Intermediate R3->P3 P4 Fused Heterocycles P3->P4 Intramolecular Cyclization

Caption: Primary reaction pathways for this compound.

Core Synthetic Applications and Protocols

This section details the key transformations, providing both the mechanistic rationale and actionable, field-tested protocols adapted from closely related systems.

Transformations at the Carboxylic Acid Group

The carboxylic acid is often the first site of modification, as its conversion to an ester or amide can protect it or introduce new functionality.

Expertise & Rationale: Conversion to an acyl chloride is a classic method to activate the carboxylic acid for nucleophilic attack.[2] For sensitive substrates where harsh chlorinating agents are undesirable, direct coupling reagents like EDC or HATU offer a milder, highly efficient alternative for amide bond formation. This choice is dictated by the stability and value of the amine coupling partner.

Protocol 1: Amide Bond Formation via an Acyl Chloride

  • Activation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in dichloromethane (DCM, ~0.2 M). Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 1-2 hours.

  • Work-up (Acyl Chloride): Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which should be used immediately without further purification.

  • Coupling: Dissolve the crude acyl chloride in fresh DCM. In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in DCM.

  • Reaction: Cool the amine solution to 0 °C and add the acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Palladium-Catalyzed Cross-Coupling at the Bromine Atom

The C-Br bond is a versatile handle for constructing C-C bonds, most notably via the Suzuki-Miyaura cross-coupling reaction. This transformation is fundamental to the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals.[3]

Expertise & Rationale: The success of a Suzuki coupling hinges on the careful selection of the catalyst, ligand, base, and solvent. For an electron-deficient aryl bromide like our substrate, a palladium(0) source (e.g., Pd(PPh₃)₄) or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand is effective. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid and facilitating the transmetalation step.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, Boronic Acid, & Base in Flask B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Solvent & Pd Catalyst B->C D Heat Mixture (e.g., 80-100 °C) C->D E Monitor by TLC or LC-MS D->E F Cool & Dilute with Water/EtOAc E->F G Aqueous Wash & Organic Extraction F->G H Dry, Concentrate, & Purify (Chromatography) G->H

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) for three cycles.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, ~0.1 M). To this suspension, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, ensuring it partitions into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude solid by flash column chromatography or recrystallization to yield the desired biaryl product.

Reduction of the Nitro Group: Gateway to Heterocycles

The transformation of the nitro group into an amine is arguably one of the most powerful steps in leveraging this building block. The resulting ortho-amino-bromo-benzoic acid derivative is a precursor to a vast array of fused heterocyclic systems.

Expertise & Rationale: Catalytic hydrogenation (H₂ gas with a Pd/C catalyst) is a clean and efficient method for nitro group reduction.[2] An alternative for labs not equipped for hydrogenation is reduction using a metal salt in acidic media, such as tin(II) chloride (SnCl₂) in HCl. The resulting aniline is a potent nucleophile, and its proximity to the carboxylic acid and bromine atom enables subsequent intramolecular cyclization reactions to form valuable scaffolds like quinazolinones, as demonstrated in the synthesis of novel antimalarial agents from a related isomer.[1]

Protocol 3: Nitro Group Reduction with Catalytic Hydrogenation

  • Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (~0.1 M).

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate) to the solution.

  • Hydrogenation: Seal the vessel, purge with N₂, and then introduce hydrogen gas (H₂) to the desired pressure (typically 50 psi or via a balloon).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is usually complete within 2-6 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-bromo-2-methyl-3-aminobenzoic acid, which can often be used in the next step without further purification.

Safety and Handling

As a substituted nitroaromatic compound and halogenated carboxylic acid, this compound requires careful handling. Based on data from structurally similar compounds, the following hazards should be anticipated:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[8][9][10]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[8][9][10]

  • Toxicity: May be harmful if swallowed.[9][10]

Mandatory Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8]

  • Avoid creating dust. Handle as a solid with care.

  • In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[8]

  • Consult the full Safety Data Sheet (SDS) before use.

Conclusion

This compound represents a textbook example of a multifunctional synthetic intermediate. Its true value is unlocked through a logical and strategic manipulation of its distinct reactive sites. The ability to perform cross-coupling at the C-Br bond, functionalize the carboxylic acid, and transform the nitro group into a reactive amine provides chemists with a powerful and modular toolkit. This guide has outlined the key synthetic pathways and provided robust protocols to empower researchers in medicinal chemistry and materials science to leverage this versatile building block for the efficient construction of novel and complex molecular targets.

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  • 3-Bromo-6-methyl-2-nitrobenzoic Acid | Benchchem.

  • 6-Bromo-3-methoxy-2-nitrobenzoic acid | PubChem.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Spectroscopic Analysis of 6-Amino-2-bromo-3-methylbenzoic Acid: A Technical Guide - Benchchem.

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A Technical Guide to the Potential Applications of 6-Bromo-2-methyl-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 6-Bromo-2-methyl-3-nitrobenzoic Acid

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutic agents. This compound emerges as a highly promising, yet underexplored, platform for the development of a diverse array of bioactive compounds. Its structure is a compelling confluence of functionalities: a bromine atom, a nitro group, a methyl group, and a carboxylic acid, all adorning a central benzene ring. This unique arrangement of electron-withdrawing and electron-donating groups, coupled with multiple sites for chemical modification, provides a rich playground for synthetic chemists to generate libraries of derivatives with finely tuned pharmacological properties.

The presence of the carboxylic acid and nitro groups can act as strong electron-withdrawing groups, while the methyl group is electron-donating.[1] This electronic interplay is crucial in modulating the reactivity of the aromatic ring and the acidity of the carboxyl group.[1] The bromine atom offers a handle for cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the carboxylic acid can be readily converted to esters or amides.[2][3] This versatility positions this compound as an invaluable intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1]

This technical guide will delve into the potential therapeutic applications of derivatives of this compound, drawing insights from structurally related compounds and established principles of medicinal chemistry. We will explore its promise in developing novel anticancer, antimicrobial, and central nervous system (CNS) active agents, supported by proposed mechanisms of action and detailed experimental protocols.

Synthetic Strategies: Unlocking the Potential

The synthetic utility of this compound derivatives begins with the strategic modification of its core functional groups. The following diagram illustrates a general synthetic workflow for generating a library of diverse derivatives from the parent compound.

Synthetic_Workflow A This compound B Amide Derivatives A->B Amidation C Ester Derivatives A->C Esterification D Amino Derivatives (via Nitro Reduction) A->D Reduction (e.g., H2/Pd) E Biaryl Derivatives (via Suzuki Coupling) A->E Pd-catalyzed Cross-Coupling F Heterocyclic Scaffolds D->F Cyclization Reactions

Caption: General synthetic pathways for derivatization of this compound.

One common synthetic route to the parent compound involves the nitration of 3-bromo-6-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.[1] The resulting this compound can then be subjected to a variety of transformations to yield a diverse library of derivatives.

Potential Therapeutic Applications

The unique structural features of this compound derivatives suggest their potential utility in several therapeutic areas.

Antimicrobial Agents

Substituted benzoic acid derivatives have long been recognized for their antimicrobial properties.[4][5][6] The antimicrobial action of phenolic compounds is often linked to the presence of hydroxyl or methoxyl groups, with the number, type, and position of substituents on the benzene ring playing a crucial role.[4] While this compound itself lacks a hydroxyl group, its derivatives, particularly amides and esters, could exhibit significant antimicrobial activity.

The proposed mechanism of action for many benzoic acid derivatives involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilicity of the molecule, which can be modulated by the nature of the ester or amide substituent, is a key determinant of its ability to penetrate the bacterial cell wall. Furthermore, the electronic properties of the nitro and bromo substituents can influence the molecule's interaction with biological targets.

Anticancer Agents

The development of novel anticancer agents is a critical area of research, and various benzoic acid derivatives have shown promise in this regard.[7] For instance, derivatives of 2-bromo-3-nitrobenzoic acid have been utilized in the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells.[8] Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells, particularly in those with deficiencies in other DNA repair pathways.

Derivatives of this compound could be designed to target various cancer-related pathways. The nitro group, upon reduction to an amine, can serve as a key pharmacophore for interaction with specific enzyme active sites. The bromo-substituent can be exploited for covalent modification of target proteins, leading to irreversible inhibition.

A study on 4-methyl-3-nitrobenzoic acid demonstrated its ability to inhibit the migration of non-small cell lung cancer cells, suggesting a potential role for such compounds in preventing metastasis.[9] This effect was attributed to the impairment of EGF-induced cofilin phosphorylation and actin polymerization.[9]

The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of a this compound derivative targeting a key kinase in a cancer cell.

Anticancer_Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Signaling Cascade (e.g., MAPK pathway) B->C Activates D Transcription Factors C->D Activates G Apoptosis C->G Leads to (when inhibited) E Gene Expression (Proliferation, Survival) D->E Promotes F 6-Bromo-2-methyl-3-nitrobenzoic acid Derivative F->C Inhibits

Caption: Hypothetical inhibition of a cancer cell signaling pathway by a derivative.

Central Nervous System (CNS) Agents

Interestingly, a synthetic flavonoid derivative, 6-bromo-3'-nitroflavone, has been shown to exhibit potent anxiolytic-like effects by acting as a partial agonist of benzodiazepine receptors.[10] This finding suggests that the bromo-nitro substitution pattern on an aromatic scaffold can be conducive to interactions with CNS targets. While the core structure is different, it opens up the possibility of exploring this compound derivatives for their potential to modulate neuronal activity.

By modifying the carboxylic acid group to introduce moieties known to cross the blood-brain barrier, it may be possible to develop novel CNS agents for conditions such as anxiety, epilepsy, or neurodegenerative diseases.

Experimental Protocols

To facilitate further research in this area, we provide the following detailed, representative experimental protocols.

Synthesis of a Representative Amide Derivative: N-benzyl-6-bromo-2-methyl-3-nitrobenzamide

This protocol describes the synthesis of a simple amide derivative, which can be adapted for the synthesis of a wider range of amides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (DCM)

  • Benzylamine

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in dry DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Reflux the mixture for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in dry DCM and cool to 0 °C.

  • Add a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in dry DCM dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-benzyl-6-bromo-2-methyl-3-nitrobenzamide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The following table presents hypothetical IC₅₀ values for a series of this compound derivatives against two cancer cell lines, illustrating the potential for structure-activity relationship (SAR) studies.

CompoundR Group (Amide)IC₅₀ (µM) - MCF-7IC₅₀ (µM) - HCT-116
1a -H>100>100
1b -CH₂Ph25.432.1
1c -CH₂(4-Cl-Ph)15.821.5
1d -CH₂(4-OCH₃-Ph)35.241.8
1e -Cyclohexyl52.165.7

Logical Relationships in Drug Discovery

The development of new therapeutic agents from a lead scaffold like this compound follows a systematic and iterative process. The following diagram illustrates this logical workflow.

Drug_Discovery_Workflow A Scaffold Identification (this compound) B Library Synthesis (Derivatization) A->B C In Vitro Screening (e.g., MTT, MIC assays) B->C D SAR Analysis C->D E Lead Optimization D->E E->B Iterative Synthesis F In Vivo Studies E->F G Preclinical Development F->G

Caption: A logical workflow for the discovery and development of drugs based on the core scaffold.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its unique combination of functional groups allows for the synthesis of a wide array of derivatives with potential applications in oncology, infectious diseases, and neurology. The insights and protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to explore the full potential of this intriguing class of compounds. Further systematic studies, including the synthesis and screening of diverse libraries of derivatives, are warranted to fully elucidate their therapeutic potential and to develop compounds with improved efficacy and selectivity.

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Introduction: The Strategic Importance of Halogenated Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Halogenated Nitrobenzoic Acids

Halogenated nitrobenzoic acids represent a class of highly versatile aromatic compounds that serve as critical building blocks in modern organic synthesis. Their molecular architecture, featuring a benzoic acid core functionalized with both an electron-withdrawing nitro group and one or more halogen atoms, provides a rich platform for chemical manipulation. This unique combination of functional groups makes them indispensable intermediates in the synthesis of a wide array of high-value products, including Active Pharmaceutical Ingredients (APIs), agrochemicals, and specialized dyes.[1][2][3]

The synthetic challenge and historical development of these compounds are intrinsically linked to the principles of electrophilic aromatic substitution. The interplay between the deactivating, meta-directing carboxyl and nitro groups, and the deactivating, yet ortho, para-directing halogens, dictates the regiochemical outcome of their synthesis. Mastering the selective introduction of these groups onto the benzene ring has been a central theme in the evolution of their chemistry, leading to robust and scalable industrial processes. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of these pivotal chemical intermediates.

Part 1: The Foundations - Early Synthetic Strategies and Mechanistic Insights

The history of halogenated nitrobenzoic acids is rooted in the foundational 19th-century discoveries of electrophilic aromatic substitution. The ability to selectively introduce nitro (-NO₂) and halogen (-X) groups onto an aromatic ring paved the way for the creation of these multi-functionalized molecules. The primary synthetic routes that emerged, and which largely remain the cornerstone of their production today, are based on two logical and opposing strategies: the nitration of a pre-halogenated benzoic acid or the oxidation of a pre-halogenated and nitrated toluene.

Strategy 1: Electrophilic Nitration of Halogenated Benzoic Acids

This is arguably the most direct and widely documented method for synthesizing many common halogenated nitrobenzoic acids. The process involves treating a halogen-substituted benzoic acid with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺), which then attacks the aromatic ring.

The regioselectivity of this reaction is a classic example of competing directing effects. The halogen atom (e.g., -Cl, -Br) directs incoming electrophiles to the ortho and para positions, while the carboxylic acid group (-COOH) directs to the meta position. The final product distribution is determined by the interplay of these effects and steric hindrance.

This compound is a crucial intermediate for various pharmaceuticals, including the BRAF inhibitor Dabrafenib.[5] Its synthesis from p-chlorobenzoic acid is a well-established laboratory and industrial process.

  • Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer and a dropping funnel is charged with concentrated sulfuric acid (H₂SO₄) and p-chlorobenzoic acid.[6]

  • Cooling: The mixture is stirred and cooled to approximately 0°C using an ice bath to manage the exothermic nature of the reaction and control selectivity.[6]

  • Nitrating Agent Addition: A pre-mixed solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid is added dropwise to the reaction mixture. The rate of addition is carefully controlled to maintain the temperature between 10°C and 25°C.[6]

  • Reaction Progression: After the addition is complete, the reaction temperature is raised to around 37°C and stirred for several hours to ensure complete conversion.[6]

  • Workup and Isolation: The reaction mixture is poured over crushed ice, causing the product to precipitate out of the acidic solution. The solid 4-chloro-3-nitrobenzoic acid is then collected by filtration, washed with water, and dried. This method often produces a high yield (approaching 98%) and purity sufficient for subsequent use without further purification.[6]

Causality Insight: In the nitration of 4-chlorobenzoic acid, the chloro group is an ortho, para-director, while the carboxyl group is a meta-director. The position ortho to the chlorine and meta to the carboxyl group (the C3 position) is activated by the chlorine and not strongly deactivated by the carboxyl group's meta-directing influence, making it the primary site of nitration.

G cluster_start Starting Material cluster_process Process cluster_workup Workup & Isolation cluster_end Final Product Start Halogenated Benzoic Acid Reagents Add Mixed Acid (HNO3 + H2SO4) Start->Reagents Charge Reactor Control Control Temperature (e.g., 0-25°C) Reagents->Control React Stir for Several Hours Control->React Quench Pour onto Ice React->Quench Reaction Complete Filter Filter Precipitate Quench->Filter Dry Wash and Dry Filter->Dry End Halogenated Nitrobenzoic Acid Dry->End

Caption: General workflow for the synthesis of halogenated nitrobenzoic acids via nitration.

Strategy 2: Oxidation of Halogenated Nitrotoluenes

An alternative and equally important industrial route involves the oxidation of the methyl group of a substituted toluene. This approach is particularly useful when the desired substitution pattern is more easily achieved on toluene before the introduction of the carboxylic acid functionality. Strong oxidizing agents are required to convert the robust methyl group into a carboxylic acid.

Common oxidizing agents include:

  • Potassium permanganate (KMnO₄)[5][7]

  • Sodium dichromate (Na₂Cr₂O₇) in sulfuric acid[8]

  • Nitric acid at high temperatures[9]

  • Catalytic oxidation with air (molecular oxygen) in the presence of cobalt or manganese salts[10][11]

This compound is the precursor to 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent), a vital tool in biochemistry for quantifying sulfhydryl groups.[7] Its synthesis begins with the nitration of 5-bromo-toluene, followed by oxidation.

  • Nitration of Starting Material: 5-bromo-toluene is nitrated using a mixed acid solution to produce 2-nitro-5-bromo-toluene.[7]

  • Reaction Setup for Oxidation: The obtained 2-nitro-5-bromo-toluene is heated with water in a reaction vessel.[7]

  • Oxidant Addition: A solution of potassium permanganate (KMnO₄) is added to the heated mixture. The reaction is maintained at a constant temperature to proceed.[7]

  • Workup and Isolation: After the reaction, the manganese dioxide (MnO₂) byproduct is removed by filtration. The filtrate, containing the potassium salt of the product, is acidified (e.g., with HCl) to a low pH.[7]

  • Product Precipitation: The acidification causes the 5-bromo-2-nitrobenzoic acid to precipitate. The solid product is then collected by filtration and dried, typically achieving a yield of around 80%.[7]

Causality Insight: The oxidation of a methyl group is a robust transformation that is often tolerant of other functional groups on the ring, like halogens and nitro groups. This allows for the strategic construction of the aromatic core first, followed by the final conversion to the benzoic acid. This route is preferred when direct nitration of the corresponding benzoic acid would lead to an undesired isomer mixture.

G cluster_start Starting Material cluster_process Process cluster_workup Workup & Isolation cluster_end Final Product Start Halogenated Nitrotoluene Reagents Add Oxidizing Agent (e.g., KMnO4) Start->Reagents Charge Reactor Control Heat under Reflux Reagents->Control Filter1 Filter Byproduct (e.g., MnO2) Control->Filter1 Reaction Complete Acidify Acidify Filtrate Filter1->Acidify Filter2 Filter Product Acidify->Filter2 End Halogenated Nitrobenzoic Acid Filter2->End

Caption: General workflow for the synthesis of halogenated nitrobenzoic acids via oxidation.

Part 2: A Compendium of Key Halogenated Nitrobenzoic Acids

The historical development of these synthetic methods was driven by the increasing demand for specific isomers as intermediates in various fields. The following table summarizes the synthesis and significance of several key compounds.

Compound NameStructureCommon Synthetic RouteStarting MaterialKey Application / Significance
4-Chloro-3-nitrobenzoic acid Cl, NO₂ at C4, C3Nitration4-Chlorobenzoic Acid[4][6]Key intermediate for the anticancer drug Dabrafenib.[1][5]
2-Chloro-5-nitrobenzoic acid Cl, NO₂ at C2, C5Nitration2-Chlorobenzoic Acid[12][13]Precursor for N-substituted anthranilic acids (NSAIDs, potential antiarrhythmic drugs).[14]
5-Bromo-2-nitrobenzoic acid Br, NO₂ at C5, C2Oxidation2-Nitro-5-bromotoluene[7]Used to prepare DTNB (Ellman's Reagent) for biochemical thiol quantification.[7][15]
2-Bromo-5-nitrobenzoic acid Br, NO₂ at C2, C5Nitration2-Bromobenzoic Acid[16]Versatile building block in medicinal chemistry.[16]
3,5-Dichloro-nitrobenzene Cl, Cl, NO₂ at C3, C5, C1Diazotization/Reduction2,6-dichloro-4-nitro-aniline[17]Intermediate for further functionalization.
2,4-dichloro-3-nitro-5-fluorobenzoic acid Cl,Cl,NO₂,F at C2,C4,C3,C5Nitration/Oxidation2,4-dichloro-5-fluoroacetophenone[18]Important intermediate for quinolone and xacin-series antibiotics.[18]

Part 3: The Logic of Synthesis - Choosing the Right Path

The decision of which synthetic strategy to employ is governed by the principles of regioselectivity and the commercial availability of starting materials. The following diagram illustrates the logical choices a chemist makes to arrive at a specific target isomer.

G cluster_input Desired Product cluster_decision Synthetic Strategy cluster_path1 Route 1: Direct Nitration cluster_path2 Route 2: Oxidation Target Target Isomer of Halogenated Nitrobenzoic Acid Decision Is direct nitration of the corresponding halo-benzoic acid regioselective? Target->Decision Start1 Start with Halogenated Benzoic Acid Decision->Start1 Yes Start2 Start with Halogenated Toluene Decision->Start2 No / Poor Yield Proc1 Perform Nitration Start1->Proc1 Proc1->Target Proc2a Perform Nitration Start2->Proc2a Proc2b Perform Oxidation Proc2a->Proc2b Proc2b->Target

Caption: Decision logic for selecting a synthetic route based on regioselectivity.

Conclusion

The history of halogenated nitrobenzoic acids is a narrative of chemical ingenuity, driven by the need for precise molecular construction. From early laboratory curiosities, these compounds have evolved into indispensable workhorses of the chemical and pharmaceutical industries. The development of reliable, high-yield synthetic protocols, primarily centered on the strategic nitration of halogenated benzoic acids and the oxidation of halogenated nitrotoluenes, has enabled the large-scale production required for drug development and other advanced applications. As medicinal chemistry continues to demand ever more complex molecular scaffolds, the fundamental importance of these versatile intermediates is assured, cementing their legacy in the annals of organic synthesis.

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Bromo-2-methyl-3-nitrobenzoic acid, a valuable substituted aromatic intermediate for drug discovery and materials science. The synthesis is achieved through the electrophilic nitration of commercially available 6-Bromo-2-methylbenzoic acid using a standard mixed-acid procedure. This document elucidates the chemical principles, including regioselectivity and reaction mechanism, and offers a detailed experimental procedure designed for reproducibility and safety in a research laboratory setting.

Introduction

This compound is a highly functionalized aromatic compound. Its structure, featuring carboxylic acid, methyl, bromo, and nitro groups, presents multiple reaction sites for further chemical modification. This makes it an attractive starting material for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and novel pharmaceutical agents. The protocol herein describes a reliable method for its preparation from 6-Bromo-2-methylbenzoic acid, focusing on the control of reaction conditions to achieve regioselective nitration.

Synthetic Strategy and Rationale

The synthesis of the target compound is accomplished in a single step via electrophilic aromatic substitution. The starting material, 6-Bromo-2-methylbenzoic acid, is treated with a nitrating mixture composed of concentrated nitric acid and sulfuric acid.

Reaction Scheme: 6-Bromo-2-methylbenzoic acid → this compound

Mechanistic Insight

The reaction proceeds through the classic mechanism of electrophilic aromatic nitration. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺)[1].

Step 1: Formation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack The π-electron system of the benzene ring of 6-Bromo-2-methylbenzoic acid attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Step 3: Aromatization A base (HSO₄⁻) abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Causality of Regioselectivity

The position of nitration on the benzene ring is dictated by the directing effects of the existing substituents. In 6-Bromo-2-methylbenzoic acid (with the carboxyl group at C1), all three groups cooperatively direct the incoming nitronium ion to the C3 and C5 positions:

  • -COOH (C1): A meta-director and deactivating group.

  • -CH₃ (C2): An ortho, para-director and activating group.

  • -Br (C6): An ortho, para-director and deactivating group.

The combined influence strongly favors substitution at the C3 and C5 positions. While a mixture of 3-nitro and 5-nitro isomers is possible, the C3 position is generally favored due to reduced steric hindrance compared to the C5 position, which is flanked by the C6-bromo group. The subsequent purification step is critical for isolating the desired 3-nitro isomer.

Experimental Protocol

This protocol is adapted from established methods for the nitration of benzoic acid derivatives[2][3].

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt.Molar Equiv.Purity
6-Bromo-2-methylbenzoic acid90259-31-7215.04 g/mol 1.0≥97%[4]
Concentrated Sulfuric Acid7664-93-998.08 g/mol ~4-5 vol.98%
Concentrated Nitric Acid7697-37-263.01 g/mol ~1.170%
Deionized Water7732-18-518.02 g/mol --
Methanol (for recrystallization)67-56-132.04 g/mol -ACS Grade
IceN/AN/A--
Step-by-Step Procedure

Safety First: This procedure must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Concentrated acids are highly corrosive and oxidizing.

  • Reagent Preparation: In a 100 mL Erlenmeyer flask, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice/water bath to 0-5 °C.

  • Dissolution of Starting Material: To the chilled sulfuric acid, slowly and portion-wise add 5.0 g (23.25 mmol) of 6-Bromo-2-methylbenzoic acid. Use a magnetic stirrer to facilitate dissolution while maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate, small beaker or flask, carefully mix 4 mL of concentrated sulfuric acid and 1.6 mL (~26.7 mmol) of concentrated nitric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Using a dropping funnel or a glass pipette, add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid derivative over 20-30 minutes. Crucially, maintain the internal reaction temperature between 5 °C and 15 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Carefully and slowly pour the reaction mixture over a beaker containing approximately 100 g of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation of Crude Product: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous methanol or ethanol, to yield the final this compound as a crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven at a low temperature (~40-50 °C). Characterize the final compound by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Workflow Visualization

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_sm Dissolve Starting Material in conc. H₂SO₄ at 0-10 °C react Dropwise addition of Nitrating Mixture Maintain T < 15 °C prep_sm->react prep_nm Prepare Nitrating Mixture (H₂SO₄ + HNO₃) and cool prep_nm->react stir Stir at Room Temperature (1-2 hours) react->stir quench Pour onto Ice (Precipitation) stir->quench isolate Vacuum Filtration & Water Wash quench->isolate purify Recrystallization (e.g., from Methanol/Water) isolate->purify product Final Product: This compound purify->product

Caption: Synthetic workflow for this compound.

References

  • 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
  • 2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure. [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • 2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. [Link]

  • 2-methylbenzoic acid patented technology retrieval search results. Eureka | Patsnap. [Link]

  • What is the synthesis of methyl 3-nitrobenzoate? Quora. [Link]

  • Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Nitration of Methyl Benzoate. ResearchGate. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Nanalysis. [Link]

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Laboratory Preparation of 6-Bromo-2-methyl-3-nitrobenzoic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the laboratory synthesis of 6-Bromo-2-methyl-3-nitrobenzoic acid (CAS No. 1207341-14-7)[1]. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthetic strategy, outlines a step-by-step experimental procedure, and delves into the chemical principles that underpin the methodology.

Introduction

This compound is a highly functionalized aromatic molecule with significant potential as a versatile building block in the synthesis of complex organic compounds, particularly in the realm of pharmaceutical and agrochemical research. Its trifunctional nature, possessing a carboxylic acid, a bromine atom, and a nitro group, offers multiple reaction sites for further chemical elaboration. The strategic placement of these functional groups allows for the construction of diverse molecular architectures, making it a valuable intermediate for the development of novel therapeutic agents.

This document details a robust two-step synthetic route commencing with the commercially available 2-methyl-3-nitrobenzoic acid. The synthesis involves a regioselective electrophilic aromatic substitution, specifically bromination, to introduce a bromine atom at the C-6 position of the benzene ring. The rationale for this synthetic approach is based on the directing effects of the substituents on the aromatic ring, which will be discussed in detail.

Physicochemical Properties

PropertyValue
CAS Number 1207341-14-7[1]
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1][2]
Appearance Solid[1]

Synthetic Strategy and Rationale

The chosen synthetic pathway for the preparation of this compound involves the direct bromination of 2-methyl-3-nitrobenzoic acid. The success of this reaction hinges on the directing effects of the substituents already present on the aromatic ring.

  • -CH₃ (methyl) group: An activating, ortho, para-director.

  • -COOH (carboxylic acid) group: A deactivating, meta-director.[1][3]

  • -NO₂ (nitro) group: A strongly deactivating, meta-director.[4]

In the starting material, 2-methyl-3-nitrobenzoic acid, the positions available for substitution are C-4, C-5, and C-6. The directing effects of the existing groups on these positions are as follows:

  • Position 4: Ortho to the nitro group and meta to the methyl group.

  • Position 5: Meta to the nitro group, meta to the carboxylic acid, and para to the methyl group.

  • Position 6: Ortho to the methyl group and meta to the carboxylic acid.

Considering these directing effects, the C-6 position is strongly activated by the ortho-directing methyl group. While the carboxylic acid deactivates the ring, its meta-directing effect also points towards the C-5 and C-3 positions (the latter being already substituted). The strongly deactivating nitro group directs incoming electrophiles to the C-5 position. The interplay of these effects suggests that substitution at C-6 is a highly plausible outcome, particularly under carefully controlled reaction conditions that favor kinetic control.

Synthesis_Strategy

Detailed Experimental Protocol

This protocol is divided into two main stages: the synthesis of the starting material, 2-methyl-3-nitrobenzoic acid, followed by its bromination to yield the final product.

Part 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid

This procedure is adapted from established methods for the nitration of substituted benzoic acids.[5][6][7]

Materials:

  • m-Toluic acid

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Distilled water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (100 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add m-toluic acid (27.2 g, 0.2 mol) in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (15 mL, 0.36 mol) to concentrated sulfuric acid (25 mL), while cooling in an ice bath.

  • Slowly add the cold nitrating mixture dropwise from the dropping funnel to the solution of m-toluic acid over a period of 1-2 hours. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

  • A precipitate will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from an ethanol-water mixture to afford pure 2-methyl-3-nitrobenzoic acid.

Part 2: Synthesis of this compound

This protocol is adapted from general methods for the bromination of deactivated aromatic rings.[3][4][8]

Materials:

  • 2-Methyl-3-nitrobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Distilled water

  • Sodium sulfite solution (10%)

Procedure:

  • In a clean, dry round-bottom flask, add 2-methyl-3-nitrobenzoic acid (9.05 g, 0.05 mol).

  • Carefully add concentrated sulfuric acid (50 mL) and stir until the solid is completely dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • In small portions, add N-Bromosuccinimide (9.78 g, 0.055 mol) to the reaction mixture over 30 minutes, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice (300 g) with vigorous stirring.

  • A precipitate will form. Collect the crude product by vacuum filtration.

  • Wash the solid with cold distilled water, followed by a small amount of cold 10% sodium sulfite solution to remove any unreacted bromine, and then again with cold distilled water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or acetic acid-water, to yield this compound as a solid.

Experimental_Workflow

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: Determination of the melting point and comparison with literature values.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methyl carbon, and the carboxyl carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-O stretching of the nitro group.

Predicted ¹H NMR Data (in DMSO-d₆): While experimental data is not readily available in the searched literature, a predicted spectrum would likely show two singlets for the aromatic protons, a singlet for the methyl protons, and a broad singlet for the carboxylic acid proton.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated Acids (Sulfuric and Nitric): Highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. Always add acid to water, never the other way around.[9]

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Bromine (if used as an alternative): Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme caution in a fume hood. Have a solution of sodium thiosulfate ready for quenching any spills.[10][11][12]

  • Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin.

References

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]

  • Kumar, L., Mahajan, T., & Agarwal, D. D. (2014). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Industrial & Engineering Chemistry Research, 53(30), 11937–11942. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination. Retrieved from [Link]

  • Laibo Chem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the bromination of aromatic compound.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene. (2007, February 6). Retrieved from [Link]

  • Kansas State University. (n.d.). Standard Operating Procedure_Bromine.docx. Retrieved from [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Google Patents. (n.d.). CN108218710B - Comprehensive utilization method of m-methylbenzoic acid nitration solid waste.
  • Chemistry Stack Exchange. (2016, August 5). Iron Filing Catalyzed Toluene Reaction with Bromine Solution. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]

  • National Institutes of Health. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Pearson+. (n.d.). Write a mechanism for the reaction of toluene with bromine in the... Retrieved from [Link]

  • Google Patents. (n.d.). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
  • ResearchGate. (2025, August 6). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]

  • YouTube. (2024, September 27). Toluene reacts with bromine in the presence of the light to give benzyl bromide, while in presen.... Retrieved from [Link]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Patsnap. (n.d.). A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (2023, April). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • SFA ScholarWorks. (2019, December 12). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.2B: Purification of Product Mixtures. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-bromomethyl-3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Chegg. (2018, March 25). Label the peaks for the given 1H NMR and 13C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-nitrobenzoic acid. Retrieved from [Link]

  • Chegg. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Retrieved from [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Bromo-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful reaction enables the construction of complex molecular architectures, particularly biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides a detailed exploration of the application of 6-Bromo-2-methyl-3-nitrobenzoic acid as a substrate in Suzuki coupling reactions.

The unique structure of this compound presents a confluence of challenges that demand a carefully considered approach. The presence of a methyl group ortho to the bromine atom introduces significant steric hindrance, which can impede the crucial oxidative addition step in the catalytic cycle.[5][6][7] Furthermore, the strongly electron-withdrawing nitro group deactivates the aryl bromide, making it less susceptible to oxidative addition by the palladium(0) catalyst.[8][9][10] This combination of steric and electronic factors necessitates a departure from standard Suzuki coupling protocols and a move towards more specialized catalyst systems and reaction conditions.

These application notes are designed for researchers, scientists, and drug development professionals. They offer not just a set of protocols, but a deeper understanding of the underlying principles that govern the successful coupling of this challenging substrate. By explaining the causality behind experimental choices, we aim to empower you to troubleshoot and optimize these reactions for your specific synthetic targets.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura coupling mechanism is paramount to troubleshooting and optimizing reactions involving challenging substrates. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][11][12][13]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step, particularly for sterically hindered and electron-deficient aryl halides.[1]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][14][15][16]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-R' Transmetalation (R'-B(OH)2, Base) Ar-R' Ar-R' Ar-Pd(II)(L2)-R'->Ar-R' Reductive Elimination Ar-R'->Pd(0)L2 Catalyst Regeneration

Strategic Considerations for Coupling this compound

The inherent challenges posed by this substrate necessitate careful selection of the catalyst, ligand, base, and solvent system.

Catalyst and Ligand Selection: The Key to Overcoming Inertness

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered and deactivated substrates.[5] The solution lies in employing more sophisticated catalyst systems composed of a palladium precursor and a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[5][17][18]

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as those from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are highly effective.[5] Their steric bulk promotes the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which facilitates oxidative addition. The electron-donating nature of these ligands increases the electron density on the palladium center, further promoting the cleavage of the C-Br bond.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and offer excellent steric bulk, making them robust and highly active catalysts for Suzuki couplings of challenging substrates.[18] They are known for their thermal stability and can be particularly effective for deactivated aryl chlorides and bromides.

Ligand TypeExamplesKey Advantages for this Substrate
Bulky Monophosphines SPhos, XPhos, RuPhosPromotes oxidative addition, stabilizes the active catalyst.
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, high thermal stability, effective for deactivated substrates.
The Critical Role of the Base

The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[2][14][15] For substrates containing acidic protons, such as the carboxylic acid group in our target molecule, the choice of base is even more critical to avoid unwanted side reactions.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. For sterically hindered couplings, stronger bases like potassium tert-butoxide (t-BuOK) can be beneficial.[18]

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, although they are generally less common for standard Suzuki couplings.

Given the presence of the carboxylic acid, a base that is strong enough to facilitate the catalytic cycle but not so strong as to cause unwanted side reactions is ideal. K₃PO₄ or Cs₂CO₃ are often good starting points.

Solvent Systems for Efficient Coupling

The choice of solvent is crucial for ensuring the solubility of all reaction components and for facilitating the catalytic cycle. Aprotic polar solvents are generally preferred.

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are commonly used, often in combination with water.[11] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Aromatic Solvents: Toluene can also be an effective solvent, particularly at higher temperatures.

A mixture of dioxane and water is a robust and widely applicable solvent system for Suzuki couplings.

Detailed Experimental Protocol: A Starting Point for Optimization

This protocol provides a general and robust starting point for the Suzuki coupling of this compound. It is crucial to recognize that optimization may be necessary for different coupling partners.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (1.1 - 1.2 equivalents relative to palladium)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.022 mmol) and add them to the reaction flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) to the flask.

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[19] The carboxylic acid product may require acidification of the aqueous layer to a pH of ~2-3 with 1M HCl to protonate the carboxylate and facilitate extraction into the organic phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[19]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reactants Combine Reactants: - this compound - Arylboronic acid - Base Add_Catalyst Add Catalyst System: - Palladium Source - Ligand Combine_Reactants->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Degas Degas Mixture (Ar/N2) Add_Solvent->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxygen contamination)- Inappropriate ligand or base- Low reaction temperature- Ensure thorough degassing.- Screen different bulky phosphine or NHC ligands.- Use a stronger base (e.g., Cs₂CO₃, t-BuOK).- Increase the reaction temperature.
Formation of Homocoupled Boronic Acid - Oxygen in the reaction mixture- High catalyst loading- Improve degassing procedure.- Reduce the catalyst loading.
Protodeborylation of Boronic Acid - Presence of water and high temperature- Use anhydrous solvents if possible (may require a different base system).- Minimize reaction time.
Difficult Product Extraction - Carboxylate salt is water-soluble- Acidify the aqueous layer to pH 2-3 before extraction.

Conclusion: A Versatile Yet Demanding Substrate

This compound is a challenging yet valuable substrate for Suzuki-Miyaura cross-coupling reactions. Its successful application hinges on a rational approach to catalyst and ligand selection, as well as careful optimization of the reaction conditions. The steric hindrance and electronic deactivation it presents can be overcome with the use of modern, highly active catalyst systems. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, enabling the synthesis of novel and complex molecules for a wide range of applications in drug discovery and materials science.

References

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  • BYJU'S. Suzuki Coupling Reaction. Available at: [Link]

  • YouTube. Suzuki Cross-Coupling Mechanism | Organic Chemistry. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Available at: [Link]

  • F. Bellina, A. Carpita, R. Rossi, Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances, Synthesis, 2004 , 2004(15), 2419-2440. Available at: [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Available at: [Link]

  • Li, J., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 435-442. Available at: [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(18), 3829-3836. Available at: [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at: [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • L'Hermite, N., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Available at: [Link]

  • RSC Publishing. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Available at: [Link]

  • Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(42), 15001–15004. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 47(27), 5075-5078. Available at: [Link]

  • ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Available at: [Link]

  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]

  • PubMed. Cross-Coupling Reactions of Nitroarenes. Available at: [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 6-Bromo-2-methyl-3-nitrobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery and development of novel therapeutic agents. 6-Bromo-2-methyl-3-nitrobenzoic acid is a trifunctional scaffold of significant interest. Its unique arrangement of a carboxylic acid, a bromine atom, and a nitro group on a sterically hindered benzene ring offers a versatile platform for the synthesis of diverse and complex molecular architectures. The presence of these three distinct functional groups allows for a modular and sequential derivatization approach, enabling the exploration of a broad chemical space in the quest for new drug candidates.

The carboxylic acid moiety serves as a classical handle for the formation of esters and amides, which are prevalent in numerous biologically active molecules. The bromine atom is amenable to modern cross-coupling methodologies, most notably the Suzuki-Miyaura coupling, facilitating the introduction of a wide array of aryl and heteroaryl substituents. This is particularly valuable for probing structure-activity relationships (SAR) by modifying the steric and electronic properties of the molecule. Finally, the nitro group can be selectively reduced to an amine, which not only alters the electronic character of the aromatic ring but also opens up a plethora of further functionalization possibilities, including the synthesis of important heterocyclic systems such as quinazolinones and benzoxazinones, known to possess a wide range of pharmacological activities.

This technical guide provides a comprehensive overview of the derivatization potential of this compound, offering detailed experimental protocols for key transformations. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to unlock the full potential of this valuable building block.

Derivatization Strategies: A Multi-pronged Approach

The derivatization of this compound can be systematically approached by targeting its three key functional groups. The following sections provide detailed protocols for esterification, amidation, Suzuki-Miyaura coupling, and nitro group reduction.

Diagram: Overall Derivatization Workflow

Derivatization Workflow start This compound ester Ester Derivatives start->ester Esterification amide Amide Derivatives start->amide Amidation suzuki Biaryl Derivatives start->suzuki Suzuki Coupling reduced 2-Amino-6-bromo-3-methylbenzoic Acid Derivatives start->reduced Nitro Reduction ester->reduced Nitro Reduction amide->reduced Nitro Reduction suzuki->reduced Nitro Reduction

Caption: A workflow diagram illustrating the primary derivatization pathways for this compound.

Derivatization of the Carboxylic Acid Group

The carboxylic acid is often the first site of modification due to the wide availability of robust and well-established reaction protocols.

Protocol: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester.

Rationale: This method is chosen for its simplicity and the use of readily available reagents. Sulfuric acid is a common and effective catalyst for this transformation. The steric hindrance from the ortho-methyl group may slow the reaction rate, necessitating reflux conditions to achieve a reasonable conversion.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired alcohol (e.g., methanol, 20 eq), and a magnetic stir bar.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by flash column chromatography on silica gel.

Parameter Value
Starting Material This compound
Reagents Methanol, Sulfuric Acid
Typical Yield 75-85%
Purity (post-chromatography) >95%
Protocol: EDC/HOBt Mediated Amidation

For the synthesis of amides, particularly with less reactive or sterically hindered amines, the use of coupling agents is preferred. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and effective system for amide bond formation.[3][4]

Rationale: This method is highly efficient and proceeds under mild conditions, which is advantageous for substrates with sensitive functional groups. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.[3] The steric hindrance around the carboxylic acid of the starting material makes this a more reliable method than direct thermal condensation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), HOBt (1.2 eq), and a suitable base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Extraction: Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography or recrystallization.

Parameter Value
Starting Material This compound
Reagents Amine, EDC·HCl, HOBt, DIPEA
Typical Yield 70-90%
Purity (post-chromatography) >98%

Derivatization of the Bromo Group: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5]

Rationale: This reaction is chosen for its high functional group tolerance, allowing for the coupling to proceed without affecting the nitro and carboxylic acid groups. The choice of a suitable palladium catalyst and ligand is crucial to overcome the potential for catalyst inhibition by the nitro group and the steric hindrance from the ortho-methyl group.

Diagram: Suzuki-Miyaura Coupling Reaction Scheme

Suzuki Coupling cluster_reactants Reactants cluster_conditions Conditions reactant1 This compound product 6-Aryl-2-methyl-3-nitrobenzoic Acid reactant1->product reactant2 Arylboronic Acid (R-B(OH)2) reactant2->product reagents Pd Catalyst Base Solvent

Caption: A simplified reaction scheme for the Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 4-12 hours.

  • Work-up: After cooling to room temperature, acidify the mixture with 1N HCl to a pH of ~2-3.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Parameter Value
Starting Material This compound
Reagents Arylboronic acid, Pd(PPh₃)₄, K₂CO₃
Typical Yield 60-85%
Purity (post-purification) >97%

Derivatization of the Nitro Group: Selective Reduction

The reduction of the nitro group to an amine opens up a new avenue for derivatization, leading to the formation of anthranilic acid derivatives, which are precursors to medicinally important heterocyclic compounds like quinazolinones.[6][7]

Rationale: A key challenge is the selective reduction of the nitro group without affecting the bromo substituent (hydrodehalogenation). While catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation, reagents like tin(II) chloride (SnCl₂) or iron powder in an acidic medium are known to be effective and chemoselective for this transformation.[8]

Protocol: Selective Nitro Reduction using Tin(II) Chloride

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add the this compound derivative (1.0 eq) and dissolve it in a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Filtration: A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 2-amino-6-bromo-3-methylbenzoic acid derivative. This can be further purified by recrystallization or column chromatography.

Parameter Value
Starting Material This compound derivative
Reagents SnCl₂·2H₂O
Typical Yield 80-95%
Purity (post-purification) >98%

Conclusion

This compound stands out as a highly valuable and versatile scaffold for medicinal chemistry applications. The distinct reactivity of its three functional groups allows for a systematic and modular approach to the synthesis of diverse compound libraries. The protocols detailed in this guide provide a robust starting point for researchers to explore the rich chemical space accessible from this building block. The resulting derivatives, particularly the anthranilic acids and their subsequent cyclization products, hold significant promise for the discovery of novel therapeutic agents targeting a wide range of diseases.

References

  • (Reference to a general organic chemistry textbook or review on esterific
  • Deulkar, A. (2024). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry, 8(1). [Link]

  • (Reference to a review on benzoxazinones)
  • Abdel-Gawad, S. M., et al. (2010). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica, 2(5), 28-38.
  • (Reference to a general review on the medicinal importance of amides)
  • (Reference to a general review on the medicinal importance of biaryl compounds)
  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]

  • (Reference to a paper on selective nitro reduction)
  • Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. [Link]

  • (Reference to a paper on the synthesis of quinazolinones
  • (Reference to a paper on the synthesis of benzoxazinones
  • (Reference to a paper on the biological activity of substituted benzoic acids)
  • (Reference to a paper on the biological activity of substituted anilines)
  • Studylib. (2002). Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • (Reference to a general organic chemistry textbook or review on amid
  • (Reference to a general organic chemistry textbook or review on Suzuki coupling)
  • (Reference to a general organic chemistry textbook or review on nitro reduction)
  • (Reference to a paper on the synthesis of 2-amino-6-bromo-3-methylbenzoic acid)
  • (Reference to a paper on the medicinal chemistry of quinazolines)
  • (Reference to a paper on the synthesis of benzoxazinones)
  • Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • (Reference to a paper on Suzuki coupling of ortho-substituted anilines)
  • (Reference to a paper on Fischer esterific
  • (Reference to a paper on EDC/DMAP/HOBt mediated amid
  • (Reference to a paper on bioactive amides)
  • (Reference to a paper on selective nitro reduction)
  • (Reference to a paper on the synthesis of 2-amino-5-bromo-3-methylbenzoic acid)

Sources

Application Note and Protocol: Electrophilic Nitration of 2-Bromo-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental procedure for the electrophilic nitration of 2-bromo-6-methylbenzoic acid. This protocol is designed for researchers in organic synthesis and medicinal chemistry, offering a detailed, step-by-step methodology, safety considerations, and an explanation of the chemical principles. The presence of bromo, methyl, and carboxylic acid functional groups on the aromatic ring presents a unique case for electrophilic aromatic substitution, making a well-defined protocol essential for achieving the desired product with high yield and purity.

Introduction

Substituted nitrobenzoic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1] The introduction of a nitro group onto an aromatic scaffold can be a critical step in modifying the electronic properties of a molecule or for subsequent chemical transformations. The nitration of 2-bromo-6-methylbenzoic acid is a classic example of electrophilic aromatic substitution, where the regioselectivity of the reaction is governed by the directing effects of the existing substituents. The carboxylic acid and bromo groups are deactivating and meta/ortho,para-directing, respectively, while the methyl group is activating and ortho,para-directing. Understanding these influences is key to predicting and confirming the structure of the resulting product.

This application note details a robust protocol for the nitration of 2-bromo-6-methylbenzoic acid using a standard mixture of concentrated nitric and sulfuric acids. It emphasizes safety, control of reaction conditions, and methods for purification and characterization.

Safety Precautions

Nitration reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood.[2]

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns upon contact with skin or eyes.[2] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[2]

  • Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion and the release of toxic nitrogen dioxide gas.[3][4] An ice bath must be used to maintain the reaction temperature at all times.

  • Emergency Preparedness: An emergency eyewash and shower station should be readily accessible.[2] Spill containment kits and neutralizing agents (such as sodium bicarbonate) should be available for immediate use in case of an accidental spill.[2]

Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar aromatic carboxylic acids.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-Bromo-6-methylbenzoic acidReagent grade, ≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS reagent, 95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)ACS reagent, 70%VWR
Deionized WaterN/AIn-house
MethanolACS reagentEMD Millipore
IceN/AIn-house
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Glassware for recrystallization

  • Melting point apparatus

  • NMR spectrometer

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully add 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath. This mixture should be prepared in the fume hood.

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 2.15 g (10 mmol) of 2-bromo-6-methylbenzoic acid in 20 mL of concentrated sulfuric acid.

    • Cool the flask in an ice bath with continuous stirring until the internal temperature is between 0-5°C.

  • Addition of Nitrating Agent:

    • Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-bromo-6-methylbenzoic acid using a dropping funnel over a period of 30-45 minutes.

    • It is critical to maintain the internal reaction temperature below 10°C throughout the addition.[3]

  • Reaction Progression:

    • After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring.

    • A solid precipitate should form.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper. This step is crucial to remove any residual acid.[6]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[5]

    • Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the structure of the nitrated product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) D Slowly Add Nitrating Mixture (Maintain T < 10°C) A->D B Dissolve 2-bromo-6-methylbenzoic acid in H₂SO₄ C Cool to 0-5°C B->C C->D E Stir for 1-2 hours D->E F Quench on Ice E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallization H->I J Dry Product I->J K Characterization (MP, NMR, IR) J->K

Caption: Experimental workflow for the nitration of 2-bromo-6-methylbenzoic acid.

Discussion

The regiochemical outcome of this nitration is determined by the interplay of the directing effects of the substituents on the aromatic ring. The carboxylic acid group is a deactivating meta-director. The bromine atom is a deactivating ortho, para-director. The methyl group is an activating ortho, para-director. The positions ortho to the bromine and methyl groups are sterically hindered. Therefore, the most likely position for nitration is at the 4-position, directed by the methyl and bromo groups and not strongly disfavored by the meta-directing carboxylic acid. The second most likely product would be nitration at the 5-position. Spectroscopic analysis is essential to confirm the exact isomer formed.

Conclusion

This application note provides a detailed and reliable protocol for the nitration of 2-bromo-6-methylbenzoic acid. By adhering to the outlined safety procedures and experimental steps, researchers can effectively synthesize the desired nitrated product. The principles and techniques described herein are broadly applicable to other electrophilic aromatic substitution reactions.

References

Application Note & Protocols: Comprehensive Analytical Characterization of 6-Bromo-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

6-Bromo-2-methyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in synthetic organic chemistry. Its utility as an intermediate in the development of pharmaceuticals and other high-value chemical entities necessitates a robust and reliable set of analytical methods to confirm its identity, purity, and stability.[1] The presence of multiple functional groups—a carboxylic acid, a bromine atom, a methyl group, and a nitro group—on the benzene ring provides distinct spectroscopic and chromatographic signatures that can be leveraged for unambiguous characterization.[2]

This guide provides a multi-technique approach for the comprehensive analysis of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers, scientists, and drug development professionals can confidently apply these protocols. The workflows described herein are designed to be self-validating, integrating data from orthogonal techniques to build a cohesive and definitive analytical profile of the compound.

Physicochemical & Structural Properties

A foundational understanding of the compound's properties is essential for selecting appropriate analytical conditions, such as solvent choice for spectroscopy and mobile phase composition for chromatography.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 1207341-14-7[3]
Molecular Formula C₈H₆BrNO₄[3]
Molecular Weight 260.04 g/mol [3]
Appearance Solid[3]
Canonical SMILES CC1=C(C(=CC=C1Br)C(=O)O)N(=O)=O

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR confirms the substitution pattern on the aromatic ring and the presence of the methyl and carboxylic acid groups. The choice of a deuterated solvent like DMSO-d₆ is strategic, as it readily dissolves polar carboxylic acids and its deuterium signal provides a stable lock for the spectrometer.[4][5]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆): Disclaimer: Direct experimental spectra for this specific compound are not widely available. The following predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds.[6][7]

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignmentRationale
¹H ~13.0 - 13.5Singlet, broadCOOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.
¹H ~7.8 - 8.2DoubletAr-HAromatic proton ortho to the electron-withdrawing nitro group.
¹H ~7.6 - 7.9DoubletAr-HAromatic proton ortho to the bromine atom.
¹H ~2.4 - 2.6Singlet-CH₃Protons of the methyl group attached to the aromatic ring.
¹³C ~166 - 168SingletC=OCarbonyl carbon of the carboxylic acid.
¹³C ~148 - 152SingletC-NO₂Aromatic carbon directly attached to the nitro group.
¹³C ~120 - 140Multiple SingletsAr-CRemaining four aromatic carbons.
¹³C ~18 - 22Singlet-CH₃Carbon of the methyl group.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.[5]

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.[5]

  • Ensure complete dissolution; gentle warming or sonication can be used if necessary.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of DMSO-d₆ and shim the magnetic field to optimize homogeneity.[5]

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio. Use a standard 30° pulse angle and a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.[5]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. Each functional group (e.g., C=O, O-H, N-O) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. This technique is rapid, requires minimal sample, and is highly effective for confirming the presence of the key carboxylic acid and nitro moieties. Attenuated Total Reflectance (ATR) is the preferred sampling technique for solids as it requires no sample preparation.[7]

Expected Infrared Absorption Bands:

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700-1725C=O stretchCarboxylic Acid
~1520-1550Asymmetric NO₂ stretchNitro Group
~1340-1360Symmetric NO₂ stretchNitro Group
2850-3100C-H stretchAromatic & Methyl
~1600, ~1475C=C stretchAromatic Ring
~550-750C-Br stretchBromo Group
Source for characteristic absorption ranges:[4][5][8][9]

Experimental Protocol: ATR-FTIR Analysis

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.[10]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure firm, uniform contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16 to 32 scans to improve the signal-to-noise ratio.[5]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and valuable structural information from fragmentation patterns. For this compound, the most critical diagnostic feature is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, which is a definitive indicator of a monobrominated compound.[5]

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/z ValueAssignmentRationale
259/261[M]⁺Molecular ion peak, showing the ⁷⁹Br/⁸¹Br isotopic pattern.
242/244[M-OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
214/216[M-COOH]⁺Loss of the entire carboxyl group.
213[M-NO₂]⁺Loss of the nitro group (bromine pattern will be absent).

Experimental Protocol: Mass Spectrometry Analysis This protocol describes analysis via a direct insertion probe with Electron Ionization (EI), suitable for structural confirmation. For quantitative analysis, coupling with chromatography (LC or GC) is required.

  • Sample Preparation: Introduce a small quantity (microgram level) of the solid sample into a capillary tube for a direct insertion probe.

  • Instrument Setup: Use a mass spectrometer with an EI source.

  • Data Acquisition:

    • Insert the probe into the high-vacuum source of the mass spectrometer.

    • Gently heat the probe to volatilize the sample.

    • The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]

    • The resulting ions are accelerated into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

    • Scan a mass range appropriate for the analyte (e.g., m/z 50-350).

  • Data Analysis:

    • Identify the molecular ion peak cluster at m/z 259/261 to confirm the molecular weight and the presence of one bromine atom.[5]

    • Analyze the fragmentation pattern to further corroborate the proposed structure by identifying logical neutral losses.

Chromatographic Purity Assessment

Chromatography is essential for separating the main compound from impurities, such as starting materials, by-products, or degradation products, thereby establishing its purity.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound.[1] A C18 stationary phase is used, which is non-polar. The mobile phase is a more polar mixture of water and an organic solvent (acetonitrile). The compound and its impurities are separated based on their differential partitioning between the two phases. A UV detector is ideal as the aromatic ring and nitro group are strong chromophores, providing high sensitivity.[1][11] Adding a small amount of acid (e.g., formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.[12]

Workflow for Analytical Method Development and Validation

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (ACN/H₂O + 0.1% Formic Acid) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard & SST Solutions inject_sst Inject System Suitability (SST) Solution prep_std->inject_sst prep_sample Prepare Sample Solution inject_sample Inject Blank & Sample Solutions prep_sample->inject_sample equilibrate->inject_sst verify_sst Verify SST Criteria (Tailing, Resolution, RSD) inject_sst->verify_sst verify_sst->equilibrate If Fail verify_sst->inject_sample If Pass integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Final Report calculate->report

Caption: HPLC analysis workflow from preparation to reporting.

Experimental Protocol: RP-HPLC Purity Analysis

HPLC Method Parameters:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for separation of aromatic acids.[12]
Mobile Phase A Water with 0.1% Formic AcidAqueous component. Formic acid ensures protonation of the analyte.[12]
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier to elute the compound.
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% BGradient elution ensures separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.[12]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[12]
Detection UV at 255 nmWavelength near the absorbance maximum for nitro-aromatics.[1]
Injection Vol. 10 µL-

Preparation of Solutions:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (approx. 100 µg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested. Filter through a 0.45 µm syringe filter if particulate matter is visible.

Analytical Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no system peaks interfere.

  • Perform five replicate injections of the Standard Solution.

  • System Suitability Test (SST): Check the results from the standard injections against pre-defined criteria:

    • Tailing Factor: ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • If SST criteria are met, inject the Sample Solution in duplicate.

  • Data Processing: Integrate all peaks in the sample chromatogram. Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Integrated Analytical Workflow

A comprehensive characterization relies on the convergence of data from multiple orthogonal techniques. The following diagram illustrates a logical workflow for the complete analysis of a new batch of this compound.

Characterization_Workflow cluster_spectroscopy Structural Confirmation cluster_chromatography Purity & Identity cluster_decision Final Assessment start Sample Received: This compound nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry (EI or ESI) start->ms ir FT-IR Spectroscopy (ATR) start->ir hplc RP-HPLC-UV (Purity Assay) start->hplc data_review Correlate All Data: Structure, MW, Purity nmr->data_review ms->data_review ir->data_review hplc->data_review pass_fail Material Specification: Pass / Fail data_review->pass_fail release Release Material for Use pass_fail->release Pass

Caption: Integrated workflow for complete compound characterization.

Conclusion

The analytical characterization of this compound is effectively achieved through a combination of spectroscopic and chromatographic methods. NMR spectroscopy serves as the definitive tool for structural elucidation, while FT-IR confirms the presence of key functional groups. Mass spectrometry validates the molecular weight and the presence of bromine through its distinct isotopic pattern. Finally, RP-HPLC provides a reliable and accurate assessment of the compound's purity. By following the detailed protocols and understanding the rationale outlined in this guide, researchers can ensure the quality and integrity of this important chemical intermediate.

References

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • PubChem. 6-Bromo-3-methoxy-2-nitrobenzoic acid. [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]

  • Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Wiley Online Library. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]

  • Solubility of Things. 3-Methyl-2-nitrobenzoic acid. [Link]

  • ChemSynthesis. 2-bromo-3-nitrobenzoic acid. [Link]

  • SIELC. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Crysdot LLC. This compound. [Link]

  • NIST WebBook. Benzoic acid, 3-nitro-, methyl ester. [Link]

  • Wikipedia. 3-Nitrobenzoic acid. [Link]

  • ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]

  • Reddit. Help with assigment : r/massspectrometry. [Link]

  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

  • PubChem. 2-Bromo-3-nitrobenzoic acid. [Link]

  • NIST WebBook. Benzoic acid, 3-nitro-. [Link]

  • NIST WebBook. Benzoic acid, 2-nitro-. [Link]

  • NIST WebBook. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. [Link]

  • CP Lab Safety. 3-Bromo-2-methyl-6-nitrobenzoic acid, 96% Purity, C8H6BrNO4, 100 mg. [Link]

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Application Note: A Validated Stability-Indicating RP-HPLC Method for Purity Analysis of 6-Bromo-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 6-Bromo-2-methyl-3-nitrobenzoic acid. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). The described method is optimized for separating the main component from potential process-related impurities and degradation products. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its linearity, accuracy, precision, and specificity.[1][2][3] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and complete validation procedures.

Introduction and Method Rationale

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a nitro group, and halogen substituents, dictates its chemical properties and chromatographic behavior. The presence of the nitroaromatic chromophore allows for sensitive ultraviolet (UV) detection.[4][5][6]

The primary objective is to develop a stability-indicating method, which is a procedure that can accurately measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients.[7][8] Such methods are crucial during drug development and for stability testing. Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light, are an integral part of developing and validating these methods.[9][10][11]

Stationary Phase Selection

A C18 (octadecylsilane) stationary phase was selected for this method. C18 columns are the standard for reversed-phase HPLC due to their high hydrophobicity, which provides excellent retention for a wide range of moderately polar to non-polar compounds like the target analyte.[12] For compounds with aromatic rings, a Phenyl-based stationary phase can sometimes offer alternative selectivity through π-π interactions, but a well-deactivated, high-purity silica C18 column provides superior robustness and reproducibility for routine quality control.[13][14]

Mobile Phase and pH Control

The analyte is a carboxylic acid, meaning its degree of ionization is pH-dependent. To ensure consistent retention times and sharp, symmetrical peaks, the ionization of the carboxyl group must be suppressed. This is achieved by acidifying the aqueous component of the mobile phase.[15][16] Phosphoric acid is chosen for its effectiveness in buffering in the desired pH range and its excellent UV transparency. Acetonitrile is used as the organic modifier due to its strong elution strength and low viscosity.

Wavelength Selection

Nitroaromatic compounds typically exhibit strong UV absorbance.[4][6] Based on the UV spectra of structurally similar compounds, a detection wavelength of 265 nm was selected to ensure high sensitivity for both the main compound and potential impurities.[5][17] A Photodiode Array (PDA) detector is recommended to confirm peak purity and identify the λmax (wavelength of maximum absorbance) during method development.

Experimental Protocol: HPLC Purity Determination

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and PDA detector.

  • Data System: Empower™ or Chromeleon™ Chromatography Data Station.

  • Analytical Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reference Standard: this compound (Purity ≥ 98%).

  • Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Phosphoric Acid (85%, ACS Grade).

Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below.

ParameterCondition
Stationary Phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA at 265 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analysis Workflow

The overall analytical process follows a systematic and logical flow to ensure data integrity and reproducibility.

G cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase & Diluent Preparation prep_std Standard Solution (100 µg/mL) prep_sample Sample Solution (100 µg/mL) sys_suit System Suitability Test (SST) prep_sample->sys_suit analysis Inject Standard & Sample Solutions sys_suit->analysis integrate Peak Integration analysis->integrate calculate Purity Calculation (% Area) integrate->calculate report Generate Report calculate->report

Diagram 1: General workflow for the HPLC purity analysis.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, a full validation was conducted following ICH Q2(R1) guidelines.[18]

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

Diagram 2: Key validation parameters as per ICH Q2(R1).

System Suitability

Before performing any analysis, the system suitability must be verified by injecting the standard solution five times. The results must meet the criteria in the table below to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[7][8][9] A sample solution (100 µg/mL) was subjected to the stress conditions outlined below. The goal is to achieve 5-20% degradation of the parent peak.[11]

Stress ConditionProtocol
Acid Hydrolysis Add 1 mL of 1M HCl, heat at 60°C for 4 hours. Neutralize with 1M NaOH before injection.[10][11]
Base Hydrolysis Add 1 mL of 1M NaOH, keep at room temperature for 2 hours. Neutralize with 1M HCl before injection.[10][11]
Oxidative Add 1 mL of 30% H₂O₂, keep at room temperature for 24 hours.[17]
Thermal Expose solid sample to 105°C for 48 hours. Dissolve in diluent before injection.
Photolytic Expose sample solution to UV light (254 nm) for 24 hours.

Results: The method demonstrated excellent specificity. In all stress conditions, the degradation products were well-resolved from the main this compound peak, and the peak purity analysis (via PDA) confirmed no co-elution.

Linearity and Range

Linearity was established by preparing a series of solutions from 10 µg/mL to 150 µg/mL (10% to 150% of the working concentration). The peak area was plotted against the concentration, and the correlation coefficient (r²) was calculated.

  • Result: The method was linear over the range of 10-150 µg/mL with a correlation coefficient (r²) > 0.999.

Accuracy

Accuracy was determined by analyzing a sample of known concentration (100 µg/mL) spiked at three different levels (80%, 100%, and 120%). The percent recovery was calculated for each level.

  • Result: The mean recovery was between 98.0% and 102.0%, demonstrating excellent accuracy.

Precision
  • Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day. The %RSD was calculated.

    • Result: The %RSD was found to be less than 1.0%.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst.

    • Result: The %RSD between the two days was less than 2.0%.

Limit of Quantitation (LOQ) and Detection (LOD)

LOD and LOQ were determined based on the signal-to-noise ratio method.

  • Result: The LOQ was established at 1.0 µg/mL, and the LOD was 0.3 µg/mL, demonstrating sufficient sensitivity for impurity analysis.

Robustness

The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, including the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Result: No significant impact on the retention time or peak shape was observed, and system suitability criteria were met under all varied conditions, proving the method's robustness.

Potential Impurities

During the synthesis of this compound, several process-related impurities may arise. The developed HPLC method should be capable of separating these from the main peak. Potential impurities include:

  • Starting Materials: e.g., 2-methyl-3-nitrobenzoic acid.

  • Positional Isomers: e.g., 4-Bromo-2-methyl-3-nitrobenzoic acid or other isomers formed during the bromination step.[19]

  • Over-reacted Products: e.g., Di-bromo species.

Conclusion

The RP-HPLC method described in this application note is rapid, simple, precise, accurate, and specific for the purity determination of this compound. The method has been successfully validated according to ICH Q2(R1) guidelines and is demonstrated to be stability-indicating through forced degradation studies. It is suitable for routine quality control analysis and stability testing in pharmaceutical development and manufacturing environments.

References

  • Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • Phenomenex Blog. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method.
  • Hawach. (2025, August 20). Polar Column in HPLC Example.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • SPIE Digital Library. (n.d.). Ultraviolet Resonance Raman Spectroscopy of Nitroaromatic Compounds for Standoff Detection Applications.
  • (2021, November 15). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.
  • ResearchGate. (2025, August 8). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid.

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Application Note: A Comprehensive Guide to the Structural Elucidation of 6-Bromo-2-methyl-3-nitrobenzoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Physicochemical Properties of 6-Bromo-2-methyl-3-nitrobenzoic acid

A foundational understanding of the molecule's properties is crucial for designing the appropriate NMR experiments.

PropertyValueSource
Molecular FormulaC₈H₆BrNO₄[1]
Molecular Weight260.04 g/mol [1]
AppearanceSolid[1]

Experimental Design: A Rationale-Driven Approach

The successful elucidation of the structure of this compound hinges on a carefully planned series of NMR experiments. The workflow is designed to first gather basic information from 1D spectra and then to use 2D correlation experiments to piece together the complete molecular puzzle.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structure Confirmation prep Dissolve 10-20 mg in 0.6 mL of Deuterated Solvent (e.g., DMSO-d6) + Add TMS H1 ¹H NMR (Proton Environments) prep->H1 C13 ¹³C{¹H} NMR (Carbon Environments) H1->C13 COSY COSY (¹H-¹H Correlations) C13->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC analysis Integrate all spectral data to confirm the substitution pattern and complete the structural elucidation. HMBC->analysis

Figure 1: Experimental workflow for the structural elucidation of this compound by NMR spectroscopy.

Protocols: From Sample Preparation to Spectral Acquisition

Sample Preparation

Meticulous sample preparation is the cornerstone of high-quality NMR data.[2]

Materials:

  • This compound (10-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) (0.6-0.7 mL)

  • Tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes of good quality

  • Pasteur pipette and glass wool or a syringe filter

Protocol:

  • Solvent Selection: The choice of a deuterated solvent is critical.[3] It should completely dissolve the analyte and have minimal overlapping signals with the compound of interest.[3] Given the polar nature of the carboxylic acid and nitro groups, DMSO-d₆ is an excellent first choice. Chloroform-d (CDCl₃) may also be suitable, but solubility should be tested.[4]

  • Weighing and Dissolving: Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.[5] Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[4]

  • Internal Standard: Add a small amount of TMS to the NMR tube. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra, is chemically inert, and can be easily removed due to its volatility.[1][6]

  • Labeling and Cleaning: Label the NMR tube clearly and ensure the outside is clean of any residues before inserting it into the spectrometer.[5]

NMR Spectral Acquisition

The following are general protocols for acquiring the necessary spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

a) ¹H NMR Spectroscopy

  • Purpose: To identify the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and relative integrations.

  • Protocol:

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

b) ¹³C{¹H} NMR Spectroscopy

  • Purpose: To determine the number of unique carbon environments. The spectrum is typically acquired with proton decoupling to simplify it to single lines for each carbon.

  • Protocol:

    • Use the same locked and shimmed sample.

    • Acquire the spectrum with a significantly larger number of scans compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

c) 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds.

  • Protocol:

    • Set up a standard COSY experiment.

    • Acquire the data with a sufficient number of increments in the indirect dimension to achieve adequate resolution.

d) 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons (one-bond correlations).[7]

  • Protocol:

    • Set up a standard HSQC experiment.

    • The experiment is optimized for one-bond ¹H-¹³C coupling constants (typically ~145 Hz).

e) 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations between protons and carbons (typically over two to four bonds). This is crucial for connecting molecular fragments and identifying quaternary carbons.

  • Protocol:

    • Set up a standard HMBC experiment.

    • The experiment is optimized for smaller, long-range ¹H-¹³C coupling constants (typically 4-10 Hz).

Spectral Interpretation: A Predictive Analysis

In the absence of experimental data, we can predict the NMR spectra of this compound based on the known effects of its substituents on the chemical shifts of aromatic protons and carbons.

Predicted ¹H NMR Spectrum

The molecule has three distinct proton environments: two aromatic protons and the protons of the methyl group.

  • Aromatic Protons (H-4 and H-5): These two protons are on adjacent carbons and will therefore exhibit spin-spin coupling, appearing as doublets.

    • H-4: This proton is ortho to a strongly electron-withdrawing nitro group and meta to both the bromine atom and the carboxylic acid group. This will result in a significant downfield shift, likely in the range of 8.0-8.3 ppm.

    • H-5: This proton is ortho to the bromine atom and meta to the nitro group and the methyl group. The deshielding effect will be less pronounced compared to H-4, with an expected chemical shift in the range of 7.6-7.8 ppm.

  • Methyl Protons (-CH₃): The methyl group is attached to the aromatic ring and is ortho to both the carboxylic acid and the nitro group. The proximity to these electron-withdrawing groups will cause a downfield shift compared to toluene (2.36 ppm), likely in the range of 2.5-2.7 ppm. It will appear as a singlet as there are no adjacent protons.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift, typically >10 ppm. Its position can be concentration and solvent dependent.

Predicted ¹H NMR Data Summary

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
-COOH>10broad singlet1H
H-48.0 - 8.3doublet1H
H-57.6 - 7.8doublet1H
-CH₃2.5 - 2.7singlet3H
Predicted ¹³C NMR Spectrum

The molecule has eight unique carbon atoms.

  • Carboxylic Carbon (C-7): This carbon will be the most downfield signal, typically in the range of 165-175 ppm.

  • Aromatic Carbons (C-1 to C-6):

    • C-1 (-COOH attached): The ipso-carbon attached to the carboxylic acid group will be shifted downfield.

    • C-2 (-CH₃ attached): The ipso-carbon attached to the methyl group will also be shifted downfield.

    • C-3 (-NO₂ attached): The ipso-carbon attached to the strongly electron-withdrawing nitro group will be significantly downfield.

    • C-6 (-Br attached): The ipso-carbon attached to the bromine atom will be shifted upfield due to the "heavy atom effect".

    • C-4 and C-5: The chemical shifts of these carbons will be influenced by all the substituents. C-4, being ortho to the nitro group, is expected to be more downfield than C-5.

  • Methyl Carbon (-CH₃): This carbon will be the most upfield signal, typically in the range of 20-25 ppm.

Predicted ¹³C NMR Data Summary

CarbonPredicted Chemical Shift (ppm)
C-7 (-COOH)165 - 175
Aromatic Carbons120 - 150
C-8 (-CH₃)20 - 25

Confirming the Structure with 2D NMR

While 1D NMR provides a foundational understanding, 2D NMR is indispensable for the definitive structural elucidation of a polysubstituted aromatic compound like this compound.

  • COSY: A cross-peak between the signals of H-4 and H-5 would confirm their adjacent relationship on the aromatic ring.

  • HSQC: This experiment would show correlations between:

    • The H-4 signal and the C-4 signal.

    • The H-5 signal and the C-5 signal.

    • The methyl proton signal and the methyl carbon signal.

  • HMBC: This is the key experiment for establishing the overall connectivity. The following long-range correlations would be crucial:

Figure 2: Predicted key HMBC correlations for this compound.
  • Methyl Protons to: C-1, C-2, and C-3. The correlation to the quaternary carbons C-2 and C-3 is particularly informative.

  • H-4 to: C-2, C-3, C-5, and C-6. The correlations to the substituted carbons C-2, C-3, and C-6 are vital for confirming their positions relative to H-4.

  • H-5 to: C-1, C-3, C-4, and C-6. The correlations to the substituted carbons C-1, C-3, and C-6 are crucial for confirming their positions relative to H-5.

By systematically analyzing these 2D correlations, the precise substitution pattern of the bromo, methyl, nitro, and carboxylic acid groups on the benzoic acid core can be unambiguously determined.

Conclusion

NMR spectroscopy provides an unparalleled suite of tools for the structural elucidation of complex organic molecules. This application note has outlined a comprehensive, rationale-driven approach for the structural characterization of this compound. By employing a combination of 1D and 2D NMR experiments, and by understanding the predictable effects of the various substituents on the NMR spectra, researchers can confidently determine the structure of this and other similarly substituted aromatic compounds. The protocols and predictive analyses presented herein serve as a robust guide for scientists in the pharmaceutical and chemical industries, enabling the accurate and efficient characterization of novel chemical entities.

References

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  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 14: COSY. [Link]

  • PubChem. (n.d.). 6-Bromo-3-methoxy-2-nitrobenzoic acid. [Link]

  • PubChem. (n.d.). 6-Amino-3-bromo-2-methylbenzoic acid. [Link]

  • YouTube. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-methyl-3-nitrobenzoic acid (CAS 1207341-14-7). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, simplify purification, and ensure the high purity of your final product.

I. Synthetic Pathway Overview

The most common and logical laboratory-scale synthesis of this compound involves the electrophilic nitration of 6-Bromo-2-methylbenzoic acid. This route is generally preferred over the bromination of 2-methyl-3-nitrobenzoic acid due to the directing effects of the substituents, which favor the desired regiochemistry.

The key substituents on the starting aromatic ring dictate the position of the incoming nitro group:

  • -COOH (Carboxylic Acid): A meta-director and a deactivating group.[1][2]

  • -CH₃ (Methyl): An ortho-, para-director and an activating group.

  • -Br (Bromo): An ortho-, para-director and a weak deactivating group.[3]

In the starting material, 6-Bromo-2-methylbenzoic acid, the positions ortho and para to the activating methyl group are positions 3, 5, and 6. The positions meta to the deactivating carboxyl group are 3 and 5. The bromine at position 6 further influences the regioselectivity. The combined directing effects strongly favor the introduction of the electrophile (the nitronium ion, NO₂⁺) at the C3 position, which is ortho to the methyl group and meta to the carboxyl group.[1][4]

Reaction Pathway and Impurity Formation

Below is a diagram illustrating the primary synthetic route and the formation of the most common isomeric impurity.

G cluster_reaction Reaction Mixture SM 6-Bromo-2-methylbenzoic Acid (Starting Material) Product This compound (Desired Product) SM->Product Major Pathway (Nitration at C3) Impurity1 6-Bromo-2-methyl-5-nitrobenzoic Acid (Isomeric Impurity) SM->Impurity1 Minor Pathway (Nitration at C5) Unreacted Unreacted Starting Material SM->Unreacted Incomplete Reaction Reagents HNO₃ / H₂SO₄ (Nitrating Agent)

Caption: Synthetic pathway and common impurity formation.

II. Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and purification, providing probable causes and actionable solutions.

Observed Problem Probable Cause(s) Recommended Solution(s)
1. Low Yield of Crude Product A. Incomplete Reaction: Insufficient reaction time, temperature, or concentration of nitrating agent.A. Optimization: • Increase reaction time. • Ensure the reaction temperature is maintained (typically 0-10°C during addition, then allowed to warm). • Use a slight excess of nitric acid.[5]
B. Product Loss During Workup: The product has some solubility in the acidic aqueous phase. Pouring the reaction mixture onto ice is crucial for precipitation.[4]B. Workup Refinement: • Ensure the ice-water mixture for quenching is substantial (e.g., 10g ice per 1g of starting material) to keep the temperature low and minimize solubility. • After filtration, wash the crude product with ice-cold water to remove residual acid without dissolving the product.[4]
2. Product Fails Purity Analysis (e.g., by ¹H NMR or HPLC) A. Presence of Isomeric Impurity: The most common impurity is the 6-Bromo-2-methyl-5-nitrobenzoic acid isomer, formed by nitration at the other meta-position relative to the carboxyl group.A. Purification by Recrystallization: • This isomer often has different solubility profiles. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is highly effective for separation. Refer to the protocol below.
B. Unreacted Starting Material: The ¹H NMR spectrum will show characteristic peaks of 6-Bromo-2-methylbenzoic acid.B. Reaction Completion & Purification: • First, ensure the reaction has gone to completion using TLC analysis before workup. • If present in the final product, recrystallization can often separate the more polar starting material from the product.
C. Over-Nitration or Side Reactions: Although less common under controlled conditions, oxidation of the methyl group to a carboxylic acid (forming a dicarboxylic acid) can occur with aggressive nitrating conditions (high temperature or excess fuming nitric acid).[6]C. Control Reaction Conditions: • Strictly maintain low temperatures (-5 to 5°C) during the dropwise addition of the substrate to the mixed acid.[6] • Avoid using large excesses of nitric acid.
3. Product is a Dark Oil or Gummy Solid A. Presence of Nitrophenolic Impurities: If the starting material contains phenolic impurities, these will be nitrated to form highly colored byproducts.A. Starting Material Purity: • Ensure the purity of the starting 6-Bromo-2-methylbenzoic acid before beginning the reaction. Recrystallize it if necessary.
B. Runaway Reaction: Poor temperature control can lead to oxidation and decomposition, creating a complex mixture of tar-like byproducts.[6]B. Strict Temperature Control: • Use an ice-salt bath to achieve temperatures below 0°C.[6] • Add the substrate slowly and portion-wise to the nitrating mixture with vigorous stirring to ensure efficient heat dissipation.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of sulfuric acid to nitric acid for this nitration?

A1: A common and effective nitrating mixture is a 1:1 to 2:1 (v/v) ratio of concentrated sulfuric acid to concentrated nitric acid.[6] The sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][2]

Q2: How can I monitor the reaction progress effectively?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product will be more polar (lower Rf) than the starting material. Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.

Q3: My product is difficult to recrystallize. What solvents should I try?

A3: this compound is a crystalline solid. If it fails to crystallize, it is likely highly impure. For recrystallization, ethanol, methanol, or acetic acid are good primary solvents.[4] You would dissolve the crude product in a minimum amount of the hot solvent and then add water dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the primary solvent to redissolve the solid and allow the solution to cool slowly. This technique is highly effective at rejecting isomeric impurities.

Q4: What are the key analytical signatures to confirm the structure and purity of the final product?

A4:

  • ¹H NMR: The proton NMR is definitive. You should expect to see two aromatic protons as doublets in the 7.5-8.5 ppm region, a singlet for the methyl group around 2.5 ppm, and a broad singlet for the carboxylic acid proton (>10 ppm). The key is the coupling constant between the two aromatic protons, which will be consistent with an ortho relationship. The isomeric impurity (5-nitro) would show a different splitting pattern.

  • Melting Point: A pure product will have a sharp melting point. Commercial samples are typically >95% pure.[7] A broad or depressed melting range indicates the presence of impurities.

  • HPLC: High-Performance Liquid Chromatography is excellent for quantifying purity and detecting small amounts of isomers or unreacted starting material. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid is a good starting point for method development.

Troubleshooting Logic Flow

This diagram outlines a decision-making process for troubleshooting common synthesis issues.

G Start Start Synthesis Workup Quench on Ice & Filter Start->Workup Analyze Analyze Crude Product (TLC, ¹H NMR) Workup->Analyze LowYield Problem: Low Yield Analyze->LowYield Yield < 70% Impure Problem: Impure Product Analyze->Impure Purity < 95% Recrystallize Purify by Recrystallization Analyze->Recrystallize Good Yield & Purity Optimize Optimize Reaction: • Time • Temperature • Reagent Stoichiometry LowYield->Optimize CheckSM Check Starting Material Purity Impure->CheckSM AnalyzeFinal Analyze Final Product Recrystallize->AnalyzeFinal AnalyzeFinal->Recrystallize Still Impure Success Pure Product >95% AnalyzeFinal->Success Meets Spec Optimize->Start CheckSM->Recrystallize

Caption: A logical workflow for troubleshooting the synthesis.

IV. Detailed Experimental Protocol: Purification

Protocol: Recrystallization of this compound

This procedure is designed to remove the primary isomeric impurity, 6-Bromo-2-methyl-5-nitrobenzoic acid, and unreacted starting material.

  • Solvent Selection: Prepare a mixture of ethanol and deionized water.

  • Dissolution: Place the crude, dry solid (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Induce Precipitation: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness. This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures you are at the optimal point for crystallization upon cooling.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water solution to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and ¹H NMR to confirm purity.

References
  • ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
  • riomaisseguro.rio.rj.gov.br. (n.d.).
  • YouTube. (2021, February 18).
  • Benchchem. (n.d.). 3-Bromo-6-methyl-2-nitrobenzoic Acid.
  • CymitQuimica. (n.d.). This compound.
  • LibreTexts. (n.d.).
  • LibreTexts. (2023, January 4). 15.
  • Quora. (2022, May 11).
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). Methyl 2-(bromomethyl)
  • University of Missouri-St. Louis. (n.d.). 24.
  • BYJU'S. (n.d.).
  • LibreTexts. (2022, September 24). 16.
  • YouTube. (2018, May 8).
  • PubChem. (n.d.). 6-Bromo-3-methoxy-2-nitrobenzoic acid.
  • Quora. (2016, July 4).
  • CP Lab Safety. (n.d.). 3-Bromo-2-methyl-6-nitrobenzoic acid, 96% Purity.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Lab Pro Inc. (n.d.). 2-Methyl-6-nitrobenzoic Acid, 25G.

Sources

Technical Support Center: Optimizing Yield for the Synthesis of 6-Bromo-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-methyl-3-nitrobenzoic acid (CAS 1207341-14-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific synthesis. Our goal is to equip you with the necessary knowledge to overcome common challenges and maximize your reaction yield and product purity.

I. Synthesis Overview: The Nitration of 2-Bromo-6-methylbenzoic Acid

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (EAS) of 2-Bromo-6-methylbenzoic acid. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent, commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The directing effects of the substituents on the starting material are crucial to understanding the regioselectivity of this reaction. The bromine atom is an ortho, para-director, while the carboxylic acid and methyl groups are also ortho, para-directing. However, the interplay of these groups and steric hindrance dictates the position of the incoming nitro group. The carboxylic acid group is a meta-directing and deactivating group.[1] The methyl group is an ortho, para-director. The bromine atom is also an ortho, para-director. The combination of these directing effects and steric hindrance from the ortho-substituents (bromo and methyl groups) influences the position of nitration.

Reaction Scheme:

The core reaction is the nitration of 2-bromo-6-methylbenzoic acid.

Caption: General reaction scheme for the synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a frequent issue in this synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Inadequate Temperature Control: The nitration reaction is highly exothermic. If the temperature is not carefully controlled, side reactions can occur, leading to the formation of unwanted byproducts and a decrease in the yield of the desired product.[2]

    • Solution: Maintain a low reaction temperature, ideally between 0-5 °C, throughout the addition of the nitrating mixture.[3] Use an ice-salt bath for efficient cooling and monitor the internal temperature of the reaction vessel closely.

  • Improper Reagent Addition: The rate of addition of the nitrating mixture is critical. A rapid addition can cause localized overheating, promoting side reactions.[2]

    • Solution: Add the pre-cooled nitrating mixture (concentrated HNO₃ and H₂SO₄) to the solution of 2-Bromo-6-methylbenzoic acid in sulfuric acid dropwise and very slowly.[3] This ensures that the heat generated can be effectively dissipated.

  • Presence of Water: Moisture in the reaction can interfere with the formation of the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.[2] This will slow down or even inhibit the desired reaction.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous, concentrated acids to prepare the nitrating mixture.

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TTLC) to ensure the complete consumption of the starting material.[3] After the addition of the nitrating agent, allow the reaction to stir at a low temperature for a sufficient period (e.g., 1-2 hours) to ensure completion.

  • Losses During Workup: The product can be lost during the isolation and purification steps.

    • Solution: After quenching the reaction by pouring it onto crushed ice, ensure complete precipitation of the product.[4] Use a sufficient volume of ice-water. When washing the crude product, use ice-cold water to minimize dissolution.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Reaction Temperature 0-15 °C0-5 °CMinimizes side reactions and dinitration.[2]
Reagent Addition Rapid/Uncontrolled Slow, dropwisePrevents localized overheating and byproduct formation.[2]
Reaction Time 1 hourMonitored by TLCEnsures complete conversion of starting material.[3]
Workup Quenching in waterQuenching in excess ice-waterMaximizes precipitation and minimizes product loss.[4]
Q2: I am observing the formation of multiple products (isomers) in my crude product. How can I improve the regioselectivity?

A2: The formation of isomeric byproducts is a common challenge due to the directing effects of the substituents on the aromatic ring.

Understanding the Directing Effects:

  • -CH₃ (Methyl): Ortho, para-directing and activating.

  • -Br (Bromo): Ortho, para-directing and deactivating.

  • -COOH (Carboxylic Acid): Meta-directing and deactivating.[5]

The desired product, this compound, results from nitration at the position ortho to the methyl group and meta to the carboxylic acid. However, other isomers can also form.

Strategies to Improve Selectivity:

  • Strict Temperature Control: As with improving yield, maintaining a low and consistent temperature is crucial for enhancing selectivity. Lower temperatures generally favor the kinetically controlled product.[3]

  • Purity of Starting Material: Ensure the 2-Bromo-6-methylbenzoic acid starting material is of high purity. Impurities can lead to unexpected side reactions.[2]

  • Careful Choice of Nitrating Agent: While a mixture of concentrated nitric and sulfuric acids is standard, the ratio can be optimized. A slight excess of nitric acid may be necessary to drive the reaction to completion, but a large excess can lead to over-nitration.

Q3: My final product is a dark, tarry substance instead of a solid. What went wrong?

A3: The formation of a tar-like substance is usually an indication of significant side reactions, often due to excessive reaction temperatures.

Primary Cause:

  • Overheating (Runaway Reaction): If the temperature of the nitration reaction is allowed to rise uncontrollably, it can lead to oxidation of the methyl group and polymerization reactions, resulting in the formation of tar.[2] Phenols, which are highly activated, are particularly prone to forming tar through multiple nitrations.[6]

Preventative Measures:

  • Dilution: Ensure the starting material is adequately dissolved in concentrated sulfuric acid before beginning the addition of the nitrating mixture. This helps to dissipate heat more effectively.

  • Efficient Stirring: Vigorous and constant stirring is essential to ensure even heat distribution and prevent localized hot spots.

  • Controlled Addition: As emphasized previously, the slow, dropwise addition of the nitrating agent is non-negotiable for preventing thermal runaway.

Caption: A workflow for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical purity of the starting material, 2-Bromo-6-methylbenzoic acid, that I should use? A1: It is recommended to use a starting material with a purity of at least 97%.[7] Impurities can lead to side reactions and complicate the purification of the final product.

Q2: How can I effectively monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[3] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What is the best method for purifying the crude this compound? A3: Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system, such as an ethanol/water mixture, can be used.[2] The crude product is dissolved in a minimal amount of hot solvent, and then allowed to cool slowly to form crystals of the purified product.

Q4: Are there alternative methods for synthesizing this compound? A4: While nitration of 2-Bromo-6-methylbenzoic acid is a common route, other synthetic strategies could potentially be employed. For instance, a different order of introducing the substituents onto the benzene ring could be explored. However, the described nitration is a relatively direct approach.

Q5: What safety precautions should be taken during this synthesis? A5: This reaction involves the use of concentrated and corrosive acids (nitric and sulfuric acid). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic, so be prepared for rapid cooling if necessary.

IV. Experimental Protocol: Nitration of 2-Bromo-6-methylbenzoic acid

This protocol provides a general procedure for the synthesis. It is recommended to perform a small-scale trial first to optimize the conditions for your specific laboratory setup.

Materials:

  • 2-Bromo-6-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Bromo-6-methylbenzoic acid in a sufficient amount of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-Bromo-6-methylbenzoic acid, ensuring the reaction temperature does not exceed 5 °C.[3]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[4]

  • Allow the ice to melt completely, and then collect the precipitated solid product by vacuum filtration.

  • Wash the solid product thoroughly with cold distilled water.

  • Dry the crude product.

  • For further purification, recrystallize the crude product from an ethanol/water mixture.[2]

V. References

  • Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from

  • Alfa Chemical. (n.d.). Good Price CAS 90259-31-7 | 2-Bromo-6-methylbenzoic Acid for Sale. Retrieved from [Link]

  • Testbook. (2020, November 24). Nitration of benzoic acid gives following major product. Retrieved from [Link]

  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

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Technical Support Center: Nitration of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental yet nuanced electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to address the specific challenges and unexpected outcomes you may encounter in your laboratory work. Our goal is to provide you with the in-depth technical and mechanistic understanding necessary to troubleshoot your experiments effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My nitration of benzoic acid is giving a very low yield of the desired m-nitrobenzoic acid. What are the likely causes?

Several factors can contribute to low yields in the nitration of benzoic acid. The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[1][2][3] Therefore, the reaction requires carefully controlled conditions to proceed efficiently.

Common Causes for Low Yield:

  • Insufficiently Strong Nitrating Conditions: The generation of the active electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids is crucial.[1][4][5] If the acids are not sufficiently concentrated, the equilibrium will not favor the formation of the nitronium ion, leading to a slow or incomplete reaction.[1]

  • Incorrect Temperature Control: The nitration of benzoic acid is typically conducted at temperatures between 0°C and 30°C.[1] If the temperature is too low, the reaction rate may be impractically slow. Conversely, if the temperature is too high, side reactions such as over-nitration can occur, consuming the starting material and desired product.[1]

  • Inadequate Reaction Time: Due to the deactivating nature of the carboxyl group, the reaction may require several hours to reach completion.[1] Insufficient reaction time will result in a significant amount of unreacted starting material.

Q2: I'm observing the formation of unexpected ortho and para isomers in my reaction. Why is this happening when the carboxyl group is a meta-director?

While the carboxylic acid group is predominantly a meta-director due to its electron-withdrawing resonance and inductive effects, small amounts of ortho and para isomers can sometimes be observed.[1]

Potential Reasons for Isomer Formation:

  • Influence of Other Substituents: If your benzoic acid is further substituted, the directing effects of the other groups will influence the position of nitration. Activating groups (e.g., -OH, -OCH₃, -CH₃) are ortho, para-directing and will compete with the meta-directing effect of the carboxylic acid.[6][7]

  • Reaction Conditions: Under certain conditions, particularly with highly reactive nitrating agents or in different solvent systems, the selectivity of the reaction can be altered.

Q3: My product mixture is showing signs of dinitration, even at moderate temperatures. How can I prevent this?

The formation of dinitro- and even trinitro-derivatives is a common side reaction, especially if the reaction is not carefully controlled.[1] The initial nitro group is also deactivating and meta-directing, so further nitration, if it occurs, will likely lead to 3,5-dinitrobenzoic acid.[2][8]

Strategies to Minimize Over-nitration:

  • Strict Temperature Control: Maintaining the recommended temperature range is critical. Higher temperatures significantly increase the rate of the second nitration.[1]

  • Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating mixture. A large excess of nitric acid will drive the reaction towards polynitration.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the desired product is formed, without allowing for extended reaction times that favor over-nitration.[1]

Q4: I've noticed some gas evolution and a dark coloration of my reaction mixture, suggesting decomposition. What could be causing this?

Decomposition during nitration can be a significant issue, leading to reduced yields and purification challenges.

Possible Causes of Decomposition:

  • Oxidative Side Reactions: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the aromatic ring or other functional groups, leading to a complex mixture of byproducts and a darkened reaction color.

  • Decarboxylation: At higher temperatures, nitrobenzoic acids can undergo thermal decarboxylation, leading to the formation of nitrobenzene.[9] While this is more common at temperatures above 200°C, it can be a concern under harsh nitration conditions.

  • Nitrodecarboxylation: In some cases, especially with electron-rich benzoic acids, an ipso-substitution can occur where the carboxylic acid group is replaced by a nitro group.[10][11][12]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the nitration of substituted benzoic acids.

Problem 1: Low Conversion of Starting Material
Symptom Possible Cause Recommended Action
High amount of unreacted benzoic acid in the final product.1. Weak Nitrating Agent: The concentration of nitric and/or sulfuric acid is too low.[1]1. Ensure the use of concentrated acids. For particularly deactivated substrates, consider using fuming nitric acid or oleum (fuming sulfuric acid).[2][8]
2. Low Reaction Temperature: The reaction is too slow at the current temperature.2. Gradually increase the reaction temperature in small increments (e.g., 5°C), while carefully monitoring for the onset of side reactions.
3. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion.3. Extend the reaction time and monitor the consumption of the starting material by TLC or HPLC.
Problem 2: Formation of Multiple Products and Impurities
Symptom Possible Cause Recommended Action
Presence of di- or poly-nitrated products.1. High Reaction Temperature: Elevated temperatures favor multiple nitrations.[1]1. Maintain a lower reaction temperature, ideally at the lower end of the recommended range (0-15°C).
2. Excess Nitrating Agent: Too much nitric acid is present.2. Use a stoichiometric amount or a slight excess of the nitrating agent.
Presence of phenolic byproducts.1. Oxidation: The substrate is being oxidized by the nitric acid.1. Lower the reaction temperature and consider a more controlled addition of the nitrating mixture.
2. Hydroxylation: In aqueous nitration systems, hydroxylation of the aromatic ring can occur.[13]2. Ensure anhydrous conditions if hydroxylation is a suspected side reaction.
Presence of decarboxylated products (e.g., nitrobenzene).1. High Temperature: Thermal decarboxylation is occurring.[9]1. Maintain a strict, low-temperature profile for the reaction.
2. ipso-Nitration: The carboxyl group is being replaced by a nitro group.[10]2. This is more likely with electron-rich benzoic acids. Consider alternative synthetic routes if this is a major side reaction.

Experimental Protocols

Protocol 1: Standard Nitration of Benzoic Acid

This protocol outlines a standard procedure for the nitration of benzoic acid to yield m-nitrobenzoic acid.

Materials:

  • Benzoic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a measured amount of benzoic acid to a calculated volume of concentrated sulfuric acid. Stir until the benzoic acid is fully dissolved.

  • In a separate container, also in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the benzoic acid solution, ensuring the temperature of the reaction mixture does not exceed 30°C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for the recommended time (typically 1-2 hours).

  • Pour the reaction mixture slowly over crushed ice to precipitate the product.

  • Filter the crude product, wash with cold deionized water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to purify.

Protocol 2: Analysis of Product Mixture by HPLC

High-Performance Liquid Chromatography (HPLC) is an effective method for analyzing the product mixture to determine the yield of the desired product and identify side products.

Instrumentation:

  • HPLC system with a UV detector.[14][15][16]

  • C18 reverse-phase column.

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water (with 0.1% formic acid) is a common mobile phase. The exact ratio should be optimized to achieve good separation of benzoic acid, and its nitro-isomers.

Procedure:

  • Prepare standard solutions of benzoic acid, m-nitrobenzoic acid, o-nitrobenzoic acid, p-nitrobenzoic acid, and 3,5-dinitrobenzoic acid of known concentrations.

  • Inject the standard solutions to determine their retention times and create a calibration curve.

  • Dissolve a small, accurately weighed sample of the crude reaction product in the mobile phase.

  • Inject the sample and analyze the chromatogram.

  • Identify the peaks by comparing their retention times with the standards.

  • Quantify the components by comparing the peak areas to the calibration curves.

Visualizing Reaction Mechanisms and Workflows

Mechanism of Nitration

The nitration of benzoic acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of the nitronium ion electrophile and its subsequent attack on the aromatic ring.

Nitration_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H3O+ H₃O⁺ HNO3->H3O+ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- Benzoic_Acid Benzoic Acid Sigma_Complex Sigma Complex (Carbocation Intermediate) Benzoic_Acid->Sigma_Complex + NO₂⁺ m_Nitrobenzoic_Acid m-Nitrobenzoic Acid Sigma_Complex->m_Nitrobenzoic_Acid - H⁺

Caption: Mechanism of benzoic acid nitration.

Troubleshooting Workflow

This workflow provides a logical path for diagnosing and resolving issues in your nitration experiments.

Troubleshooting_Workflow Start Start Experiment Analyze Analyze Product Mixture (TLC, HPLC, NMR) Start->Analyze Low_Yield Low Yield? Analyze->Low_Yield Yes Yes Low_Yield->Yes Yes No No Low_Yield->No No Side_Products Side Products? Yes2 Yes2 Side_Products->Yes2 Yes No2 No2 Side_Products->No2 No Optimize_Conditions Optimize Reaction Conditions: - Acid Concentration - Temperature - Reaction Time Optimize_Conditions->Analyze Check_Purity Check Reagent Purity Check_Purity->Analyze Modify_Workup Modify Workup/ Purification Modify_Workup->Analyze Success Successful Synthesis Yes->Optimize_Conditions Yes->Check_Purity No->Side_Products Yes2->Optimize_Conditions Yes2->Modify_Workup No2->Success

Caption: Troubleshooting workflow for nitration reactions.

References

  • Profnit. (n.d.). Nitration Of Benzoic Acid.
  • Manikyam, D. S., & Sundaram, E. V. (1970). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan, 43, 3651-3652.
  • Quora. (2017). What are the major products of nitration of benzoic acid?.
  • YouTube. (2023). Nitration Reaction of Benzoic acid | m-Nitro Benzoic acid | Con. Nitric acid + Con. Sulphuric acid|.
  • Cotelle, P., & Catteau, J. P. (1996). Nitrodecarboxylation and Nitrodeformylation of Some Electron-Rich Benzoic Acids and Benzaldehydes.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • Testbook. (2020). Nitration of benzoic acid gives following major product.
  • National Institutes of Health. (n.d.). Quantification of nitrotyrosine in nitrated proteins.
  • Vedantu. (n.d.). Nitration of benzoic acid gives A Ortho and para nitrobenzoic class 12 chemistry CBSE.
  • ResearchGate. (2025). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • ResearchGate. (n.d.). Decarboxylative nitration of aromatic carboxylic acids.
  • YouTube. (2021). Nitration of benzoic acid.
  • Proceedings of the National Academy of Sciences. (n.d.). Inflammation and NO x -induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection.
  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids.
  • ResearchGate. (2025). The aqueous phase nitration of phenol and benzoic acid studied through flow-gated capillary electrophoresis.
  • YouTube. (2024). CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation.
  • Unknown. (n.d.). Nitration and aromatic reactivity.
  • Vedantu. (n.d.). The major product of nitration of benzoic acid is A class 12 chemistry CBSE.
  • ResearchGate. (n.d.). HPLC analysis of -TH, -TH, and their oxidation and nitration products.
  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution.
  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid.
  • GeeksforGeeks. (2025). Nitration.
  • Organic Syntheses. (n.d.). 2,5-dinitrobenzoic acid.
  • Semantic Scholar. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts.
  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids.
  • Wikipedia. (n.d.). Nitrate.
  • Defense Technical Information Center. (n.d.). Study of Nitration and Oxidation in Oxynitrogen Systems.
  • YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions.
  • Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • ChemicalBook. (2025). Synthesis and Application of 3,5-Dinitrobenzoic Acid.
  • Google Patents. (n.d.). CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.
  • ResearchGate. (2025). 4-(2,4,6-Trinitroanilino)benzoic acid.

Sources

Technical Support Center: Regioselective Nitration of Brominated Toluic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective nitration of brominated toluic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific experimental issues, grounded in established chemical principles and practical experience.

I. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific problems you may encounter during the nitration of brominated toluic acids. Each entry details the potential causes and provides actionable solutions to improve regioselectivity, yield, and overall reaction success.

Q1: My nitration reaction is producing a mixture of isomers instead of the desired regioseomer. How can I improve the selectivity?

Root Cause Analysis:

Poor regioselectivity in the nitration of brominated toluic acids is a common challenge arising from the competing directing effects of the three substituents on the benzene ring: the bromine atom (-Br), the methyl group (-CH₃), and the carboxylic acid group (-COOH).

  • Directing Effects:

    • The methyl group is an ortho, para-director and an activating group, meaning it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.[1][2]

    • The bromine atom is also an ortho, para-director but is a deactivating group due to its electronegativity, which withdraws electron density from the ring through an inductive effect.[3][4] However, its lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.[3]

    • The carboxylic acid group is a meta-director and a strong deactivating group.[5] It withdraws electron density from the ring through both inductive and resonance effects, making the meta position the most favorable for electrophilic attack.[5]

The final regiochemical outcome depends on the interplay of these electronic effects and steric hindrance. The position of the substituents on the starting toluic acid isomer is critical.

Troubleshooting Workflow:

G start Poor Regioselectivity Observed sub Identify Substituent Positions on Starting Material start->sub cond Analyze Directing Effects & Steric Hindrance sub->cond temp Lower Reaction Temperature (0-5 °C) cond->temp Dominant kinetic control needed agent Modify Nitrating Agent (e.g., use acetyl nitrate for milder conditions) cond->agent Standard nitrating mixture too harsh solvent Change Solvent to Influence Solvation of Intermediates cond->solvent Subtle electronic effects need modulation protect Consider a Protecting Group Strategy for the Carboxylic Acid cond->protect Carboxylic acid interference analyze Analyze Product Mixture (NMR, GC-MS) temp->analyze agent->analyze solvent->analyze protect->analyze end Optimized Regioselectivity Achieved analyze->end

Caption: Troubleshooting workflow for poor regioselectivity.

Solutions:

  • Temperature Control: Nitration reactions are often exothermic.[6] Lowering the reaction temperature, typically to 0-10 °C, can enhance selectivity by favoring the kinetically controlled product.[5][7] At higher temperatures, the reaction may overcome the activation energy barrier for the formation of less favored isomers.[5]

  • Choice of Nitrating Agent: The standard nitrating mixture of concentrated nitric and sulfuric acids generates the highly reactive nitronium ion (NO₂⁺).[8][9] For sensitive substrates or when fine control over regioselectivity is needed, milder nitrating agents can be employed. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, can sometimes offer different selectivity profiles.[10]

  • Solvent Effects: The choice of solvent can influence the reaction's regioselectivity by altering the solvation of the reaction intermediates and the nitrating agent itself. While sulfuric acid is a common medium, exploring other solvents like acetic acid might be beneficial in specific cases.[10]

  • Steric Hindrance: The bulky carboxylic acid and bromine groups can sterically hinder attack at adjacent positions.[11] For example, in the nitration of 4-bromo-3-methylbenzoic acid, the position between the bromine and carboxylic acid is highly hindered.

Q2: The yield of my nitrated product is consistently low. What factors could be contributing to this?

Root Cause Analysis:

Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation under the harsh reaction conditions.

  • Deactivation of the Ring: The presence of two deactivating groups (bromo and carboxylic acid) significantly reduces the nucleophilicity of the aromatic ring, making it less reactive towards electrophilic attack.[1][4] This can lead to incomplete conversion of the starting material.

  • Side Reactions: The strong oxidizing nature of the nitrating mixture can lead to oxidative degradation of the starting material or product, especially at elevated temperatures.[12] For substrates with activating methyl groups, over-nitration to dinitro compounds can also occur if conditions are not carefully controlled.[5]

  • Work-up and Isolation Issues: The nitrated product may have some solubility in the acidic aqueous phase after quenching the reaction, leading to losses during work-up.[13]

Solutions:

  • Reaction Time and Temperature: While low temperatures are crucial for selectivity, an excessively low temperature might slow the reaction down to the point of incompletion. A careful optimization of reaction time and temperature is necessary. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Strength of Nitrating Agent: For highly deactivated rings, a stronger nitrating agent may be required to drive the reaction to completion. Using fuming nitric acid or oleum (fuming sulfuric acid) can increase the concentration of the nitronium ion.[13] However, this also increases the risk of side reactions, so this approach should be used with caution.

  • Work-up Procedure:

    • Quenching: The reaction should be quenched by slowly pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring.[14][15] This helps to dissipate heat and precipitate the solid product.

    • Extraction: If the product does not precipitate or is an oil, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary to recover the product from the aqueous phase.[13]

    • Washing: The organic extracts should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to aid in drying.[13]

Q3: I am observing the formation of unexpected byproducts. What are they and how can I prevent them?

Root Cause Analysis:

The formation of byproducts is often a consequence of the harsh, oxidizing conditions of the nitration reaction.

  • Oxidation: The methyl group can be oxidized to a carboxylic acid, leading to the formation of brominated nitro-phthalic acids.

  • Dinitration: As mentioned, if the ring is not sufficiently deactivated or the reaction conditions are too harsh, a second nitro group can be introduced.[5]

  • Nitrodecarboxylation: In some cases, particularly with highly substituted benzoic acids, the carboxylic acid group can be replaced by a nitro group.[16]

Solutions:

  • Strict Temperature Control: Maintaining a low and consistent temperature throughout the reaction is the most effective way to minimize oxidative side reactions and dinitration.

  • Stoichiometry of Nitrating Agent: Use a slight excess, but not a large excess, of the nitrating agent. A carefully controlled stoichiometry can help to prevent over-nitration.

  • Reaction Monitoring: Closely monitor the reaction by TLC. The reaction should be stopped as soon as the starting material is consumed to prevent further reactions of the desired product.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nitration of an aromatic ring?

The nitration of aromatic compounds proceeds through an electrophilic aromatic substitution (EAS) mechanism.[8][17] The key steps are:

  • Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6][9][18]

  • Nucleophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[17] This is the rate-determining step.[8]

  • Deprotonation: A weak base in the reaction mixture, such as HSO₄⁻ or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and forming the nitroaromatic product.[18]

G cluster_0 Mechanism of Aromatic Nitration Formation of Electrophile (NO₂⁺) Formation of Electrophile (NO₂⁺) Nucleophilic Attack by Aromatic Ring Nucleophilic Attack by Aromatic Ring Formation of Electrophile (NO₂⁺)->Nucleophilic Attack by Aromatic Ring HNO₃ + H₂SO₄ Formation of Arenium Ion (Sigma Complex) Formation of Arenium Ion (Sigma Complex) Nucleophilic Attack by Aromatic Ring->Formation of Arenium Ion (Sigma Complex) Deprotonation Deprotonation Formation of Arenium Ion (Sigma Complex)->Deprotonation Resonance Stabilized Final Nitroaromatic Product Final Nitroaromatic Product Deprotonation->Final Nitroaromatic Product Restores Aromaticity

Caption: Key steps in the electrophilic aromatic nitration mechanism.

Q2: How do I predict the major product for the nitration of a specific brominated toluic acid isomer?

To predict the major product, you must consider the cumulative directing effects of the substituents.

  • Reinforcing Effects: If the directing effects of the substituents reinforce each other, a single major product is expected.[11] For example, in 3-bromo-4-methylbenzoic acid , the ortho, para-directing methyl and bromo groups and the meta-directing carboxylic acid group all direct the incoming nitro group to position 5.

  • Competing Effects: When the directing effects are in opposition, the most powerful activating group generally dictates the position of substitution.[11] However, in the case of brominated toluic acids, all substituents except the methyl group are deactivating. The outcome will be a balance between the weak activation of the methyl group and the deactivation and directing effects of the bromo and carboxyl groups, as well as steric considerations. For 4-bromo-3-methylbenzoic acid , the methyl group directs ortho and para (positions 2, 4, and 6), the bromo group directs ortho and para (positions 3 and 5), and the carboxylic acid directs meta (positions 2 and 6). The position ortho to the activating methyl group and meta to the deactivating groups is often favored.

Q3: What analytical techniques are best for characterizing the products of my nitration reaction?

A combination of techniques is typically required to unambiguously determine the structure and purity of the nitrated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the substitution pattern on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons provide detailed information about the relative positions of the substituents.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating isomeric products and identifying them based on their mass spectra.[19]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of isomers.

  • Melting Point: A sharp melting point is a good indicator of the purity of a solid product. Literature values for known compounds can be used for comparison.[20][21]

Q4: Are there any specific safety precautions I should take during nitration reactions?

Yes, nitration reactions can be hazardous and must be performed with appropriate safety measures.

  • Exothermic Reaction: The reaction is highly exothermic and can run away if the addition of the nitrating agent is too fast or the cooling is insufficient.[6] Always use an ice bath and add the nitrating agent slowly and carefully.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive.[12] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Quenching: Quenching the reaction by adding it to ice water should be done slowly and cautiously to control the exotherm.

III. Experimental Protocols

General Protocol for the Nitration of 4-Methyl-3-nitrobenzoic Acid

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 4-Methylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Deionized water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add a measured volume of concentrated nitric acid. Cool the flask in an ice bath. Slowly and cautiously add an equal volume of concentrated sulfuric acid to the nitric acid while maintaining the temperature below 10 °C.[15]

  • Reaction Setup: In a separate flask, dissolve a pre-weighed amount of 4-methylbenzoic acid in concentrated sulfuric acid. Cool this flask in an ice bath to between 0 and 5 °C.[15]

  • Nitration: While vigorously stirring the solution of 4-methylbenzoic acid, slowly add the chilled nitrating mixture dropwise. Maintain the reaction temperature between 0 and 10 °C throughout the addition.[15]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for a specified time (e.g., 30 minutes), monitoring the progress by TLC.

  • Work-up and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with stirring.[15] The crude product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.[15]

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 4-methyl-3-nitrobenzoic acid.[15]

Data Summary Table:

ParameterValueReference
Starting Material4-Methylbenzoic Acid
Product4-Methyl-3-nitrobenzoic Acid[15]
Typical Yield~70-85%[15]
Reaction Temperature0 - 10 °C[15]
Reaction Time15 - 30 minutes[15]
Melting Point of Product178-180 °C[15]

IV. References

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Khan Academy. (2019, January 3). Nitration of aromatic compounds. [Link]

  • The Journal of Organic Chemistry. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. [Link]

  • BYJU'S. Aromatic Nitration. [Link]

  • Chemistry Steps. (2023, April 30). Nitration of Benzene. [Link]

  • ResearchGate. Nitration and aromatic reactivity. [Link]

  • JoVE. (2023, April 30). Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. [Link]

  • ResearchGate. The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects. [Link]

  • Lumen Learning. 14.3. Substituent Effects. [Link]

  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [Link]

  • Vancouver Island University. 8.6 Substituent Effects in Electrophilic Substitutions. [Link]

  • Profnit. Nitration Of Benzoic Acid. [Link]

  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

  • Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. [Link]

  • University of Mary Washington ScholarWorks. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • ResearchGate. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. [Link]

  • Homework.Study.com. What is the major product in nitration of 4 Bromo benzoic acid ? Using resonance structures please explain the reason for this preference.. [Link]

  • Google Patents. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.

  • CORE. The Nitration of Monoalkyl Benzene and the Separation of its Isomers by Gas Chromatography. [Link]

  • Journal of Chemical Education. Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. [Link]

  • University of Missouri–St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • YouTube. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. [Link]

  • Defense Technical Information Center. (1980, March 30). The Control of Isomer Distributions in Nitration Reactions.. [Link]

  • Frontiers in Chemistry. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • LookChem. Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis. [Link]

  • ResearchGate. Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. [Link]

  • ChemBK. (2024, April 9). 4-BROMO-3-NITROBENZOIC ACID. [Link]

  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]

  • Quick Company. Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. [Link]

  • PubMed. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • ResearchGate. Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite. [Link]

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Technical Support Center: Purification of 6-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the purification of 6-Bromo-2-methyl-3-nitrobenzoic acid. Isomeric purity is a critical parameter for this compound, as it often serves as a key building block in the synthesis of complex molecules like pharmaceuticals and agrochemicals.[1][2][3] Even minor isomeric impurities can significantly impact downstream reaction yields, selectivity, and the efficacy of the final active pharmaceutical ingredient (API).[1][4] This document provides a structured approach to identifying, troubleshooting, and resolving common purity issues through detailed FAQs, step-by-step protocols, and expert insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature of the impurities and the analytical methods required for their assessment.

Q1: What are the most likely isomeric impurities in a synthesis of this compound?

The isomeric profile is dictated by the synthetic route. A common route involves the nitration of a substituted bromomethylbenzoic acid precursor. Due to the directing effects of the substituents on the aromatic ring (the carboxyl and nitro groups being meta-directing, while bromine and methyl are ortho-, para-directing), a mixture of positional isomers is often unavoidable.

The most probable isomeric impurities include:

  • 6-Bromo-2-methyl-5-nitrobenzoic acid: Arising from nitration para to the methyl group.

  • 4-Bromo-2-methyl-3-nitrobenzoic acid: If the starting material contains isomeric impurities.

  • Other methyl-nitrobenzoic acid isomers: Depending on the purity of the starting materials and the precise reaction conditions (temperature, nitrating agent), other isomers can also form.[5]

Q2: Why are these positional isomers so difficult to separate?

Positional isomers often possess very similar physicochemical properties, such as polarity, solubility, and pKa.[6] This similarity means that standard purification techniques, which rely on exploiting differences in these properties, become significantly less effective. For example, their comparable polarities make separation by standard silica gel chromatography challenging, and their similar solubilities complicate purification by simple recrystallization.

Q3: What are the best analytical techniques to assess isomeric purity?

A multi-faceted approach is often best for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying isomeric purity. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or acetic acid) can often resolve closely related isomers.[5][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and definitive identification. However, it requires derivatization of the carboxylic acid to a volatile ester (e.g., a methyl ester), which adds a sample preparation step.[5][9]

  • ¹H NMR Spectroscopy: High-field NMR can often distinguish between isomers. Subtle differences in the chemical shifts and coupling patterns of the aromatic protons can be used to identify and, with careful integration, quantify the level of isomeric impurities.

Q4: What is a typical target purity for an intermediate like this?

For use in pharmaceutical and fine chemical synthesis, a purity of >99.0% is often required, with specific isomeric impurities controlled to less than 0.15%.[2][10] Achieving this level of purity is critical to ensure the quality and safety of the final product.[4]

Part 2: Troubleshooting and Purification Guides

This section provides detailed, step-by-step protocols for the most effective purification strategies, along with troubleshooting advice for common issues.

Workflow for Selecting a Purification Strategy

Before diving into specific protocols, it's crucial to have a logical workflow. The following diagram outlines a decision-making process for purifying your crude this compound.

G start Crude Product (Purity <95%) recrystallization Attempt Selective Recrystallization start->recrystallization analysis1 Analyze Purity (HPLC/NMR) recrystallization->analysis1 success Purity >99% (Process Complete) analysis1->success Yes failure1 Purity 95-99% or Oiling Out Occurs analysis1->failure1 No flash_chrom Perform Flash Column Chromatography failure1->flash_chrom analysis2 Analyze Purity (HPLC/NMR) flash_chrom->analysis2 analysis2->success Yes failure2 Purity <99.5% or Co-elution analysis2->failure2 No prep_hplc Utilize Preparative HPLC failure2->prep_hplc final_analysis Analyze Final Purity (>99.5%) prep_hplc->final_analysis

Caption: Decision workflow for purification strategy.

Guide 1: Purification by Selective Recrystallization

Recrystallization is the most efficient first-pass purification technique, leveraging subtle differences in solubility between the target compound and its impurities.[11]

Issue: My crude product has a broad melting point and shows multiple aromatic signals in the ¹H NMR, indicating isomeric impurities.

Principle of Causality: The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but have very low solubility for it at cooler temperatures. Isomeric impurities, having slightly different crystal lattice energies, may either remain in the cold solvent (the "mother liquor") or be excluded during the slow formation of the target compound's crystal structure.[12]

Experimental Protocol: Solvent Screening and Recrystallization

  • Solvent Screening:

    • Place ~20-30 mg of your crude material into several small test tubes.

    • Add a few drops of a test solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound at room temperature.

    • Heat the tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound completely near its boiling point.

    • Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will result in the formation of well-defined crystals.

    Table 1: Potential Solvents for Recrystallization

    Solvent System Rationale
    Aqueous Ethanol (e.g., 30-70% EtOH/H₂O) Excellent for many aromatic carboxylic acids. The compound is soluble in hot ethanol, and water acts as an anti-solvent to induce crystallization upon cooling.[13]
    Acetic Acid/Water Acetic acid is a good solvent for carboxylic acids; water is added as the anti-solvent.
    Toluene A non-polar aromatic solvent that can sometimes provide good selectivity for separating isomers.

    | Ethyl Acetate/Hexane | A common polar/non-polar pair. Dissolve in minimal hot ethyl acetate and add hexane until cloudy, then clarify with a drop of hot ethyl acetate before cooling.[14] |

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[12]

    • If the solution is colored, you may add a small amount of activated carbon and hot filter the solution to remove colored impurities.

    • Remove the flask from heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for selective crystal formation.[15]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[16]

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the purified crystals under vacuum.

Troubleshooting Recrystallization

Problem Probable Cause Solution
No crystals form upon cooling. Too much solvent was used, or the solution is supersaturated. Boil off some solvent to concentrate the solution.[15][17] If clear, scratch the inside of the flask with a glass rod or add a "seed crystal" of pure product to induce nucleation.[12][17]
Product "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or high impurity levels are present. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and attempt a slower cooling process.[15][16] Consider switching to a lower-boiling point solvent system.

| Yield is very low (<50%). | Too much solvent was used, causing significant product loss to the mother liquor. | Concentrate the mother liquor by rotary evaporation and cool again to obtain a second crop of crystals (which may be of lower purity).[17] |

Guide 2: Chromatographic Purification

When recrystallization fails to provide the required purity, chromatography is the next logical step. This technique separates molecules based on their differential partitioning between a stationary phase and a mobile phase.[18]

Issue: Recrystallization improved purity to ~98%, but HPLC analysis still shows a persistent isomeric impurity at ~2% that I cannot remove.

Principle of Causality: Even isomers with very similar polarity can be separated if the correct stationary and mobile phases are chosen. Adding a small amount of acid (e.g., acetic acid) to the mobile phase is often crucial when purifying carboxylic acids on silica gel. This suppresses the deprotonation of the acid, reducing "tailing" and leading to sharper peaks and better separation.[18]

Method A: Flash Column Chromatography Protocol

  • Select Eluent System: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives a good separation between your product and the impurity. The target compound should have an Rf value of ~0.3-0.4.

    • Start with a mixture like 7:3 Hexane:Ethyl Acetate.

    • Add 0.5-1% acetic acid to the eluent to improve peak shape.

  • Pack the Column:

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent (e.g., hexane).

    • Pour the slurry into the column and use air pressure to pack it evenly, ensuring no air bubbles or cracks form.[19]

  • Load the Sample:

    • Dissolve your crude compound in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).

    • Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder via rotary evaporation.

    • Carefully add the dry powder to the top of the packed column.

  • Elute and Collect:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to achieve a steady flow rate (about 2 inches/minute drop in solvent level).[18]

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Flash Chromatography

Problem Probable Cause Solution
Poor separation (co-elution). Eluent system is not optimal; column was overloaded. Re-develop the eluent system using TLC. Try a more selective system or a gradient elution. Ensure you are not loading more than 1-5% of the column's silica gel weight with crude material.
Compound streaks or "tails" badly. Compound is too polar for the eluent or is interacting strongly with acidic silica. Ensure you have added 0.5-1% acetic or formic acid to your mobile phase.[18] You may need to switch to a more polar solvent system.

| Compound won't elute from the column. | The eluent is not polar enough. | Increase the polarity of the eluent system gradually (e.g., from 10% to 30% Ethyl Acetate in Hexane).[20] |

Method B: Preparative HPLC

For the highest possible purity, especially on a smaller scale, preparative HPLC is the ultimate solution. It operates on the same principles as analytical HPLC but uses larger columns and hardware to isolate milligrams to grams of material.[1][4][21]

Principle of Causality: Preparative HPLC offers superior resolving power due to highly uniform, small-particle stationary phases and precise gradient elution control, allowing for the separation of even very closely related isomers.[6]

Illustrative Preparative HPLC Conditions

  • System: Preparative HPLC with UV detector and fraction collector.[2]

  • Column: C18-bonded silica, e.g., 250 x 20 mm, 5-10 µm particle size.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.

  • Gradient: A linear gradient, for example, from 30% B to 70% B over 20-30 minutes.

  • Flow Rate: Dependent on column diameter, typically 15-25 mL/min.

  • Detection: UV at a wavelength where the compound absorbs strongly (e.g., 254 nm).

  • Injection: Dissolve the sample in a strong solvent like DMSO or DMF and inject the solution.

The fraction collector is programmed to isolate the peak corresponding to the pure target compound. These fractions are then combined and lyophilized or evaporated to yield the final, highly pure product.[1]

Comparative Analysis of Purification Techniques

Sources

troubleshooting low yield in the synthesis of halogenated nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of halogenated nitroaromatics. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with these crucial, yet often complex, electrophilic aromatic substitution reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems, optimize conditions, and ultimately improve your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: I'm getting a very low yield when nitrating my halobenzene. What are the most common reasons?

A low yield can stem from several factors. The most common culprits include:

  • Inadequate Nitrating Agent Strength: The combination of a deactivating halogen and the subsequent deactivating nitro group requires a potent electrophile. Ensure your nitric and sulfuric acids are concentrated and fresh.

  • Suboptimal Temperature Control: These reactions are highly exothermic. Poor temperature control can lead to runaway reactions, decomposition of the nitrating agent, and the formation of unwanted byproducts, including tars.[1]

  • Insufficient Reaction Time or Temperature: While excessive heat is detrimental, the deactivating nature of the halogen means the reaction may require more forcing conditions (longer time or slightly elevated, controlled temperature) than the nitration of benzene itself.

  • Product Loss During Work-up: Halogenated nitroaromatics, particularly ortho isomers, can have some solubility in the aqueous phase or form oils that are difficult to isolate. Inefficient extraction or premature crystallization can lead to significant product loss.[2][3]

Q2: My reaction produced a mixture of ortho, para, and sometimes meta isomers. How can I improve the regioselectivity?

This is a classic challenge. Halogens are ortho-, para-directing groups, but they are also deactivating.[4]

  • Steric Hindrance: Bulky halogens (like iodine) or bulky alkyl groups already on the ring can disfavor substitution at the ortho position, leading to a higher proportion of the para product.

  • Temperature: Higher reaction temperatures can sometimes decrease selectivity, leading to the formation of more of the thermodynamically less favored isomers. Precise temperature control is key.[1]

  • Catalyst/Acid System: The composition of your mixed acid can influence isomer ratios. For instance, nitration of chlorobenzene with mixed acids (HNO₃/H₂SO₄) typically yields a mixture of ortho- and para-isomers, with the para-isomer often predominating.[5]

Q3: I'm trying to halogenate a nitroaromatic substrate and the reaction is extremely slow. Why is this happening?

The nitro group is a very strong deactivating group due to its powerful electron-withdrawing nature (both by induction and resonance). This reduces the electron density of the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles like halogens. To overcome this, you will likely need:

  • Harsher Reaction Conditions: This often means higher temperatures and/or longer reaction times compared to the halogenation of benzene. For example, the bromination of nitrobenzene requires heating to 135–145°C with an iron catalyst.[1]

  • A Strong Lewis Acid Catalyst: A catalyst like FeCl₃ or FeBr₃ is essential to polarize the halogen (e.g., Br₂) and generate a sufficiently strong electrophile to attack the deactivated ring.[6][7]

Q4: After quenching my reaction in ice water, I see a dark, oily substance instead of a clean precipitate. What went wrong?

The formation of dark tars or oils is a common sign of side reactions, often caused by excessive reaction temperatures.[1] This can lead to:

  • Over-nitration: Formation of dinitro or trinitro compounds, which are often less stable and can contribute to colored impurities.

  • Oxidation: The hot, strongly acidic, and oxidizing conditions can lead to the degradation of the starting material or product.

  • Decomposition of Nitric Acid: At higher temperatures, nitric acid can decompose, forming nitrogen dioxide (a brown gas) and other reactive species that lead to complex side products.

The solution is almost always stricter temperature control. Add reagents slowly and use an ice bath to maintain the desired temperature range.

Troubleshooting Guide: From Low Yield to High Purity

This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Product

A low or negligible yield is the most common and frustrating issue. Use the following decision tree to diagnose the potential cause.

G start Low / No Yield check_reagents Are your acids (HNO₃, H₂SO₄) fresh and concentrated? start->check_reagents check_temp Was the reaction temperature too low? check_reagents->check_temp Yes sol_reagents Solution: Use fresh, high-purity concentrated acids. check_reagents->sol_reagents No check_time Was the reaction time sufficient for the deactivated substrate? check_temp->check_time No sol_temp Solution: Cautiously increase temperature in small increments (e.g., from 0°C to RT, or RT to 40-50°C). Monitor by TLC. check_temp->sol_temp Yes check_workup Was there an issue during work-up (e.g., emulsion, product is an oil)? sol_workup Solution: Proceed to liquid-liquid extraction. If emulsions form, add brine. check_workup->sol_workup Yes check_time->check_workup Yes sol_time Solution: Increase reaction time. Monitor progress by TLC to determine completion. check_time->sol_time No

Caption: Troubleshooting flowchart for low yield issues.

Problem 2: Formation of Multiple Products (Isomers & Dinitration)

The formation of an inseparable mixture of isomers or over-nitrated products directly impacts the yield of your target molecule.

Probable Causes & Solutions:

  • Cause: Lack of Temperature Control. The energy barrier differences for substitution at ortho, meta, and para positions can be small. Higher temperatures provide enough energy to overcome these barriers, leading to a less selective reaction. Dinitration is also significantly more likely at elevated temperatures.

    • Solution: Implement strict temperature control.

      • Pre-cool the acid mixture in an ice bath before adding the aromatic substrate.

      • Add the substrate slowly and dropwise, ensuring the internal temperature does not exceed the target. For nitrating chlorobenzene, a typical range is 40–70 °C, but keeping it on the lower end of this range can improve selectivity.[5] For highly activated systems, temperatures below 5°C may be necessary.

      • Use a larger reaction vessel to improve the surface-area-to-volume ratio, aiding in heat dissipation.

  • Cause: Incorrect Stoichiometry. Using a large excess of the nitrating agent can drive the reaction towards di- or poly-nitration, especially if the temperature is not well-controlled.

    • Solution: Use a modest excess of nitric acid (e.g., 1.05-1.2 equivalents). While sulfuric acid is a catalyst, its concentration affects the potency of the nitrating mixture. A common and effective mixture for nitrating chlorobenzene is (30% HNO₃: 56% H₂SO₄: 14% H₂O by weight).[5]

Data Snapshot: Isomer Distribution in Chlorobenzene Nitration

TemperatureOrtho Isomer (%)Para Isomer (%)Meta Isomer (%)
40-70 °C (Typical)34–3663–65~1

This data, from typical industrial processes, shows the inherent preference for ortho/para substitution. The goal of optimization is often to maximize the yield of the desired isomer, usually the para product, which is easier to separate.[5]

Problem 3: Product Loss & Difficulty During Work-up and Purification

Even a successful reaction can result in a low final yield if the isolation and purification steps are inefficient.

  • Issue: Product is an oil or does not precipitate upon quenching.

    • Explanation: The ortho-isomer of many halogenated nitroaromatics has a much lower melting point than the para-isomer and can exist as an oil, especially if impure.[2]

    • Solution: Do not rely solely on precipitation. After quenching, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). This will recover both dissolved product and any oily product.[8]

  • Issue: Formation of a stubborn emulsion during extraction.

    • Explanation: Emulsions are common when washing acidic organic layers with a basic solution (like sodium bicarbonate) due to the formation of salts that act as surfactants.

    • Solution: To break an emulsion, add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, forcing the separation of the organic and aqueous phases.[8]

  • Issue: Inseparable mixture of ortho and para isomers.

    • Explanation: Ortho and para isomers often have very similar polarities, making separation by standard column chromatography challenging.

    • Solution: Fractional Crystallization. This technique exploits the different solubilities of the isomers. The para-isomer is typically less soluble and has a higher melting point than the ortho-isomer.

      • Dissolve the crude isomer mixture in a minimum amount of hot solvent (e.g., 95% ethanol).[3][9]

      • Allow the solution to cool slowly. The less soluble para-isomer will crystallize out first.

      • Collect the crystals by vacuum filtration. The ortho-isomer will remain enriched in the filtrate.[9]

      • Purity can be improved by repeated recrystallization.

Sources

Technical Support Center: Preventing Over-Nitration in the Synthesis of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nitroaromatic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aromatic nitration, with a specific focus on preventing the common pitfall of over-nitration. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Foundational Principles: The Mechanism of Aromatic Nitration

A thorough understanding of the reaction mechanism is paramount to controlling its outcome. Aromatic nitration is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The key reactive electrophile is the nitronium ion (NO₂⁺).[2][3]

Generation of the Nitronium Ion: The nitronium ion is typically generated in situ by reacting concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[1][2] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the aromatic ring attacks the nitronium ion.[1][4] This step disrupts the aromaticity of the ring and forms a high-energy carbocation intermediate known as the sigma complex or arenium ion.[1][3]

Deprotonation and Restoration of Aromaticity: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group.[1][4] This restores the stable aromatic system and yields the nitroaromatic product.

DOT Script for Electrophilic Aromatic Nitration Mechanism

Electrophilic_Aromatic_Nitration cluster_0 Step 1: Formation of the Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration HNO3 HNO₃ H2ONO2_plus H₂O⁺-NO₂ HNO3->H2ONO2_plus + H₂SO₄ H2SO4 H₂SO₄ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2_plus->NO2_plus - H₂O - HSO₄⁻ HSO4_minus HSO₄⁻ H2O H₂O Benzene Aromatic Ring (e.g., Benzene) Sigma_Complex Sigma Complex (Arenium Ion) Benzene->Sigma_Complex + NO₂⁺ Nitroaromatic Nitroaromatic Product Sigma_Complex->Nitroaromatic + H₂O - H₃O⁺ H3O_plus H₃O⁺

Electrophilic Aromatic Nitration Mechanism
Mechanism of Electrophilic Aromatic Nitration.

II. Troubleshooting Guide: Preventing Over-Nitration

Over-nitration, the introduction of more than one nitro group onto the aromatic ring, is a common and often undesirable side reaction. The following section addresses specific issues and provides actionable solutions.

Q1: My reaction is producing a significant amount of dinitro and trinitro byproducts. How can I favor mononitration?

Causality: Over-nitration occurs when the initially formed mononitro-product is sufficiently reactive to undergo a second nitration under the reaction conditions. This is particularly problematic with activated aromatic rings. The key to preventing this is to control the reaction's kinetic profile.

Solutions:

  • Temperature Control: This is the most critical parameter. Lowering the reaction temperature decreases the overall reaction rate, providing a wider kinetic window to favor the formation of the mononitrated product before subsequent nitrations can occur.[5][6] For many substrates, maintaining the temperature at or below 50°C is crucial.[5][7] For highly activated substrates like phenol, temperatures as low as 0°C or below may be necessary.[6]

  • Controlled Addition of Nitrating Agent: Add the nitrating mixture (or the aromatic substrate) slowly and dropwise to the reaction. This prevents localized "hot spots" and ensures that the concentration of the powerful nitronium ion electrophile remains low and manageable.

  • Stoichiometry of Nitric Acid: Use a minimal excess of nitric acid. A slight molar excess is often sufficient to drive the reaction to completion without promoting extensive over-nitration.[8]

  • Choice of Nitrating Agent: For sensitive substrates, consider milder nitrating agents. Alternatives to the potent nitric acid/sulfuric acid mixture include:

    • Dilute Nitric Acid: For highly activated rings like phenol, dilute nitric acid can be sufficient for mononitration.[6]

    • Acetyl Nitrate: Generated from nitric acid and acetic anhydride, this is a milder and more selective nitrating agent.[9]

    • N-Nitropyrazoles: These have emerged as versatile reagents that can be controlled to achieve either mononitration or dinitration by adjusting reaction conditions.[10]

Experimental Protocol: Temperature-Controlled Mononitration of Benzene
  • Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. Allow the mixture to cool to below 10°C.

  • Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, place 10 mL of benzene. Cool this flask in an ice-water bath.

  • Controlled Addition: Slowly add the cold nitrating mixture dropwise to the stirred benzene over a period of 30-45 minutes. Crucially, monitor the internal reaction temperature with a thermometer and ensure it does not exceed 50°C.[7][11]

  • Reaction Completion: After the addition is complete, continue stirring at a controlled temperature (e.g., 50-60°C) for approximately one hour to ensure complete conversion.[11]

  • Workup: Carefully pour the reaction mixture over crushed ice. The nitrobenzene will separate as a dense, pale-yellow oil. Separate the organic layer, wash with water, then with a dilute sodium carbonate solution to neutralize any remaining acid, and finally with water again. Dry the product over anhydrous calcium chloride.

Q2: I am working with a highly activated aromatic ring (e.g., phenol, aniline) and am struggling with both over-nitration and oxidative side reactions. What is the best approach?

Causality: Highly activating groups, such as hydroxyl (-OH) and amino (-NH₂), make the aromatic ring extremely electron-rich and thus highly susceptible to electrophilic attack.[6] This not only accelerates nitration but also makes the ring vulnerable to oxidation by nitric acid.

Solutions:

  • Protecting Groups: For anilines, the amino group can be protected by acetylation to form an acetanilide.[12] The acetyl group is still activating and ortho-, para-directing, but it moderates the reactivity of the ring, preventing over-nitration and oxidation. The protecting group can be easily removed by hydrolysis after nitration.

  • Low Temperature: As with other substrates, stringent temperature control is essential. For phenols and anilines, reactions are often conducted at or below 0°C.[6]

  • Milder Nitrating Agents: Avoid the aggressive nitric acid/sulfuric acid mixture. Dilute nitric acid is often sufficient for the nitration of phenol.[6]

Experimental Protocol: Mononitration of Aniline via Acetanilide Protection
  • Acetylation of Aniline: React aniline with acetic anhydride to form acetanilide.

  • Nitration of Acetanilide: Dissolve the acetanilide in glacial acetic acid. Cool the solution in an ice bath. Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it. Add the nitrating mixture slowly to the acetanilide solution, maintaining a low temperature.

  • Hydrolysis: After the nitration is complete, the resulting nitroacetanilide is hydrolyzed using aqueous acid or base to remove the acetyl group and yield the nitroaniline product.[12]

DOT Script for Troubleshooting Over-Nitration

Troubleshooting_Over_Nitration Start Problem: Over-Nitration Observed Check_Temp Is Reaction Temperature Strictly Controlled? Start->Check_Temp Lower_Temp Action: Lower Temperature (e.g., use ice bath) Check_Temp->Lower_Temp No Check_Addition Is Nitrating Agent Added Slowly? Check_Temp->Check_Addition Yes Lower_Temp->Check_Addition Slow_Addition Action: Add Nitrating Agent Dropwise Check_Addition->Slow_Addition No Check_Stoichiometry Is a Large Excess of Nitric Acid Used? Check_Addition->Check_Stoichiometry Yes Slow_Addition->Check_Stoichiometry Reduce_HNO3 Action: Use a Slight Molar Excess of HNO₃ Check_Stoichiometry->Reduce_HNO3 Yes Check_Substrate Is the Substrate Highly Activated? Check_Stoichiometry->Check_Substrate No Reduce_HNO3->Check_Substrate Milder_Agent Action: Use Milder Nitrating Agent Check_Substrate->Milder_Agent Yes Protecting_Group Action: Employ a Protecting Group Strategy Check_Substrate->Protecting_Group Yes (e.g., Aniline) Success Mononitration Favored Check_Substrate->Success No Milder_Agent->Success Protecting_Group->Success

Troubleshooting Over-Nitration
Troubleshooting workflow for over-nitration.

III. Frequently Asked Questions (FAQs)

Q1: How does the electronic nature of the substituent on my aromatic ring affect the risk of over-nitration?

Substituents on the aromatic ring play a crucial role in its reactivity.

  • Activating Groups (e.g., -OH, -NH₂, -OR, -alkyl) donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. This increases the rate of nitration and significantly elevates the risk of over-nitration.[13]

  • Deactivating Groups (e.g., -NO₂, -CN, -SO₃H, -C=O, -CF₃) withdraw electron density from the ring, making it less reactive.[14][15] While this slows down the initial nitration, it also deactivates the mononitrated product, making subsequent nitrations more difficult and thus reducing the risk of over-nitration.

Q2: Can I use kinetic versus thermodynamic control to my advantage in preventing over-nitration?

Yes, understanding the principles of kinetic and thermodynamic control is key.

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control.[16][17] The product that forms fastest (the one with the lower activation energy) will be the major product. In the context of nitration, the initial mononitration almost always has a lower activation energy than the subsequent nitration of the deactivated (or less activated) product. By keeping the temperature low, you favor the kinetically controlled mononitro product.[16][18]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, favoring the most stable product, which might be a dinitro or trinitro compound.[16][17] Therefore, to prevent over-nitration, it is crucial to operate under conditions that favor kinetic control.

Q3: Are there modern, safer alternatives to the traditional mixed acid nitration?

While the mixed acid system is effective and widely used, research has focused on developing safer and more selective nitration methods.

  • Solid Acid Catalysts: Zeolites and other solid acid catalysts can offer increased safety and improved regioselectivity.[19][20] They can also simplify product purification.

  • Nitronium Salts: Stable nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), can be used in anhydrous conditions, offering high reactivity and selectivity, especially for deactivated substrates.[19]

Parameter Effect on Over-Nitration Recommended Action for Mononitration
Temperature Higher temperatures increase reaction rates, favoring over-nitration.[5]Maintain low temperatures (e.g., 0-50°C depending on substrate).[5][7]
Nitric Acid Concentration A large excess of nitric acid increases the concentration of NO₂⁺, promoting polysubstitution.Use a stoichiometric amount or a small molar excess of nitric acid.[8]
Rate of Addition Rapid addition can create localized high concentrations and temperatures.Add the nitrating agent slowly and dropwise with efficient stirring.
Substrate Reactivity Electron-donating (activating) groups increase the rate and risk of over-nitration.[13]For highly activated substrates, use milder conditions and consider protecting groups.[12]
Choice of Nitrating Agent Stronger agents (e.g., mixed acid) increase the likelihood of over-nitration.Select a milder agent (e.g., dilute HNO₃, acetyl nitrate) for sensitive substrates.[6][9]

IV. References

  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry - ACS Publications. [Link]

  • EAS-Nitration - OpenOChem Learn. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. [Link]

  • Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci - YouTube. [Link]

  • Nitration of Benzene - Chemistry Steps. [Link]

  • Why is mononitration of phenol carried out at low temperatures? - Chemistry Stack Exchange. [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate. [Link]

  • Nitration: An Overview of Recent Developments and Processes - American Chemical Society. [Link]

  • Nitration - Wikipedia. [Link]

  • Avoiding over nitration (or generally over-electrophilic substitution) - Sciencemadness Discussion Board. [Link]

  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution - Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Enantioselective Electrophilic Aromatic Nitration: A Chiral Auxiliary Approach - PubMed. [Link]

  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid - ResearchGate. [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents.

  • Kinetic & Thermodynamic Control – Foundations of Chemical and Biological Engineering I. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications. [Link]

  • Controlling temperature of nitration reactions - Google Patents.

  • Process for nitration of aromatic compounds using a non-acid type nitration process - Google Patents.

  • Nitration and aromatic reactivity - University of Birmingham. [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? - ResearchGate. [Link]

  • Nitration of Benzene and Methylbenzene - Chemistry LibreTexts. [Link]

  • What are the other nitrating mixtures other than sulphuric acid & nitric acid? - Quora. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control - Journal of Chemical Education. [Link]

  • Adiabatic process for making mononitrobenzene - Google Patents.

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Jack Westin. [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. [Link]

  • Preparation of Nitrobenzene (Nitration of benzene) - Tishk International University. [Link]

  • Process for the nitration of aromatic compounds - Google Patents.

  • m-BROMONITROBENZENE - Organic Syntheses. [Link]

  • Nitrobenzene : Preparation - YouTube. [Link]

  • Removal of non-aromatic impurities from a nitration process - Google Patents.

  • Synthesis of Nitrobenzene - Scribd. [Link]

  • Kinetic Control vs. Thermodynamic Control - YouTube. [Link]

  • Nitration - GeeksforGeeks. [Link]

  • Ipso nitration in organic synthesis - National Institutes of Health. [Link]

  • NITRATION - vpscience.org. [Link]

  • Study Material Notes on Nitration Chemistry - Unacademy. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis - Worcester Polytechnic Institute. [Link]

  • Nitration (video) | Aromatic compounds - Khan Academy. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Bromo-Methyl-Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isomeric Challenge

In the realms of pharmaceutical development and synthetic chemistry, the precise structural characterization of molecules is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituents on a chemical scaffold—often exhibit dramatically different pharmacological, toxicological, and physical properties. The bromo-methyl-nitrobenzoic acid series presents a classic and compelling case. The interplay between a halogen (Bromo), an electron-donating group (Methyl), and a potent electron-withdrawing group (Nitro) on the benzoic acid framework creates a family of isomers whose unambiguous identification is critical.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to differentiate these challenging isomers. We will move beyond mere data reporting to explore the causality behind the spectral differences, providing field-proven insights and robust, self-validating protocols for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map the molecular structure with high fidelity. The relative positions of the bromo, methyl, and nitro groups create unique electronic environments for each remaining proton and carbon on the aromatic ring, which is the key to their differentiation.

Expertise & Experience: The Causality of Chemical Shifts and Coupling

The differentiation of bromo-methyl-nitrobenzoic acid isomers via NMR hinges on two principles:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum is dictated by the electron density around the nucleus. Electron-withdrawing groups (like -NO₂ and -Br) "deshield" nearby nuclei, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (like -CH₃) "shield" nuclei, shifting them upfield (lower ppm). The carboxylic acid group (-COOH) is also strongly deshielding.

  • Spin-Spin Coupling (J): Protons on adjacent carbons interact, causing their signals to split into predictable patterns (e.g., doublets, triplets). The magnitude of this interaction, the coupling constant (J-value), provides information about the spatial relationship between the coupled protons. Protons that are ortho to each other typically have a larger J-value (7-10 Hz) than those in a meta (2-3 Hz) or para (0-1 Hz) relationship.

By analyzing the chemical shifts, integration (the number of protons a signal represents), and the coupling patterns of the aromatic protons, a definitive substitution pattern can be established.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the bromo-methyl-nitrobenzoic acid isomer.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d, or Methanol-d₄) inside a 5 mm NMR tube.

    • Scientist's Note: DMSO-d₆ is often the solvent of choice for substituted benzoic acids due to its excellent dissolving power for polar compounds and its high boiling point, which ensures sample stability. The residual proton signal of DMSO-d₆ (at ~2.50 ppm) and its carbon signal (~39.5 ppm) serve as convenient internal references.[1]

  • Instrumentation & Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in substituted aromatic systems.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using proton decoupling to produce a spectrum with single lines for each unique carbon environment. A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[1]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Data Presentation: Predicted NMR Data for Representative Isomers

The following table outlines the predicted ¹H NMR characteristics for two hypothetical isomers to illustrate the differentiation principle. Actual values may vary based on solvent and concentration.

Table 1: Comparative Predicted ¹H NMR Data

Isomer NameAromatic Proton 1Aromatic Proton 2Methyl Protons
4-Bromo-2-methyl-6-nitrobenzoic acid δ ~8.1 ppm (d, J≈2.5 Hz)δ ~7.9 ppm (d, J≈2.5 Hz)δ ~2.5 ppm (s)
RationaleThe two aromatic protons are meta to each other, resulting in small J-coupling. Both are deshielded by the adjacent nitro or bromo groups.The methyl group is a singlet as it has no adjacent protons.
2-Bromo-4-methyl-6-nitrobenzoic acid δ ~8.0 ppm (s)δ ~7.8 ppm (s)δ ~2.4 ppm (s)
RationaleThe two aromatic protons have no adjacent protons, appearing as singlets (or very finely split doublets due to 4-bond coupling). Their chemical shifts differ due to the influence of neighboring substituents.The methyl group is a singlet.

Vibrational Spectroscopy (FTIR & Raman): The Functional Group Fingerprint

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. While both methods provide information about functional groups, they are governed by different selection rules, often providing complementary data. For differentiating aromatic isomers, FTIR is particularly powerful.

Expertise & Experience: The Power of Out-of-Plane Bending

While all isomers will show characteristic absorptions for the O-H (broad, ~3300-2500 cm⁻¹) and C=O (~1700 cm⁻¹) of the carboxylic acid, and the strong asymmetric and symmetric stretches of the nitro group (~1550 and ~1350 cm⁻¹), the key to differentiation lies in the "fingerprint region" (below 1500 cm⁻¹).[3][4][5]

Specifically, the C-H out-of-plane bending vibrations between 900-675 cm⁻¹ are highly diagnostic of the substitution pattern on the benzene ring.[5][6] The number and position of adjacent hydrogen atoms on the ring dictate these vibrational modes, producing a unique pattern for each isomer. Infrared spectroscopy is a well-established and powerful tool for distinguishing between ortho-, meta-, and para-isomers based on these bands.[6][7][8]

Raman spectroscopy complements FTIR by being particularly sensitive to non-polar, symmetric vibrations, such as the C-C stretching modes of the aromatic ring.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: This is a key advantage of ATR-FTIR; minimal to no sample prep is required for solid samples.

  • Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This allows the instrument's software to subtract signals from atmospheric CO₂ and water vapor.[11]

  • Sample Analysis:

    • Place a small amount of the solid isomer powder directly onto the diamond ATR crystal.

    • Apply firm, even pressure using the built-in clamp to ensure good contact between the sample and the crystal.[12]

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[1]

Data Presentation: Key Vibrational Frequencies for Isomer Differentiation

Table 2: Comparative FTIR Data

Functional GroupWavenumber (cm⁻¹)Expected Appearance in All Isomers
O-H Stretch (Carboxylic Acid)3300 - 2500Very broad and strong absorption.[5]
C-H Stretch (Aromatic)3100 - 3000Medium to weak absorptions.
C=O Stretch (Carboxylic Acid)1760 - 1690Very strong and sharp absorption.[5]
N-O Asymmetric Stretch1550 - 1475Very strong absorption.[3]
N-O Symmetric Stretch1360 - 1290Strong absorption.[3]
C-H Out-of-Plane Bending 900 - 675 Pattern is highly dependent on the number of adjacent free hydrogens on the ring. This is the key diagnostic region. [6][8]
  • Example Differentiation: An isomer with two adjacent C-H bonds on the ring will show a strong band in a different position (e.g., ~810-750 cm⁻¹) compared to an isomer with an isolated C-H bond (e.g., ~900-860 cm⁻¹).

Visualization: General Analytical Workflow

G cluster_0 Sample Reception & Initial Checks cluster_1 Primary Structural Elucidation cluster_2 Data Analysis & Confirmation Sample Isomer Sample MS Mass Spectrometry (Confirm MW & Formula) Sample->MS NMR 1D & 2D NMR (Determine Connectivity) MS->NMR FTIR FTIR / Raman (Confirm Functional Groups & Substitution Pattern) Analysis Comparative Data Analysis NMR->Analysis FTIR->Analysis ID Unambiguous Isomer ID Analysis->ID

Caption: Integrated workflow for isomer identification.

Mass Spectrometry (MS): Confirming Identity and Composition

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. For bromo-containing compounds, MS provides an immediate and unmistakable signature.

Expertise & Experience: The Bromine Isotopic Pattern

The most critical diagnostic feature for a mono-brominated compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the mass spectrum will not show a single molecular ion peak (M⁺) but rather a pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units.[13] This pattern is a definitive confirmation of the presence of a single bromine atom.

While all bromo-methyl-nitrobenzoic acid isomers will have the same molecular weight and the same [M]⁺/[M+2]⁺ pattern, their fragmentation patterns under electron ionization (EI) may differ. The molecule fragments in predictable ways, and the relative stability of the resulting charged fragments can be influenced by the substituent positions. Common losses include the hydroxyl group (-OH), the entire carboxylic acid group (-COOH), and the nitro group (-NO₂).

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For pure, solid samples, a direct insertion probe is often used.[1]

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This knocks an electron off the molecule to form a radical cation, the molecular ion.[14]

  • Mass Analysis: The molecular ion and any fragment ions it forms are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the relative abundance of each ion, generating the mass spectrum.

Data Presentation: Expected Mass Spectrometry Data

Table 3: General Mass Spectrometry Fragmentation Data

Ionm/z Value (using ⁷⁹Br)Significance
[M]⁺ 259 Molecular Ion (with ⁷⁹Br). Will be accompanied by an M+2 peak at m/z 261.
[M - OH]⁺242Loss of the hydroxyl radical from the carboxylic acid group.
[M - NO₂]⁺213Loss of the nitro group. The stability of this fragment may vary between isomers.
[M - COOH]⁺214Loss of the entire carboxylic acid group.

Scientist's Note: The peak at 100% relative abundance is called the "base peak." It represents the most stable fragment ion formed under the experimental conditions. Differences in the base peak between isomers can be a key differentiating feature.

Visualization: Logic of Spectroscopic Deduction

G Data1 MS Data: [M]+ & [M+2]+ confirms C7H6BrNO4 Result Unambiguous Isomer Structure Data1->Result Molecular Formula Data2 FTIR Data: Confirms -COOH & -NO2 Suggests substitution pattern Data2->Result Functional Groups Data3 1H NMR Data: Shows number, environment, & connectivity of protons Data3->Result Atomic Connectivity

Caption: Convergent logic for structural elucidation.

Conclusion and Recommendations

The differentiation of bromo-methyl-nitrobenzoic acid isomers is a task that requires a multi-faceted spectroscopic approach. No single technique provides all the answers, but when used in concert, they provide an unambiguous structural assignment.

  • Mass Spectrometry should be the first step to confirm the molecular weight and the presence of a single bromine atom.

  • FTIR Spectroscopy provides a rapid and powerful method to confirm the presence of all key functional groups and gives strong initial evidence of the aromatic substitution pattern.

  • ¹H and ¹³C NMR Spectroscopy are the ultimate tools for this challenge. NMR provides the definitive, high-resolution data needed to piece together the exact connectivity of the molecule, resolving any ambiguities left by other methods.

For any research or development program, a workflow that incorporates all three techniques is essential for building a robust, self-validating system of characterization, ensuring the scientific integrity of the work.

References

  • The Royal Society of Chemistry. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available from: [Link]

  • PubMed. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Available from: [Link]

  • van Outersterp, R. V., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 145(18), 6013-6021. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link]

  • RSC Publishing. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Available from: [Link]

  • Semantic Scholar. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Available from: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

  • Beal, R. W., & Brill, T. B. (2005). Vibrational behavior of the -NO2 group in energetic compounds. Applied Spectroscopy, 59(10), 1194-202. Available from: [Link]

  • ResearchGate. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Available from: [Link]

  • ResearchGate. Vibrational Behavior of the −NO2 Group in Energetic Compounds. Available from: [Link]

  • ResearchGate. A DFT analysis of the vibrational spectra of nitrobenzene. Available from: [Link]

  • Scott, K. N. (1972). Carbon-13 Nuclear Magnetic Resonance of Biologically Important Aromatic Acids. I. Chemical Shifts of Benzoic Acid and Derivatives. Journal of the American Chemical Society, 94(24), 8564–8568. Available from: [Link]

  • Bukhshtab, M. (2004). Low Resolution Raman Spectroscopy in Undergraduate Lab. Chemical Educator, 9(5), 298-302. Available from: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

  • Smith, F. (2021). A Simple Introduction to Raman Spectral Identification of Organic Materials. Spectroscopy Online. Available from: [Link]

  • Chemistry LibreTexts. Raman Spectroscopy. Available from: [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2022). Unveiling the Molecular Secrets: A Comprehensive Review of Raman Spectroscopy in Biological Research. Biosensors, 12(11), 954. Available from: [Link]

  • PhysicsOpenLab. (2022). Raman Spectroscopy of Organic and Inorganic Molecules. Available from: [Link]

  • NIST WebBook. Benzoic acid, 3-nitro-, methyl ester. Available from: [Link]

  • NIST WebBook. Benzoic acid, 4-bromo-, methyl ester. Available from: [Link]

  • UCL Discovery. (2018). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • The Organic Chemistry Tutor. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available from: [Link]

  • Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. Available from: [Link]

  • J Michelle Leslie. (2021). Mass Spectrometry Example. YouTube. Available from: [Link]

  • ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Available from: [Link]

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A Comparative Guide to the Synthetic Routes of 6-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2-methyl-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, a methyl group, and a nitro group, provides multiple reactive sites for further chemical transformations. The strategic synthesis of this molecule is crucial for the efficient construction of novel compounds with potential biological activity.

This guide provides a comparative analysis of two plausible synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. The discussion delves into the chemical principles underpinning each route, offers detailed experimental protocols based on established methodologies, and presents a critical evaluation of their respective advantages and disadvantages.

Route 1: Electrophilic Nitration of 2-Bromo-6-methylbenzoic Acid

This approach involves the direct nitration of a pre-synthesized, disubstituted benzoic acid derivative. The success of this route is fundamentally governed by the regiochemical outcome of the electrophilic aromatic substitution reaction, which is dictated by the directing effects of the existing bromo and methyl substituents.

Chemical Rationale and Mechanistic Considerations

The nitration of an aromatic ring proceeds via the attack of a nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids. The position of this attack is influenced by the electronic properties of the substituents already present on the ring.

In the case of 2-Bromo-6-methylbenzoic acid, we have two ortho, para-directing groups: the methyl group (-CH₃), which is activating, and the bromine atom (-Br), which is deactivating. The carboxylic acid group (-COOH) is a meta-directing and deactivating group. The interplay of these directing effects, coupled with steric hindrance, will determine the final product distribution. The methyl group strongly directs ortho and para, while the bromine atom also directs ortho and para. The position ortho to the methyl group and ortho to the bromine is position 3, making it an electronically favorable site for nitration. Steric hindrance from the adjacent bulky groups might influence the reaction rate but the electronic activation from the methyl group is expected to favor substitution at this position.

Experimental Protocol

This protocol is adapted from standard nitration procedures for substituted benzoic acids.

Step 1: Synthesis of 2-Bromo-6-methylbenzoic Acid

The starting material, 2-Bromo-6-methylbenzoic acid, can be synthesized from 2-amino-6-methylbenzoic acid via a Sandmeyer reaction.

  • Materials: 2-amino-6-methylbenzoic acid, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr), Ice.

  • Procedure:

    • Dissolve 2-amino-6-methylbenzoic acid in aqueous hydrobromic acid and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to obtain 2-Bromo-6-methylbenzoic acid.

Step 2: Nitration of 2-Bromo-6-methylbenzoic Acid

  • Materials: 2-Bromo-6-methylbenzoic acid, Concentrated sulfuric acid (H₂SO₄, 98%), Concentrated nitric acid (HNO₃, 70%), Ice.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-Bromo-6-methylbenzoic acid to concentrated sulfuric acid, keeping the temperature below 20 °C with an ice bath.

    • Cool the mixture to 0-5 °C.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of 2-Bromo-6-methylbenzoic acid, ensuring the reaction temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Route 2: Oxidation of 2-Bromo-3-nitrotoluene

This alternative strategy involves the installation of the nitro and bromo groups on a toluene backbone, followed by the oxidation of the methyl group to a carboxylic acid. This approach circumvents the potential issue of isomeric mixtures during the nitration step.

Chemical Rationale and Mechanistic Considerations

The oxidation of an alkyl side chain on an aromatic ring to a carboxylic acid is a robust and widely used transformation in organic synthesis. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, are typically employed. The reaction proceeds via a benzylic radical intermediate, and the presence of a benzylic hydrogen is a prerequisite for this reaction to occur. The nitro and bromo substituents on the ring are generally stable under these oxidative conditions. The commercially available 2-Bromo-3-nitrotoluene is an ideal starting material for this route.

Experimental Protocol

This protocol is based on the well-established oxidation of substituted toluenes using potassium permanganate.

  • Materials: 2-Bromo-3-nitrotoluene, Potassium permanganate (KMnO₄), Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH), Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), Sodium bisulfite (NaHSO₃), Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-Bromo-3-nitrotoluene and a solution of sodium carbonate or sodium hydroxide in water.

    • Heat the mixture to reflux.

    • In a separate beaker, prepare a solution of potassium permanganate in water.

    • Add the KMnO₄ solution portion-wise to the refluxing mixture over a period of several hours. The purple color of the permanganate should disappear as it is consumed.

    • After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

    • Wash the MnO₂ cake with hot water.

    • Combine the filtrate and washings. If any purple color from unreacted KMnO₄ remains, add a small amount of sodium bisulfite until the solution is colorless.

    • Cool the alkaline solution in an ice bath and carefully acidify with concentrated sulfuric or hydrochloric acid until the pH is acidic (pH ~2).

    • The this compound will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization.

Comparative Analysis

FeatureRoute 1: NitrationRoute 2: Oxidation
Starting Material Availability 2-Bromo-6-methylbenzoic acid (may require synthesis)2-Bromo-3-nitrotoluene (commercially available)
Number of Steps 2 (from 2-amino-6-methylbenzoic acid)1
Key Challenge Controlling regioselectivity of nitration, potential for isomeric byproducts.Handling a strong oxidizing agent (KMnO₄) and removal of MnO₂ byproduct.
Potential Yield Moderate to good, but dependent on selectivity.Generally good to high. The oxidation of nitrotoluenes to their corresponding benzoic acids often proceeds with yields around 80%.[1]
Purification May require careful separation of isomers (e.g., fractional crystallization).Straightforward precipitation and recrystallization.
Safety Considerations Use of highly corrosive and oxidizing concentrated acids (H₂SO₄, HNO₃).Use of a strong oxidizing agent (KMnO₄), potential for exothermic reaction.
"Green" Chemistry Aspect Generates acidic waste.Generates a solid waste (MnO₂).

Visualization of Synthetic Workflows

Route1 cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Nitration A 2-Amino-6-methylbenzoic Acid B Diazotization (NaNO₂, HBr) A->B C Substitution (CuBr) B->C D 2-Bromo-6-methylbenzoic Acid C->D E Nitration (HNO₃, H₂SO₄) D->E F This compound E->F

Caption: Synthetic workflow for Route 1: Nitration of 2-Bromo-6-methylbenzoic Acid.

Route2 A 2-Bromo-3-nitrotoluene B Oxidation (KMnO₄) A->B C This compound B->C

Caption: Synthetic workflow for Route 2: Oxidation of 2-Bromo-3-nitrotoluene.

Conclusion and Recommendations

Both synthetic routes present viable pathways to this compound.

Route 2 (Oxidation) is arguably the more straightforward and reliable approach, particularly for larger-scale synthesis. The commercial availability of the starting material, 2-Bromo-3-nitrotoluene, and the high-yielding nature of the permanganate oxidation of benzylic methyl groups make this an attractive option. The primary challenges are the safe handling of the strong oxidizing agent and the management of the manganese dioxide byproduct.

Route 1 (Nitration) offers a mechanistically interesting alternative. However, its practicality is contingent on the regioselectivity of the nitration step. While electronic factors favor the desired 3-nitro isomer, the potential for the formation of other isomers cannot be discounted without experimental validation. This could necessitate challenging purification procedures, potentially lowering the overall isolated yield. This route may be more suitable for smaller-scale exploratory synthesis where the starting material, 2-Bromo-6-methylbenzoic acid, is readily available or can be synthesized without difficulty.

For researchers prioritizing efficiency, yield, and ease of purification, Route 2 is the recommended synthetic strategy . For those exploring the nuances of electrophilic aromatic substitution on highly substituted rings, Route 1 provides a valuable case study.

References

  • Organic Syntheses, Coll. Vol. 1, p.135 (1941); Vol. 2, p.97 (1922). [Link]

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.
  • "Oxidation of Organic Molecules by KMnO4". Chemistry LibreTexts. [Link]

  • "Sandmeyer Reaction". Organic Chemistry Portal. [Link]

  • Holleman, A. F. The Nitration of Toluene. Chem. Rev.1924 , 1 (2), 187-228. [Link]

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A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-2-methyl-3-nitrobenzoic Acid in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of medicinal chemistry and process development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Halogenated nitroaromatics are cornerstone intermediates, prized for their ability to undergo Nucleophilic Aromatic Substitution (SNAr) to build molecular complexity. This guide provides an in-depth, data-driven comparison of the reactivity of two closely related and highly activated substrates: 6-bromo-2-methyl-3-nitrobenzoic acid and 6-chloro-2-methyl-3-nitrobenzoic acid .

For researchers designing synthetic pathways, the choice between a bromo or chloro derivative is often non-trivial. While traditional aliphatic substitution reactions (SN1/SN2) favor bromide as a superior leaving group, the rules governing aromatic substitution are fundamentally different. This guide will dissect the mechanistic principles of the SNAr reaction, analyze the subtle electronic factors that differentiate the reactivity of these two compounds, and provide a robust experimental framework for their empirical evaluation.

Mechanistic Underpinnings: The Addition-Elimination Pathway

Aryl halides are typically resistant to nucleophilic attack due to the electron-rich nature of the benzene ring and the steric hindrance that prevents a classical SN2 backside attack.[1] However, the presence of potent electron-withdrawing groups (EWGs), such as a nitro group (-NO2), positioned ortho or para to the halogen, dramatically alters this landscape by making the aromatic ring electrophilic.[1][2][3]

The SNAr reaction proceeds via a two-step addition-elimination mechanism .[4][5]

  • Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen (the ipso-carbon). This step is energetically costly as it temporarily disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][5][6] This initial attack is almost always the rate-determining step (RDS) of the overall reaction.[2][3][7]

  • Elimination of the Leaving Group: The aromaticity is restored in a rapid subsequent step where the leaving group (halide ion) is expelled.

The crucial role of the ortho/para EWG is to stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-limiting addition step.[6][8]

Caption: The SNAr mechanism proceeds via a resonance-stabilized Meisenheimer intermediate.

Comparative Reactivity Analysis: 6-Bromo vs. 6-Chloro Derivative

In both 6-bromo- and 6-chloro-2-methyl-3-nitrobenzoic acid, the structural features are highly conducive to SNAr. The powerful electron-withdrawing nitro group is positioned ortho to the halogen, providing optimal resonance stabilization for the Meisenheimer complex. The meta carboxylic acid group also contributes an inductive withdrawing effect, further enhancing the ring's electrophilicity. The primary difference lies in the identity of the halogen at the C-6 position.

The "Element Effect": Revisiting the Role of the Leaving Group

Contrary to SN2 reactions where C-Br bond cleavage is easier than C-Cl, the leaving group ability in SNAr follows the inverted trend: F > Cl ≈ Br > I .[1][4][9] This phenomenon, known as the "element effect," is a direct consequence of the rate-determining step. Since the initial nucleophilic attack is the slow step, factors that stabilize the transition state leading to the Meisenheimer complex have the greatest influence on the reaction rate.[3][7]

The key factor here is the inductive effect of the halogen. Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale). This superior electron-withdrawing ability provides two advantages for the chloro-derivative:

  • Increased Electrophilicity: The greater inductive pull of chlorine makes the ipso-carbon (C-6) more electron-deficient and thus more susceptible to nucleophilic attack.

  • Transition State Stabilization: The higher electronegativity of chlorine helps to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.

Therefore, based on mechanistic principles, 6-chloro-2-methyl-3-nitrobenzoic acid is predicted to be slightly more reactive than this compound. The difference in reactivity is not expected to be large, as the reactivities of chloro and bromo analogs in SNAr reactions are often comparable (Cl ≈ Br).[4][9] However, the slight kinetic advantage of the chloro-compound can be significant in process optimization, potentially allowing for lower reaction temperatures or shorter reaction times.

Experimental Validation: A Comparative Kinetics Protocol

To empirically validate this theoretical prediction, a straightforward comparative kinetics experiment can be performed. The protocol below outlines a method for reacting both substrates with a model nucleophile, piperidine, and monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

Objective:

To determine and compare the second-order rate constants (k₂) for the SNAr reaction of 6-bromo- and 6-chloro-2-methyl-3-nitrobenzoic acid with piperidine in DMSO at a constant temperature.

Materials:
  • This compound

  • 6-chloro-2-methyl-3-nitrobenzoic acid

  • Piperidine (freshly distilled)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA, for HPLC mobile phase)

  • Volumetric flasks, pipettes, and syringes

  • Constant temperature bath

  • HPLC system with a C18 column and UV detector

Step-by-Step Protocol:
  • Stock Solution Preparation:

    • Accurately prepare 0.1 M stock solutions of both the 6-bromo and 6-chloro substrates in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO. Rationale: Using a pseudo-first-order condition with a large excess of the nucleophile simplifies the kinetic analysis.

  • Reaction Setup:

    • Equilibrate the substrate stock solutions, piperidine stock solution, and a flask of pure DMSO in a constant temperature bath set to 50 °C. Rationale: Maintaining a constant temperature is critical for accurate kinetic measurements.

    • To initiate the reaction, add a precise volume of the piperidine stock solution to a larger volume of the pre-heated substrate solution to achieve the desired final concentrations (e.g., 0.01 M substrate, 0.1 M piperidine). Start a stopwatch immediately.

  • Time-Point Sampling and Quenching:

    • At designated time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing a larger volume (e.g., 900 µL) of a cold acidic methanol solution (e.g., methanol with 0.1% TFA). Rationale: The acid neutralizes the basic piperidine, instantly stopping the reaction and preparing the sample for HPLC analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC, monitoring at a wavelength where both the reactant and product show strong absorbance (e.g., 254 nm).

    • Develop a gradient method (e.g., water/methanol with 0.1% TFA) that provides good separation between the starting material and the substitution product.

    • Quantify the peak area of the starting material at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the starting material concentration (ln[Aryl-X]) versus time.

    • For a pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is equal to -kobs (the observed rate constant).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [Piperidine] .

    • Repeat the entire experiment for the other halogenated substrate under identical conditions.

Workflow Figure 2: Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_stocks Prepare Stock Solutions (Substrates, Nucleophile) equilibrate Equilibrate Reagents at Constant Temp (e.g., 50°C) prep_stocks->equilibrate initiate Initiate Reaction (Mix Substrate + Nucleophile) equilibrate->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots in Acidic Methanol sampling->quench hplc Analyze Samples by HPLC quench->hplc data Plot ln[Reactant] vs. Time hplc->data calc Calculate ksub{obs} and ksub{2} data->calc

Caption: A streamlined workflow for the comparative kinetic study of SNAr reactions.

Data Presentation and Expected Outcomes

The data obtained from the experimental protocol should be summarized in a clear, tabular format to facilitate direct comparison. Based on the mechanistic principles discussed, the results are expected to show a slightly higher rate constant for the chloro-derivative.

Table 1: Representative Kinetic Data for the Reaction with Piperidine in DMSO at 50 °C

CompoundHalogen (X)kobs (s⁻¹)k₂ (M⁻¹s⁻¹)Relative Rate (kX/kBr)
6-Bromo -2-methyl-3-nitrobenzoic acidBr1.85 x 10⁻⁴1.85 x 10⁻³1.00
6-Chloro -2-methyl-3-nitrobenzoic acidCl2.41 x 10⁻⁴2.41 x 10⁻³1.30

Note: The data presented is illustrative and representative of typical outcomes for analogous SNAr reactions. Actual experimental results may vary.

The hypothetical data suggests that the 6-chloro analog reacts approximately 30% faster than its 6-bromo counterpart under these conditions. This kinetic advantage, while modest, can translate into significant improvements in a manufacturing setting, such as reduced batch times or the ability to run the reaction under milder conditions, potentially improving the impurity profile.

Conclusion and Practical Implications

This guide has established, from first principles, that in the Nucleophilic Aromatic Substitution of 2-methyl-3-nitrobenzoic acids, the halogen at the 6-position plays a key role in modulating reactivity.

  • Mechanistic Driver: The reaction rate is governed by the initial, rate-determining nucleophilic attack, not by the ease of C-X bond cleavage.

  • Reactivity Prediction: Due to the higher electronegativity and stronger inductive electron-withdrawing effect of chlorine compared to bromine, 6-chloro-2-methyl-3-nitrobenzoic acid is predicted to be the more reactive substrate.

  • Practical Impact: While both compounds are excellent SNAr substrates due to potent activation by the ortho-nitro group, the chloro-derivative offers a slight kinetic advantage. This makes it the preferred choice for synthetic chemists aiming to optimize reaction conditions, minimize energy consumption, and potentially increase throughput.

For researchers in drug development, this seemingly small difference in reactivity can influence the choice of building blocks in library synthesis or the selection of a lead candidate for process scale-up. The provided experimental protocol offers a reliable method to confirm these predictions and generate the robust data necessary to make informed decisions in any synthetic chemistry program.

References

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  • ResearchGate. (2025). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

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  • ACS Publications. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

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  • Filo. (2024). THE SNAr MECHANISM: NUCLEOPHILIC AROMATIC SUBSTITUTION BY ADDITION-ELIMINATION. Retrieved from [Link]

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  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

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The Strategic Advantage of 6-Bromo-2-methyl-3-nitrobenzoic Acid in Fragment-Based Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a potent and efficient strategy for identifying novel lead compounds. By screening low-molecular-weight fragments, FBDD offers a more thorough exploration of chemical space and often yields hits with higher ligand efficiency. This guide provides an in-depth technical comparison of 6-Bromo-2-methyl-3-nitrobenzoic acid as a strategic fragment in FBDD campaigns, evaluating its inherent advantages against alternative fragments and providing the scientific rationale for its application.

The Rationale for Fragment-Based Drug Discovery: A Paradigm of Efficiency

Fragment-Based Drug Discovery (FBDD) is a hit-identification strategy that begins with screening libraries of small, low molecular weight compounds (typically < 300 Da) against a biological target.[1] Unlike traditional high-throughput screening (HTS) which uses larger, more complex molecules, FBDD focuses on identifying weak-binding but highly efficient fragments.[2] The core principle is that these smaller fragments are more likely to fit into small pockets on the protein surface and can be more readily optimized into potent and selective drug candidates through structure-guided design.[3] This approach has proven successful in tackling challenging targets, including those previously deemed "undruggable."[4]

The FBDD workflow is an iterative process that leverages sensitive biophysical techniques to detect these weak interactions.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening Screening Hit Validation Hit Validation Biophysical Screening->Hit Validation Orthogonal Methods Structural Biology Structural Biology Hit Validation->Structural Biology Structure Determination Structure-Guided Design Structure-Guided Design Structural Biology->Structure-Guided Design Binding Mode Analysis Lead Optimization Lead Optimization Structure-Guided Design->Lead Optimization Iterative Synthesis Lead Optimization->Biophysical Screening Re-screening Analogs

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

The Unique Proposition of this compound

This compound is a substituted aromatic carboxylic acid with a molecular weight of 260.04 g/mol .[5] Its structure incorporates several key features that make it a compelling candidate for inclusion in a fragment library.

The Power of the Bromo Substituent: More Than Just a Heavy Atom

The presence of a bromine atom on a fragment offers distinct advantages, particularly in the context of X-ray crystallography, a cornerstone of structure-based drug design.[6]

  • Anomalous Scattering for Unambiguous Pose Determination: Bromine's ability to produce a strong anomalous scattering signal is invaluable for unequivocally identifying the fragment's binding location and orientation within the protein's binding site.[6] This is especially critical for weakly binding fragments where electron density maps can be ambiguous.[6] This robust phasing information provides a high-confidence starting point for subsequent structure-guided optimization.

  • Enhanced Hit Rates: Studies have shown that fragment libraries enriched with halogenated compounds, including brominated fragments, often exhibit higher hit rates in crystallographic screens compared to non-halogenated libraries.[6] This is attributed in part to the potential for halogen bonding, a non-covalent interaction between the halogen atom and a Lewis basic site on the protein, which can contribute to binding affinity.[7][8]

  • Vectors for Synthetic Elaboration: The bromine atom serves as a versatile synthetic handle. It can be readily functionalized through a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, providing clear vectors for fragment growing and linking strategies during the hit-to-lead phase.[9]

The Influence of the Nitro and Methyl Groups

The nitro and methyl groups on the benzoic acid scaffold also play crucial roles:

  • Modulation of Electronic Properties: The strongly electron-withdrawing nitro group influences the electronic distribution of the aromatic ring, which can impact binding interactions.[10] The electron-donating methyl group can provide favorable van der Waals contacts within a binding pocket.

  • Synthetic Tractability: The nitro group can be readily reduced to an amine, providing another point for chemical elaboration and the introduction of new pharmacophoric features.[9]

The Benzoic Acid Core: A Privileged Scaffold

Substituted benzoic acids are common motifs in approved drugs and are well-represented in fragment libraries.[11][12] The carboxylic acid group can act as a key hydrogen bond donor and acceptor, anchoring the fragment in the binding site.[13]

Comparative Analysis: this compound vs. Alternative Fragments

To objectively assess the value of this compound, it is essential to compare its potential performance against other classes of fragments.

Fragment ClassKey AdvantagesKey DisadvantagesRepresentative Experimental Data (Binding Affinity Range)
Brominated Benzoic Acids (e.g., this compound) - Excellent for X-ray crystallography (anomalous signal)[6]- Potential for halogen bonding, increasing hit rates[6][7]- Versatile synthetic handles for elaboration[9]- Higher molecular weight compared to non-halogenated analogs[14]- Potential for non-specific bindingmM to high µM[6][11]
Non-Halogenated Benzoic Acids - Lower molecular weight- Well-established scaffolds in medicinal chemistry[11][12]- Lacks the crystallographic advantages of brominated fragments- May have lower initial hit rates in some screensmM to high µM[11]
Non-Acidic Aromatic Fragments (e.g., substituted benzenes, pyridines) - Can probe hydrophobic pockets- Diverse range of available scaffolds- Lacks the strong anchoring potential of a carboxylic acid- May have lower initial binding affinityGenerally weaker, often in the mM range
Aliphatic/Heterocyclic Fragments (Non-aromatic) - Increased three-dimensionality (Fsp3 character)- Can access different types of binding sites- Can be more synthetically challenging to elaborate- May have fewer established synthetic routes for optimizationmM to high µM

Experimental Protocols: A Guide to Fragment Screening and Validation

A successful FBDD campaign relies on a cascade of sensitive biophysical techniques to identify and validate true fragment hits.[15][16]

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of a fragment library. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.

Step-by-Step Protocol:

  • Protein Preparation: Prepare a solution of the target protein at a final concentration of 2-5 µM in a suitable buffer.

  • Fragment Preparation: Prepare stock solutions of the fragments in DMSO (typically 100 mM). Dilute the fragments to a final screening concentration (e.g., 200 µM) in the protein buffer.

  • Assay Setup: In a 96- or 384-well PCR plate, mix the protein solution with the diluted fragment solution. Include a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded protein.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25 °C to 95 °C with a ramp rate of 1 °C/min).

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition is the Tm. A significant positive shift in Tm in the presence of a fragment indicates stabilizing binding.

Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for validating hits from primary screens and providing information about the binding site.[17][18] Protein-observed 2D ¹H-¹⁵N HSQC experiments are a gold standard for this purpose.

Step-by-Step Protocol:

  • Protein Isotope Labeling: Express and purify the target protein with ¹⁵N labeling.

  • Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein (typically 25-50 µM) in a suitable NMR buffer.

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

  • Fragment Titration: Add a small aliquot of the fragment stock solution to the protein sample and acquire another HSQC spectrum.

  • Data Analysis: Compare the spectra before and after fragment addition. Chemical shift perturbations (CSPs) of specific peaks indicate that the fragment is binding to the protein in the vicinity of those residues. The magnitude of the CSPs can be used to map the binding site.

NMR_Screening cluster_0 NMR Hit Validation 15N-Labeled Protein 15N-Labeled Protein Reference HSQC Reference HSQC 15N-Labeled Protein->Reference HSQC Add Fragment Add Fragment Reference HSQC->Add Fragment Titration HSQC Titration HSQC Add Fragment->Titration HSQC Analyze CSPs Analyze CSPs Titration HSQC->Analyze CSPs Binding Site Mapping Binding Site Mapping Analyze CSPs->Binding Site Mapping

Caption: Workflow for hit validation using protein-observed NMR spectroscopy.

Structural Characterization: X-ray Crystallography

For brominated fragments like this compound, X-ray crystallography is the method of choice for obtaining high-resolution structural information.[19][20]

Step-by-Step Protocol:

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Ligand Soaking or Co-crystallization: Introduce the fragment to the protein crystals by either soaking the crystals in a solution containing the fragment or by co-crystallizing the protein in the presence of the fragment.

  • X-ray Diffraction Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect diffraction data, including data at the bromine absorption edge to maximize the anomalous signal.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure. The anomalous difference map will clearly indicate the position of the bromine atom, facilitating the building of the fragment into the electron density.

  • Binding Mode Analysis: Analyze the refined structure to understand the specific interactions between the fragment and the protein, which will guide further optimization efforts.

Conclusion: A Strategic Choice for Structure-Guided Drug Discovery

While direct experimental data for this compound in an FBDD campaign is not yet widely published, its constituent features strongly advocate for its inclusion in fragment libraries. The strategic placement of a bromine atom provides a significant advantage for structure determination by X-ray crystallography, a critical step in the rational design of potent and selective inhibitors. The substituted benzoic acid scaffold is a well-validated starting point for drug discovery, offering multiple avenues for synthetic elaboration.

In comparison to non-halogenated or non-acidic fragments, this compound presents a compelling balance of properties that can accelerate the hit-to-lead process. Its utility is particularly pronounced in FBDD campaigns that heavily rely on structural biology to guide medicinal chemistry efforts. As the field of FBDD continues to evolve, the rational design of fragment libraries with strategically functionalized molecules like this compound will be paramount to successfully tackling the next generation of therapeutic targets.

References

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  • Identification of 4-Hydroxybenzaldehyde Schiff Base Derivatives as Novel Fungal Chitin Deacetylase Inhibitors via Pocket-Based Design and Molecular Hybridization. ACS Publications. [Link]

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  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

  • Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. PubMed Central. [Link]

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A Comparative Guide to Alternative Building Blocks for PARP Inhibitor Synthesis: Expanding the Armamentarium Against Cancer

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of cancer therapy has been significantly reshaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that exploit the concept of synthetic lethality to selectively target cancer cells with deficiencies in DNA repair mechanisms.[1] The chemical architecture of these inhibitors is central to their efficacy and safety profile. While the initial wave of approved PARP inhibitors, such as Olaparib, is built around a phthalazinone core, the scientific community is actively exploring alternative building blocks to enhance potency, improve selectivity, and overcome resistance. This guide provides an in-depth comparison of traditional versus alternative scaffolds in PARP inhibitor synthesis, supported by experimental data and detailed protocols.

The Rationale for Seeking Alternatives

The foundational structure of many first-generation PARP inhibitors mimics the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP enzymes.[2] The phthalazinone moiety, a key component of Olaparib, has proven to be a successful pharmacophore. However, the quest for novel building blocks is driven by several factors:

  • Improving Selectivity: Many current PARP inhibitors exhibit activity against both PARP-1 and PARP-2. While this dual inhibition can be beneficial, it has also been linked to hematological toxicities.[3] Designing inhibitors with high selectivity for PARP-1 may offer a better safety profile.[4]

  • Overcoming Resistance: The emergence of resistance to existing PARP inhibitors is a growing clinical challenge. Novel scaffolds can present different binding modes and potentially circumvent these resistance mechanisms.

  • Enhancing Potency and Pharmacokinetics: Alternative building blocks can lead to compounds with improved inhibitory activity (lower IC50 values) and more favorable absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]

  • Intellectual Property: The development of novel scaffolds provides an opportunity for new intellectual property in a competitive pharmaceutical landscape.

Core Scaffolds: A Head-to-Head Comparison

This guide will focus on a comparative analysis of the traditional phthalazinone scaffold with three promising alternatives: pyridopyridazinone, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline, and 1H-thieno[3,4-d]imidazole-4-carboxamide.

Traditional Building Block: The Phthalazinone Core of Olaparib

The synthesis of Olaparib's phthalazinone core has been well-established, with both medicinal chemistry and process chemistry routes developed.[7]

Synthetic Workflow for Olaparib's Core

A 2-Formylbenzoic acid C Phosphonate Intermediate A->C Reaction B Dimethylphosphite B->C E Olefin Intermediate C->E Horner-Wadsworth-Emmons D Aldehyde D->E G Phthalazinone Core E->G Hydrolysis & Cyclization F Hydrazine hydrate F->G

Caption: Synthetic pathway for the phthalazinone core of Olaparib.

Experimental Protocol: Medicinal Chemistry Route to Olaparib's Phthalazinone Core [7]

  • Phosphonate Formation: 2-Formylbenzoic acid is reacted with dimethylphosphite to yield a phosphonate intermediate.

  • Horner-Wadsworth-Emmons Reaction: The phosphonate intermediate undergoes a Horner-Wadsworth-Emmons reaction with an appropriate aldehyde to form an olefin.

  • Cyclization: The olefin intermediate is hydrolyzed with aqueous NaOH, followed by treatment with hydrazine hydrate to form the phthalazinone ring system.

This route, while effective for analogue synthesis, has prompted the development of more scalable and environmentally friendly processes.[8][9]

Alternative Building Block 1: Pyridopyridazinone

The pyridopyridazinone scaffold serves as a bioisostere of the phthalazinone nucleus, aiming to improve upon the original structure.[10]

Synthetic Workflow for Pyridopyridazinone Core

A Substituted Pyridine Derivative C Pyridopyridazinone Core A->C Cyclization B Hydrazine hydrate B->C

Caption: General synthetic scheme for the pyridopyridazinone core.

Performance Comparison

FeaturePhthalazinone (Olaparib)Pyridopyridazinone[10]
Starting Materials 2-Formylbenzoic acidSubstituted pyridine derivatives
Key Reaction Horner-Wadsworth-Emmons, CyclizationCyclization
PARP-1 IC50 ~34 nMCompound 8a: 36 nM

As demonstrated, the pyridopyridazinone-based inhibitor (compound 8a) exhibits PARP-1 inhibitory potency comparable to Olaparib, validating it as a viable alternative scaffold.[10] The synthesis can be more direct depending on the availability of the starting pyridine derivative.

Alternative Building Block 2: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline

This scaffold acts as another bioisostere of the phthalazinone motif, with studies showing promising results in terms of potency.[5]

Synthetic Workflow for Quinoxaline Core

A o-Phenylenediamine C Quinoxaline-2,3-dione A->C Condensation B Oxalic acid B->C E Sulfonyl Chloride Intermediate C->E Chlorosulfonation D Chlorosulfonic acid D->E G Sulfonohydrazide Intermediate E->G Reaction F Hydrazine hydrate F->G

Caption: Synthesis of the key sulfonohydrazide intermediate for quinoxaline-based PARP inhibitors.

Performance Comparison

FeaturePhthalazinone (Olaparib)2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline[5]
Starting Materials 2-Formylbenzoic acido-Phenylenediamine, Oxalic acid
Key Reaction Horner-Wadsworth-Emmons, CyclizationCondensation, Chlorosulfonation
PARP-1 IC50 4.40 nMCompound 5: 3.05 nM, Compound 8a: 2.31 nM

Notably, the quinoxaline-based inhibitors demonstrated superior PARP-1 inhibitory activity compared to Olaparib in the cited study.[5] The synthesis begins from readily available starting materials, offering a practical alternative.

Experimental Protocol: Synthesis of Quinoxaline-6-sulfonyl Chloride [5]

  • Condensation: o-Phenylenediamine is reacted with oxalic acid in the presence of HCl to form quinoxaline-2,3(1H,4H)-dione.

  • Chlorosulfonation: The resulting dione is treated with chlorosulfonic acid to yield the 6-sulfonyl chloride intermediate.

  • Hydrazinolysis: The sulfonyl chloride is then reacted with hydrazine hydrate to produce the key 6-sulfonohydrazide intermediate, which is further elaborated to the final inhibitors.

Alternative Building Block 3: 1H-Thieno[3,4-d]imidazole-4-carboxamide

This novel scaffold introduces a different heterocyclic system designed to interact favorably with the PARP-1 active site.[6]

Synthetic Workflow for Thienoimidazole Core

A Substituted Thiophene C Thienoimidazole Intermediate A->C Multi-step synthesis B Series of reactions E 1H-Thieno[3,4-d]imidazole-4-carboxamide C->E Amidation D CDI, Aqueous Ammonia D->E

Caption: General synthetic pathway for the 1H-thieno[3,4-d]imidazole-4-carboxamide core.

Performance Comparison

FeaturePhthalazinone (Olaparib)1H-Thieno[3,4-d]imidazole-4-carboxamide[6]
Starting Materials 2-Formylbenzoic acidSubstituted thiophene derivatives
Key Reaction Horner-Wadsworth-Emmons, CyclizationMulti-step heterocycle formation, Amidation
PARP-1 IC50 ~0.01 µM (in the study)Compound 16l: 0.043 µM
Cytotoxicity (Normal Cells) HighLower for some analogues (e.g., 16j, 16l)

The thienoimidazole-based inhibitors, while slightly less potent in terms of PARP-1 inhibition in this particular study, showed a significant advantage in having lower cytotoxicity towards normal human cells, suggesting a potentially improved therapeutic window.[6]

Experimental Protocol: Synthesis of 2-Phenyl-1H-thieno[3,4-d]imidazole-4-carboxamide (16a) [6]

  • Activation: The precursor carboxylic acid (Compound 15a) is activated with 1,1'-Carbonyldiimidazole (CDI) in DMF.

  • Amidation: The activated intermediate is then reacted with aqueous ammonia to form the final carboxamide product.

Conclusion and Future Perspectives

The exploration of alternative building blocks for PARP inhibitor synthesis is a vibrant and crucial area of research. While the phthalazinone core has laid a strong foundation, novel scaffolds such as pyridopyridazinone, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline, and 1H-thieno[3,4-d]imidazole-4-carboxamide have demonstrated comparable or even superior performance in terms of potency and, in some cases, safety profiles.

The choice of building block has profound implications for the entire drug discovery and development process, from the feasibility and efficiency of the synthesis to the biological activity and therapeutic index of the final compound. As our understanding of the structure-activity relationships of PARP inhibitors deepens, we can expect the emergence of next-generation inhibitors with even greater efficacy and selectivity, offering new hope for patients with a wide range of cancers.

References

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  • Wang, L., et al. (2015). Design, synthesis and biological evaluation of pyridazino[3,4,5-de]quinazolin-3(2H)-one as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(11), 2340-2344. [Link]

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The Unseen Architecture: A Comparative Guide to the Structural Validation of 6-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is the very foundation of its function. For a compound like 6-Bromo-2-methyl-3-nitrobenzoic acid, a bespoke building block in medicinal chemistry, an unambiguous structural assignment is paramount. It dictates reactivity, informs biological activity, and ensures the integrity of subsequent research.

While single-crystal X-ray crystallography stands as the unequivocal gold standard for determining molecular structure, its application is contingent on the formation of high-quality crystals—a process that can be both an art and a significant bottleneck.[1] This guide provides a comprehensive framework for the structural validation of this compound. It presents the theoretical ideal—a complete X-ray crystallographic workflow—and contrasts it with the practical application of synergistic spectroscopic techniques. This comparative approach is designed to equip researchers with the knowledge to confidently assign and defend a molecular structure, even in the absence of a definitive crystal structure.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, direct glimpse into the atomic arrangement of a molecule in the solid state, revealing precise bond lengths, angles, and intermolecular interactions.[2] Although a public crystal structure for this compound is not currently available, the following protocol outlines the definitive process for its structural elucidation.

Experimental Protocol: X-ray Crystallography

1. Crystal Growth: The Foundation of Diffraction

The journey to a crystal structure begins with the meticulous growth of a high-quality single crystal.[3][4] The purity of the compound is critical; impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.[5]

  • Method 1: Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The container is covered in a way that allows for slow solvent evaporation over several days, promoting the gradual formation of well-ordered crystals.[4][6]

  • Method 2: Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization.[3]

  • Method 3: Slow Cooling: A saturated solution is prepared at an elevated temperature and allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[6]

Solvent selection is a critical, often empirical, step. A good starting point for this compound would be polar solvents like ethanol, methanol, or ethyl acetate, or a mixture of a polar solvent with a less polar co-solvent like hexane or toluene.

2. Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and subjected to a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined, and an initial electron density map is generated. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure.

A Synergistic Approach: Spectroscopic Validation

In the absence of a crystal structure, a combination of spectroscopic techniques is indispensable for robust structural validation. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.[7]

Predicted ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Singlet1H-COOH
~8.0-8.2Doublet1HAr-H
~7.8-8.0Doublet1HAr-H
~2.5Singlet3H-CH₃

Predicted ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm)Assignment
~165-170-COOH
~120-150Aromatic Carbons
~20-CH₃

Interpretation:

  • The downfield singlet in the ¹H NMR spectrum around 12 ppm is characteristic of a carboxylic acid proton.[8][9]

  • The aromatic region (around 7-8 ppm) will show signals corresponding to the two protons on the benzene ring.[10] Their splitting pattern will provide information about their relative positions.

  • A singlet around 2.5 ppm integrating to three protons is indicative of the methyl group.

  • The ¹³C NMR spectrum will show a signal for the carboxylic carbon around 165-185 ppm and signals for the aromatic carbons in the 120-150 ppm range.[9][11]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.[12]

Expected IR Absorption Bands for this compound:

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3300-2500 (very broad)O-H StretchCarboxylic Acid
~1700C=O StretchCarboxylic Acid
~1530 and ~1350Asymmetric & Symmetric NO₂ StretchNitro Group
~1600 and ~1475C=C StretchAromatic Ring
Below 800C-Br StretchBromo Group

Interpretation:

  • A very broad absorption in the 3300-2500 cm⁻¹ range is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[8][13]

  • A strong C=O stretch will appear around 1700 cm⁻¹.[13]

  • Two distinct absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the nitro group.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Expected Mass Spectrometry Data for this compound:

  • Molecular Formula: C₈H₆BrNO₄

  • Molecular Weight: 260.04 g/mol

  • Key Fragmentation Pathways: In negative ion mode, decarboxylation (loss of CO₂) is a common fragmentation pathway for benzoic acids.[14] Other expected fragments would result from the loss of the nitro group (NO₂) or bromine.

Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous, definitive structure determination.[15]Requires high-quality single crystals, which can be difficult to grow; provides solid-state structure which may differ from solution conformation.[1]
NMR Spectroscopy Carbon-hydrogen framework, connectivity, chemical environment of nuclei.Provides detailed structural information in solution; non-destructive.Does not provide bond lengths or angles directly; complex spectra can be difficult to interpret fully.[7]
IR Spectroscopy Presence of functional groups.Fast, simple, and requires small sample amounts.[16]Provides limited information on the overall molecular structure; interpretation can be ambiguous.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula confirmation.Does not provide information on stereochemistry or connectivity of isomers.

Visualizing the Workflow

experimental_workflow cluster_xray X-ray Crystallography Workflow cluster_spectroscopy Spectroscopic Validation Workflow crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) data_collection Data Collection (X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Definitive 3D Structure structure_solution->final_structure nmr NMR Spectroscopy (¹H, ¹³C) data_integration Data Integration & Interpretation nmr->data_integration ir IR Spectroscopy ir->data_integration ms Mass Spectrometry ms->data_integration proposed_structure Proposed Structure data_integration->proposed_structure compound This compound compound->crystal_growth Ideal Path compound->nmr Practical Path compound->ir Practical Path compound->ms Practical Path

Caption: Comparative workflows for structural validation.

Conclusion

The structural validation of a molecule like this compound is a critical exercise in ensuring the reliability and reproducibility of scientific research. While single-crystal X-ray crystallography remains the undisputed gold standard, its practical limitations necessitate a robust, multi-technique approach. By synergistically employing NMR, IR, and Mass Spectrometry, researchers can build a compelling and self-validating case for the structure of a molecule. This guide provides the foundational protocols and comparative insights to navigate this process with confidence, ensuring that the unseen architecture of a molecule is brought to light with scientific rigor.

References

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Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Analysis of 6-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and chemical synthesis, the precise structural characterization of novel compounds is not merely a procedural step but the bedrock of innovation and safety. 6-Bromo-2-methyl-3-nitrobenzoic acid, a substituted benzoic acid derivative with the molecular formula C₈H₆BrNO₄ and a molecular weight of approximately 260.04 g/mol , serves as a crucial intermediate in the synthesis of various biologically active molecules.[1][2] Its multifaceted structure, featuring a carboxylic acid, a bromine atom, a methyl group, and a nitro group on an aromatic ring, presents a unique analytical challenge and opportunity. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of this compound, offering researchers, scientists, and drug development professionals a practical framework for its characterization.

Mass spectrometry is an indispensable analytical technique in drug discovery and development, offering unparalleled sensitivity and specificity for the identification and quantification of compounds and their metabolites.[3][4][5] The choice of ionization technique is paramount, as it dictates the extent of fragmentation and, consequently, the structural information that can be gleaned. This guide will explore the fragmentation pathways of this compound under two common ionization regimes: the high-energy Electron Ionization (EI) and the gentler Electrospray Ionization (ESI).

Principles of Ionization and Fragmentation in Context

The fragmentation of a molecule in a mass spectrometer is a highly reproducible process that yields a unique "fingerprint," allowing for its identification.[3] For a molecule like this compound, the fragmentation pattern is a composite of the characteristic losses associated with its distinct functional groups.

Electron Ionization (EI): The Hard Fragmentation Approach

EI is a classic, robust ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[6] This energetic interaction often leads to extensive fragmentation, providing a wealth of structural information.[6] For aromatic compounds, the molecular ion peak is often observed due to the stability of the aromatic ring.[7] However, the presence of labile functional groups will dictate the subsequent fragmentation cascade.

Electrospray Ionization (ESI): The Soft Ionization Alternative

In contrast, ESI is a soft ionization technique that generates ions from a solution, making it ideal for polar and thermally labile molecules.[5][8] It is frequently coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.[9] ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation in a controlled manner.

Experimental Protocols

To obtain high-quality mass spectra of this compound, the following experimental protocols are recommended:

Sample Preparation

A stock solution of this compound (1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. For LC-MS analysis, further dilution to a concentration range of 1-10 µg/mL is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Due to the low volatility of benzoic acids, derivatization is often necessary for GC-MS analysis.[10] Esterification to the methyl ester is a common approach.

  • Derivatization: React the sample with a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) following established protocols.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to ensure good separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-350.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in both positive and negative ion modes.

    • Full Scan (MS1): Scan a relevant m/z range to identify the precursor ion.

    • Product Ion Scan (MS/MS): Select the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectra and Fragmentation Analysis

Based on the known fragmentation patterns of aromatic nitro compounds, carboxylic acids, and halogenated compounds, we can predict the key fragments of this compound.[7][11] The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion peak at m/z 259/261 is expected to be observed. Key fragmentation pathways are likely to include:

  • Loss of a hydroxyl radical (-OH): [M - 17]⁺ → m/z 242/244

  • Loss of a nitro group (-NO₂): [M - 46]⁺ → m/z 213/215

  • Loss of a carboxyl group (-COOH): [M - 45]⁺ → m/z 214/216

  • Decarboxylation followed by loss of bromine (-CO₂ and -Br): [M - 44 - 79/81]⁺

  • Loss of a methyl radical (-CH₃): [M - 15]⁺ → m/z 244/246

The following diagram illustrates the predicted EI fragmentation pathway:

EI_Fragmentation M [C₈H₆BrNO₄]⁺ m/z 259/261 F1 [C₈H₅BrNO₃]⁺ m/z 242/244 M->F1 -OH F2 [C₈H₆BrO₂]⁺ m/z 213/215 M->F2 -NO₂ F3 [C₇H₆BrNO₂]⁺ m/z 214/216 M->F3 -COOH F5 [C₇H₃BrNO₄]⁺ m/z 244/246 M->F5 -CH₃ F4 [C₇H₅NO₂]⁺ m/z 135 F3->F4 -Br ESI_Fragmentation MH [C₈H₅BrNO₄]⁻ m/z 258/260 F1 [C₇H₅BrNO₂]⁻ m/z 214/216 MH->F1 -CO₂ F2 [C₈H₅BrO₂]⁻ m/z 212/214 MH->F2 -NO₂

Caption: Predicted ESI-MS/MS Fragmentation (Negative Ion Mode).

Comparative Analysis of Techniques

The choice between EI and ESI for the analysis of this compound depends on the analytical goal.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron bombardmentIon formation from solution
Fragmentation Extensive, "hard" ionizationMinimal, "soft" ionization
Molecular Ion Often visible, but can be weakStrong [M+H]⁺ or [M-H]⁻
Structural Information Rich fragmentation provides detailed structural cluesControlled fragmentation via MS/MS
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)
Sample Requirements Volatile or derivatized samplesSoluble samples
Best For Structure elucidation of pure, volatile compoundsAnalysis of complex mixtures, polar and non-volatile compounds

In practice, a combined approach utilizing both techniques provides the most comprehensive characterization. LC-ESI-MS/MS is invaluable for identifying and quantifying the compound in complex matrices, such as in drug metabolism studies. [4]GC-EI-MS, after derivatization, can offer a detailed fragmentation pattern that serves as a confirmatory fingerprint.

Conclusion

The mass spectrometric analysis of this compound is a nuanced process where the choice of ionization technique dictates the nature and extent of the data obtained. Electron Ionization provides a detailed fragmentation fingerprint ideal for structural confirmation of the pure substance, while Electrospray Ionization coupled with tandem mass spectrometry offers a sensitive and specific method for its analysis in complex environments, crucial for applications in drug development and metabolic studies. By understanding the fundamental principles of fragmentation and selecting the appropriate analytical strategy, researchers can confidently characterize this important synthetic intermediate, paving the way for its successful application in the synthesis of novel therapeutic agents.

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comparative study of halogenated nitrobenzoic acids in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

< A Comparative Study of Halogenated Nitrobenzoic Acids in Cross-Coupling Reactions

Introduction

Halogenated nitrobenzoic acids are foundational building blocks in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Their utility is largely realized through palladium-catalyzed cross-coupling reactions, which provide a powerful means for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide offers a comparative analysis of iodo-, bromo-, and chloro-nitrobenzoic acids in three seminal cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck-Mizoroki coupling, and the Buchwald-Hartwig amination. By understanding the inherent reactivity differences dictated by the halogen substituent, researchers can make more informed decisions in reaction design and optimization.

The Halogen Effect: A Fundamental Overview of Reactivity

The choice of halogen on the nitrobenzoic acid scaffold is a critical parameter that governs reactivity in cross-coupling reactions. The generally accepted trend for reactivity is Iodo > Bromo > Chloro , a direct consequence of the carbon-halogen (C-X) bond dissociation energy (BDE).[1]

The C-X bond must be cleaved in the rate-determining oxidative addition step of most cross-coupling catalytic cycles.[2] The bond dissociation energies for aryl halides follow the trend: Ar-F > Ar-Cl > Ar-Br > Ar-I.[1] The weaker C-I bond requires less energy to break, facilitating a faster oxidative addition compared to the stronger C-Cl bond.[1] This fundamental principle explains why iodo- and bromo-derivatives are typically more reactive than their chloro counterparts.[1]

Furthermore, the presence of the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups on the aromatic ring renders the aryl halide electron-deficient. This electronic property generally accelerates the rate of oxidative addition to the electron-rich Pd(0) catalyst, making these substrates highly suitable for cross-coupling.[3] However, these functional groups can also introduce challenges, such as potential side reactions or the need for careful base selection, which will be discussed in the context of each specific reaction.

Comparative Analysis in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, couples an organohalide with a boronic acid or its ester derivative. The reactivity of halogenated nitrobenzoic acids in this transformation directly reflects the C-X bond strength.

Reactivity Comparison

Iodo- and bromo-nitrobenzoic acids are highly effective substrates in Suzuki-Miyaura couplings, often proceeding to high yields under relatively mild conditions. In contrast, chloro-nitrobenzoic acids are significantly less reactive and historically required harsh conditions. However, the advent of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) and N-heterocyclic carbene (NHC) ligands has enabled the efficient coupling of these more economical chloro-substrates.[4]

Aryl Halide (Ar-X)Typical Catalyst/LigandBaseSolventTemp (°C)Yield (%)
4-Iodo-3-nitrobenzoic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80>95
4-Bromo-3-nitrobenzoic acidPd₂(dba)₃ / XPhosK₂CO₃Toluene10090-95
4-Chloro-3-nitrobenzoic acidPd(OAc)₂ / RuPhosCs₂CO₃Dioxane110-12080-90
This table presents representative data compiled from typical outcomes in Suzuki-Miyaura reactions. Actual results will vary based on specific substrates and precisely optimized conditions.
Mechanistic Insights: The Catalytic Cycle

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species.[5] This is often the rate-limiting step, and its efficiency is highly dependent on the halogen. Following oxidative addition, transmetalation with the boronic acid (activated by a base) occurs, and the cycle concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Ar-X Ar-X (Halogenated Nitrobenzoic Acid) Ar-Pd(II)-X Ar-Pd(II)-X(L)₂ Ar-X->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)-R(L)₂ Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Pd(0) Pd(0)L₂ Ar-Pd(II)-R->Pd(0) Reductive Elimination Ar-R Ar-R (Coupled Product) Ar-Pd(II)-R->Ar-R Pd(0)->Ar-Pd(II)-X Boronic_Acid R-B(OR)₂ + Base Boronic_Acid->Ar-Pd(II)-R

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid

This protocol provides a general starting point and should be optimized for specific substrates.[6]

  • Preparation: To an oven-dried reaction vessel, add 2-bromobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and a suitable base such as K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the appropriate ligand (e.g., SPhos, 2-4 mol%).[7]

  • Solvent & Degassing: Add an anhydrous, aprotic solvent like dioxane or toluene. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography or recrystallization.

Comparative Analysis in Heck-Mizoroki Coupling

The Heck reaction forms a C-C bond by coupling an organohalide with an alkene.[8] The reactivity trends of halogenated nitrobenzoic acids in the Heck reaction are similar to those in the Suzuki coupling, with reactivity decreasing from iodo to chloro derivatives.

Reactivity Comparison

Aryl iodides and bromides are standard substrates for the Heck reaction. Aryl chlorides, including chloronitrobenzoic acids, are more challenging due to the strength of the C-Cl bond and require more active catalytic systems, higher temperatures, and often specialized ligands to achieve good yields.[4][9]

Aryl Halide (Ar-X)AlkeneCatalystBaseSolventTemp (°C)Yield (%)
4-Iodo-3-nitrobenzoic acidn-Butyl AcrylatePd(OAc)₂Et₃NDMF100>90
4-Bromo-3-nitrobenzoic acidStyrenePd(OAc)₂ / P(o-tol)₃K₂CO₃NMP12085-95
4-Chloro-3-nitrobenzoic acidn-Butyl AcrylatePd₂(dba)₃ / cataCXium® AK₃PO₄Dioxane14075-85
This table presents representative data.[4][10][11] Actual results will vary based on specific substrates and precisely optimized conditions.
Mechanistic Insights: The Catalytic Cycle

The Heck reaction cycle involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Aryl-Pd bond.[12] A subsequent β-hydride elimination step releases the substituted alkene product and forms a palladium-hydride species. Finally, base-mediated regeneration of the Pd(0) catalyst completes the cycle.[12]

Heck_Mizoroki_Cycle cluster_cycle Heck-Mizoroki Catalytic Cycle Ar-X Ar-X (Halogenated Nitrobenzoic Acid) Ar-Pd(II)-X Ar-Pd(II)-X(L)₂ Ar-X->Ar-Pd(II)-X Oxidative Addition Alkene_Complex Alkene Coordination Ar-Pd(II)-X->Alkene_Complex Migratory_Insertion Migratory Insertion Product Alkene_Complex->Migratory_Insertion Migratory Insertion Pd(0) Pd(0)L₂ Migratory_Insertion->Pd(0) Product Substituted Alkene Migratory_Insertion->Product β-Hydride Elimination Pd(0)->Ar-Pd(II)-X Alkene Alkene Alkene->Alkene_Complex Base Base Base->Pd(0) Catalyst Regeneration Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Ar-X Ar-X (Halogenated Nitrobenzoic Acid) Ar-Pd(II)-X Ar-Pd(II)-X(L)₂ Ar-X->Ar-Pd(II)-X Oxidative Addition Amide_Complex [Ar-Pd(II)-NR¹R²(L)] Ar-Pd(II)-X->Amide_Complex Amine Coordination & Deprotonation Pd(0) Pd(0)L₂ Amide_Complex->Pd(0) Reductive Elimination Product Ar-NR¹R² (Aryl Amine) Amide_Complex->Product Pd(0)->Ar-Pd(II)-X Amine HNR¹R² + Base Amine->Amide_Complex

Sources

A Senior Application Scientist's Guide to Purity Assessment of 6-Bromo-2-methyl-3-nitrobenzoic Acid via Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and reproducibility. 6-Bromo-2-methyl-3-nitrobenzoic acid is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs), including novel therapeutics like quinazolinone-2-carboxamide derivatives investigated as antimalarial agents[1]. Its molecular structure, featuring a carboxylic acid, a nitro group, and a bromine atom, provides multiple reactive sites for constructing intricate molecular architectures[1][2].

The presence of impurities—such as unreacted starting materials, by-products from synthesis, or residual solvents—can have profound consequences. These contaminants can alter reaction kinetics, generate toxic metabolites, or compromise the stability and therapeutic window of the final API. Therefore, a robust, reliable, and accessible method for purity assessment is paramount. This guide provides an in-depth analysis of melting point determination as a primary technique for evaluating the purity of this compound, comparing its utility against other common analytical methods.

The Science of Melting Point Depression: A Thermodynamic Perspective

A pure, crystalline solid possesses a highly ordered, three-dimensional lattice structure. The energy required to overcome the intermolecular forces holding this lattice together is specific and consistent, resulting in a sharp, well-defined melting point, typically occurring over a narrow range of 0.5–1.0°C.

However, when an impurity is introduced into this crystal lattice, it disrupts the uniform structure, creating defects[3]. This disruption weakens the overall intermolecular forces. From a thermodynamic standpoint, an impure solid has a higher entropy (greater disorder) than a pure solid. This increased entropy in the impure system leads to a smaller change in entropy (ΔS) upon melting. According to the Gibbs free energy equation for a phase transition at equilibrium (ΔG = ΔH - TΔS = 0), a smaller ΔS necessitates a lower melting temperature (T) to achieve the phase change[4][5].

This phenomenon, known as melting point depression , manifests in two observable ways:

  • A Lowering of the Melting Point: Less thermal energy is needed to break the weakened lattice structure[3][6].

  • A Broadening of the Melting Range: Different regions within the solid will have varying concentrations of the impurity, causing melting to occur progressively over a wider temperature range rather than at a single, sharp point[3].

Therefore, the melting point range serves as a sensitive and immediate indicator of purity[7][8][9]. A sharp melting range close to the literature value for a pure standard suggests high purity, while a depressed and broad range is a clear indication of contamination[9].

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis Calibrate Instrument Calibration (USP Standards) Prepare Sample Preparation (Dry & Pulverize) Calibrate->Prepare Load Capillary Loading (2-3 mm height) Prepare->Load Heat_Fast Rapid Heating to ~15°C below expected Tₘ Load->Heat_Fast Heat_Slow Slow Heating (1-2°C / min) Heat_Fast->Heat_Slow Observe Observe & Record Range (T1: First drop, T2: All liquid) Heat_Slow->Observe Compare Compare Observed Range to Reference Value Observe->Compare Purity Assess Purity (Sharp/Broad, Depressed/Normal) Compare->Purity

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Bromo-2-methyl-3-nitrobenzoic acid. As a halogenated nitroaromatic compound, it requires classification and handling as regulated hazardous waste. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures mitigate risks, protect the environment, and adhere to regulatory standards. The protocols described herein are based on established principles of laboratory safety and hazardous waste management.

Hazard Identification and Immediate Safety Precautions

Before handling or preparing for disposal, it is crucial to understand the inherent hazards of this compound. While a specific Safety Data Sheet (SDS) for this exact CAS number (1207341-14-7) is not widely available, data from structurally similar compounds, such as other brominated and nitrated benzoic acids, allow for a reliable hazard assessment. These compounds are consistently identified as irritants and are harmful if ingested[1][2][3].

Causality of Hazards: The molecule's functional groups—a bromine atom, a nitro group, and a carboxylic acid—dictate its reactivity and toxicological profile. The nitro and carboxyl groups are electron-withdrawing, contributing to the compound's reactivity, while the halogenated aromatic structure places it in a specific category for environmental and health consideration.

Hazard and Safety Summary Table
ParameterInformation & GuidanceSupporting Sources
Chemical Classification Halogenated Organic Solid Waste.[4][5]
Primary Hazards Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2][3][6]
Required PPE Chemical safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Handle only in a well-ventilated area or chemical fume hood.[2][3][7][8]
First Aid (Exposure) Eyes: Immediately rinse with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Rinse mouth with water. Do not induce vomiting. Inhalation: Move person into fresh air. Seek medical attention if symptoms persist.[1][7][9]

Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with correct waste characterization. This is not merely a bureaucratic step; it is the foundation of safe chemical waste management, preventing dangerous reactions and ensuring the waste is sent to a facility capable of handling it.

This compound must be classified as Halogenated Organic Solid Waste .

  • Why "Halogenated"? The presence of the bromine atom classifies it as a halogenated compound. Halogenated and non-halogenated waste streams are typically incinerated under different conditions and at different costs. Mixing them complicates disposal and increases costs[10][11].

  • Why "Organic"? It is a carbon-based molecule.

  • Why "Solid"? The compound is a solid at room temperature[12].

Segregation Protocol

To ensure safety and compliance, your waste container for this compound must be kept separate from the following:

  • Non-Halogenated Organic Solvents and Solids: Combining these streams makes the entire volume more expensive to dispose of as halogenated waste[10].

  • Strong Acids and Bases: While it is a benzoic acid derivative, mixing it with other strong acids or bases could initiate an unintended chemical reaction[8].

  • Aqueous Waste: Do not dispose of this solid in aqueous waste containers.

  • Oxidizing Agents: To prevent potentially violent reactions.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of this compound. The key is meticulous documentation and adherence to your institution's specific guidelines.

Step 1: Container Selection

  • Select a waste container that is chemically compatible (e.g., high-density polyethylene or glass), in good condition, and has a secure, leak-proof lid.

  • The container must be designated for Halogenated Organic Solids . Your institution's Environmental Health & Safety (EHS) department will typically provide pre-labeled containers[11].

Step 2: Waste Accumulation

  • Carefully place the solid waste into the designated container. If transferring powder, use a funnel or other tools to prevent the exterior of the container from becoming contaminated.

  • Do not fill the container beyond 90% of its capacity to prevent over-pressurization or spills[13].

  • Keep the container closed at all times, except when adding waste[13].

Step 3: Labeling

  • Proper labeling is a regulatory requirement and is critical for safety. The label must be accurate and legible.

  • Affix a hazardous waste label provided by your EHS office to the container.

  • Fill out the label completely, including:

    • The full chemical name: "this compound". Do not use abbreviations.

    • The approximate quantity of the waste.

    • The date accumulation started.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.

  • The SAA should be in a secondary containment bin to catch any potential leaks.

  • Ensure the storage location is away from incompatible materials as outlined in the segregation protocol.

Step 5: Arranging for Disposal

  • Once the container is full or you have no more of this waste to discard, submit a chemical waste pickup request to your institution's EHS department.

  • Follow their specific procedures for scheduling a pickup. Never attempt to transport the waste yourself or use a commercial courier. Disposal must be handled by a licensed hazardous waste contractor[14][15].

Disposal Workflow Diagram

G start Waste Generated (this compound) characterize 1. Characterize Waste (Halogenated Organic Solid) start->characterize Begin Protocol segregate 2. Segregate (Keep separate from non-halogenated waste, bases, acids) characterize->segregate package 3. Package & Label (Use designated, sealed, and fully labeled container) segregate->package store 4. Store Safely (In Satellite Accumulation Area with secondary containment) package->store request 5. Request Pickup (Contact institutional EHS for disposal) store->request end Compliant Disposal request->end Handled by Professionals

Caption: Decision workflow for compliant chemical waste disposal.

Spill Management Protocol

Accidents can happen, and a clear plan for spill cleanup is essential for laboratory safety.

Step 1: Evacuate and Alert

  • Alert personnel in the immediate area of the spill.

  • If the spill is large or you feel it is unsafe to clean up, evacuate the area and contact your institution's EHS emergency line.

Step 2: Secure the Area and Don PPE

  • If the spill is small and manageable, ensure the area is well-ventilated (e.g., in a chemical fume hood).

  • Don the appropriate PPE: two pairs of nitrile gloves, safety goggles, and a lab coat.

Step 3: Cleanup

  • For a solid spill, avoid generating dust[16].

  • Gently cover the spill with an absorbent material from a chemical spill kit.

  • Carefully sweep up the spilled solid and absorbent material using a scoop or brush[2][17].

  • Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste bag or container.

Step 4: Final Disposal

  • Seal the container with the spill cleanup materials.

  • Label it clearly as "Spill Debris containing this compound."

  • Request a hazardous waste pickup for this material.

Regulatory Context

The disposal of halogenated organic compounds is regulated under frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA)[18]. These regulations prohibit the land disposal of untreated halogenated organic compounds and mandate specific treatment methods, typically high-temperature incineration, to ensure their complete destruction[10][19]. Adhering to the protocol in this guide ensures compliance with these foundational environmental laws.

References

  • 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Loba Chemie. (2015). Available at: [Link]

  • Safety Data Sheet: 3-Nitrobenzoic acid. Carl ROTH. Available at: [Link]

  • 3-NITRO BENZOIC ACID (FOR SYNTHESIS) Safety Data Sheet. Suvchem Laboratory Chemicals. Available at: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. (1983). Available at: [Link]

  • 6-Bromo-3-methoxy-2-nitrobenzoic acid | C8H6BrNO5 | CID 14631586. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Other Disposal Guidance | I-WASTE DST. U.S. Environmental Protection Agency. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: 40 CFR Part 268. Available at: [Link]

  • Hazardous Waste Reduction Guidance. University of Wisconsin-Madison Environmental Health and Safety. Available at: [Link]

  • Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse. Available at: [Link]

  • Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes. U.S. Environmental Protection Agency. (2025). Available at: [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2-methyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 6-Bromo-2-methyl-3-nitrobenzoic acid, a compound utilized in specialized synthetic chemistry applications. As drug development professionals and researchers, our primary responsibility extends beyond achieving novel results to ensuring a culture of uncompromising safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action taken in the laboratory is deliberate, informed, and safe.

Hazard Assessment and Risk Analysis

This compound, like many halogenated nitroaromatic compounds, must be handled with care. While specific toxicological data for this exact molecule is limited, a thorough analysis of structurally similar compounds allows for a robust and conservative hazard assessment. The primary risks are associated with its irritant properties.[1][2][3][4]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for our assessment. Based on analogous compounds, the following classifications are anticipated:

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation!Warning H315: Causes skin irritation.[1][2][4]
Serious Eye Damage/Irritation!Warning H319: Causes serious eye irritation.[1][2][4]
Specific Target Organ Toxicity (Single Exposure)!Warning H335: May cause respiratory irritation.[1][2][4]
Acute Toxicity (Oral)!Warning H302: Harmful if swallowed.[4][5]

This assessment dictates that our primary safety objective is to prevent contact with skin, eyes, and the respiratory system through the diligent use of Personal Protective Equipment (PPE).

The Core Ensemble: Selecting Your Personal Protective Equipment

The selection of PPE is not a matter of routine; it is a direct response to the specific hazards presented by a chemical.[6] The following ensemble is mandatory for handling this compound.

Eye and Face Protection: The First Line of Defense

The H319 classification, "Causes serious eye irritation," demands robust protection.[2][4] Standard safety glasses are insufficient.

  • Mandatory: Wear tight-sealing chemical safety goggles that conform to the ANSI Z87.1 standard.[7]

  • Causality: The compound is a solid powder that can easily become airborne during handling. Goggles provide a 360-degree seal around the eyes, preventing particulates from entering. In situations with a significant risk of splashing or dust generation (e.g., large-scale reactions or transfers), a face shield should be worn in addition to safety goggles.[6][7][8]

Skin and Body Protection: An Impermeable Barrier

Direct contact with the skin can lead to irritation (H315).[2][4] Therefore, comprehensive skin protection is critical.

  • Gloves: Chemical-resistant gloves are required. Disposable nitrile gloves provide adequate protection for incidental contact.[7] For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or Silver Shield® may be more appropriate.[9] Always inspect gloves for tears or punctures before use and remove them without touching the outer surface.[10]

  • Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect street clothes and underlying skin.[7]

  • Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[7][10] Perforated shoes or sandals are strictly prohibited in the laboratory.[10]

Respiratory Protection: Ensuring Clean Air

Inhalation of airborne dust may cause respiratory irritation (H335).[2][4] The primary method of control is through engineering solutions.

  • Primary Control: All handling of solid this compound (e.g., weighing, transferring) must be conducted within a certified chemical fume hood to minimize the inhalation of airborne particulates.[11]

  • Secondary Control: If engineering controls are not feasible or as a supplementary precaution during spill cleanup, respiratory protection is necessary. A NIOSH-approved N95 disposable respirator is suitable for filtering particulates.[6] For higher concentrations or as dictated by your institution's safety office, a half-face or full-face respirator with appropriate cartridges may be required.[6][12]

Logical Framework for PPE Selection

The following diagram outlines the decision-making process for ensuring adequate protection when working with this compound.

PPE_Decision_Workflow start Start: Handling This compound? fume_hood Is a certified chemical fume hood available and operational? start->fume_hood use_hood YES: Perform all manipulations in the fume hood. fume_hood->use_hood Yes no_hood NO: Cease work. Consult EHS. Respirator required. fume_hood->no_hood No base_ppe Don Base PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat use_hood->base_ppe spill_risk Is there a significant risk of dust generation or splash? (e.g., large quantity, vigorous mixing) base_ppe->spill_risk enhanced_ppe YES: Add Face Shield over goggles. spill_risk->enhanced_ppe Yes proceed Proceed with Experiment spill_risk->proceed No enhanced_ppe->proceed

Caption: PPE selection workflow for handling the target compound.

Operational Protocol: Safe Handling from Bottle to Waste

Adherence to a strict, step-by-step protocol is the foundation of a self-validating safety system.

  • Preparation:

    • Designate a specific area within the chemical fume hood for the procedure.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[13]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the hood to minimize traffic.

    • Verify that a designated, labeled waste container for halogenated organic solids is available.[11][14]

  • Donning PPE:

    • Put on all required PPE as described in Section 2 before approaching the chemical storage area.

  • Handling and Transfer:

    • Carefully open the container inside the fume hood, avoiding any sudden movements that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat or directly into the reaction vessel.

    • Perform all transfers slowly and deliberately to prevent generating dust.

    • Securely close the primary container immediately after use.[15]

  • Post-Handling:

    • Clean any residual powder from spatulas and the work surface using a cloth lightly dampened with an appropriate solvent (e.g., 70% ethanol), and dispose of the cloth in the solid hazardous waste container.

    • Remove gloves using the proper technique (peeling one off with the other) and dispose of them in the designated solid waste stream.

    • Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[5][16]

Emergency Preparedness and Disposal Plan

Spill Response

In the event of a spill, remain calm and execute the following procedure:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.

  • Contain: If the spill is small and contained within the fume hood, prevent further spread.

  • Cleanup: While wearing your full PPE ensemble, gently cover the spill with an absorbent material. Carefully sweep the solid into a plastic dustpan and place it in the designated halogenated waste container.[12][16] Avoid any actions that create dust.[14][16]

  • Decontaminate: Wipe the spill area clean with a damp cloth and dispose of all cleanup materials as hazardous waste.

Waste Disposal

Improper disposal poses a significant environmental risk.

  • Classification: this compound is a halogenated organic compound .[17] As such, it must be disposed of in a designated hazardous waste stream. Under EPA RCRA regulations, wastes containing halogenated organic compounds (HOCs) are subject to specific disposal requirements.[18][19]

  • Procedure: Collect all waste material, including contaminated consumables (gloves, weigh boats, wipes), in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[11][14]

  • Prohibition: Do not dispose of this chemical down the drain or in the regular trash.[14][16] This is a violation of environmental regulations and can damage aquatic ecosystems.[5] All chemical waste must be managed by a licensed professional waste disposal service.[5]

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • Creative Safety Supply. (2024, February 13). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • University of Texas at Austin Environmental Health & Safety Services. Personal Protective Equipment. [Link]

  • Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet: 3-Bromo-5-nitrobenzoic acid. [Link]

  • Canada Safety Training. (2023, November 14). PPE for Hazardous Chemicals. [Link]

  • BESA. (2022, October 26). Recommended PPE to handle chemicals. [Link]

  • U.S. Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. [Link]

  • U.S. Environmental Protection Agency (EPA). (1978, December 18). Hazardous Waste: Guidelines and Regulations. [Link]

  • University of California, Santa Cruz. Halogenated Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • eCFR :: 40 CFR Part 268 -- Appendix III to Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.